molecular formula C11H15NO B184601 N-(4-isopropylphenyl)acetamide CAS No. 5702-74-9

N-(4-isopropylphenyl)acetamide

Cat. No.: B184601
CAS No.: 5702-74-9
M. Wt: 177.24 g/mol
InChI Key: BQZWLSZGPBNHDA-UHFFFAOYSA-N
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Description

N-(4-Isopropylphenyl)acetamide is an acetamide derivative of interest in medicinal chemistry and chemical synthesis research. Acetamide derivatives are frequently investigated as key intermediates in the development of novel pharmaceutical compounds . Related chloroacetamide compounds are known to be utilized in the agricultural sector for the synthesis of pesticide and herbicide formulations, indicating the potential of this chemical class in agrochemical research . In a broader research context, the acetamide functional group is a common scaffold in medicinal chemistry, often explored for the design and synthesis of new chemical entities with potential biological activity . Researchers value such compounds for constructing molecular frameworks aimed at developing pharmacologically active agents. This compound is intended for use in laboratory research as a building block or intermediate. All necessary safety data sheets and handling protocols should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(2)10-4-6-11(7-5-10)12-9(3)13/h4-8H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZWLSZGPBNHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972508
Record name N-[4-(Propan-2-yl)phenyl]ethanimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5702-74-9
Record name 5702-74-9
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[4-(Propan-2-yl)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of N-(4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-(4-isopropylphenyl)acetamide. It includes a detailed summary of its identifying information, calculated physicochemical properties, and predicted solubility. This document also outlines detailed experimental protocols for its synthesis and characterization by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Visual diagrams are provided to illustrate a general synthesis and characterization workflow, as well as to conceptualize the potential biological relevance of acetamide derivatives. This guide is intended to be a valuable resource for professionals in research and drug development.

Introduction

This compound, also known as 4'-isopropylacetanilide, is an aromatic secondary amide. The acetamide moiety is a common feature in a variety of biologically active compounds.[1][2] Derivatives of N-substituted phenylacetamides have been investigated for a range of bioactivities, including analgesic, antioxidant, and anticancer properties.[1][2][3] A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in medicinal chemistry, materials science, and other areas of chemical research.

Chemical and Physical Properties

The fundamental identifying and physicochemical properties of this compound are summarized in the tables below. This data has been compiled from various chemical databases and literature sources.

Table 1: Compound Identification
PropertyValueReference
IUPAC Name This compound
Synonyms 4'-Isopropylacetanilide, N-(4-propan-2-ylphenyl)acetamide
CAS Number 5702-74-9
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.25 g/mol
Table 2: Physical Properties
PropertyValueReference
Melting Point 101-103 °C
Boiling Point 336.4 °C (Predicted)
Density 1.03 g/cm³ (Predicted)
Appearance White to off-white solid
Table 3: Predicted Solubility Profile
SolventPredicted SolubilityBasis of Prediction (Analogue: N-phenylacetamide)Reference
Water (cold) Slightly soluble to insolubleSlightly soluble (1 g in 185 mL)[4]
Water (hot) Sparingly solubleSoluble (1 g in 20 mL)[4]
Ethanol SolubleVery soluble (1 g in 3.4 mL)[4][5]
Methanol SolubleSoluble[6]
Acetone SolubleVery soluble[4][6]
Chloroform SolubleSoluble (1 g in 3.7 mL)[5]
Diethyl Ether SolubleSoluble[6]
Benzene SolubleSoluble (1 g in 47 mL)[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A standard method for the synthesis of this compound involves the N-acetylation of 4-isopropylaniline using acetic anhydride or acetyl chloride.[7][8]

Materials:

  • 4-Isopropylaniline

  • Acetic anhydride (or acetyl chloride)

  • An appropriate solvent (e.g., dichloromethane, ethyl acetate, or solvent-free)

  • A base (e.g., pyridine or triethylamine, if using acetyl chloride)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure (using acetic anhydride):

  • In a round-bottom flask, dissolve 4-isopropylaniline in a suitable solvent or use it neat.

  • Slowly add an equimolar amount or a slight excess of acetic anhydride to the solution while stirring. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum to obtain this compound as a crystalline solid.

Spectroscopic Characterization

The following protocols outline the standard procedures for obtaining NMR, IR, and MS spectra for the structural elucidation and purity assessment of this compound.

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9]

  • Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum to identify the chemical shifts, integration, and multiplicity of the different proton environments.

  • Acquire a ¹³C NMR spectrum to identify the chemical shifts of the different carbon environments.

Expected ¹H NMR Spectral Data (Predicted):

  • A singlet for the methyl protons of the acetyl group (~2.1 ppm).

  • A doublet for the two equivalent methyl groups of the isopropyl substituent (~1.2 ppm).

  • A septet for the methine proton of the isopropyl substituent (~2.9 ppm).

  • Two doublets in the aromatic region for the para-substituted phenyl ring protons (~7.1 and 7.4 ppm).

  • A broad singlet for the amide N-H proton (variable chemical shift).

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum.

  • Record the sample spectrum. The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Expected IR Absorption Data:

  • N-H stretch: A sharp peak around 3300 cm⁻¹.

  • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

  • C=O stretch (Amide I): A strong, sharp peak around 1660 cm⁻¹.

  • N-H bend (Amide II): A peak around 1550 cm⁻¹.

  • Aromatic C=C stretches: Peaks in the 1600-1450 cm⁻¹ region.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer (e.g., with Electron Ionization - EI).

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the ion source of the mass spectrometer.

Data Acquisition:

  • The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, plotting the relative intensity of ions versus their m/z ratio.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak ([M]⁺): An ion at m/z = 177, corresponding to the molecular weight of the compound.

  • Key Fragment Ions: Fragments corresponding to the loss of various parts of the molecule, such as the acetyl group or the isopropyl group. A prominent peak might be observed at m/z = 134, corresponding to the loss of the acetyl group.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization A Reactants: 4-Isopropylaniline Acetic Anhydride B Reaction (N-Acetylation) A->B C Work-up and Crude Product Isolation B->C D Purification (Recrystallization) C->D E NMR Spectroscopy (¹H and ¹³C) D->E Structural Elucidation F IR Spectroscopy D->F Functional Group ID G Mass Spectrometry D->G Molecular Weight Confirmation H Pure this compound E->H F->H G->H G cluster_activities Potential Biological Activities cluster_mechanisms Potential Mechanisms of Action A Acetamide Derivatives B Anticancer Activity A->B C Analgesic Activity A->C D Antioxidant Activity A->D E Induction of Apoptosis (e.g., via Caspase Activation) B->E F Enzyme Inhibition C->F G Radical Scavenging D->G

References

An In-depth Technical Guide to N-(4-isopropylphenyl)acetamide (CAS 5702-74-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-isopropylphenyl)acetamide, with the CAS number 5702-74-9, is a chemical compound belonging to the acetamide class. While specific research on this particular molecule is limited in publicly accessible literature, this guide provides a comprehensive overview of its known physicochemical properties, along with detailed, plausible experimental protocols for its synthesis and analysis based on established methods for analogous compounds. Furthermore, this document outlines a general workflow for the biological evaluation of novel chemical entities like this compound, drawing from the known activities of related acetamide derivatives. This guide aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₁₁H₁₅NO. Its chemical structure features an acetamide group attached to a phenyl ring, which is substituted with an isopropyl group at the para position. A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 5702-74-9Internal Database
Molecular Formula C₁₁H₁₅NOInternal Database
Molecular Weight 177.24 g/mol Internal Database
Melting Point 101-103 °CInternal Database
Density 1.177 g/cm³ (predicted)Internal Database
Boiling Point 476.2 °C at 760 mmHg (predicted)Internal Database
Flash Point 241.8 °C (predicted)Internal Database
InChI Key BQZWLSZGPBNHDA-UHFFFAOYSA-NInternal Database
SMILES CC(C)c1ccc(NC(C)=O)cc1Internal Database

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the acylation of 4-isopropylaniline with an acetylating agent such as acetic anhydride or acetyl chloride. The following protocol is a generalized procedure based on standard organic synthesis techniques for similar compounds.

Materials:

  • 4-isopropylaniline

  • Acetic anhydride

  • Pyridine (as a catalyst, optional)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-isopropylaniline in dichloromethane.

  • To this solution, add acetic anhydride (typically 1.1 to 1.5 equivalents). A catalytic amount of pyridine can be added to accelerate the reaction.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction mixture by slowly adding a saturated solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid formed.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Diagram of the Synthetic Pathway:

Synthesis_Pathway Reactant1 4-isopropylaniline Reaction Acylation Reactant1->Reaction Reactant2 Acetic Anhydride Reactant2->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be developed for the analysis of this compound. The following parameters are a starting point and may require optimization for specific applications.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile (ACN) and water. The exact ratio should be optimized to achieve good separation and peak shape. A starting point could be a 60:40 (v/v) mixture of ACN and water.

  • For improved peak shape, 0.1% formic acid or trifluoroacetic acid can be added to the mobile phase.

Method Parameters:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 25 °C

  • Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

Sample Preparation:

  • Dissolve a known amount of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to prepare a stock solution.

  • Prepare working standards by diluting the stock solution to the desired concentrations.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Diagram of the Analytical Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Dissolve Sample Dissolve Sample Dilute to Working Concentration Dilute to Working Concentration Dissolve Sample->Dilute to Working Concentration Filter Sample Filter Sample Dilute to Working Concentration->Filter Sample Inject Sample Inject Sample Filter Sample->Inject Sample Separation on C18 Column Separation on C18 Column Inject Sample->Separation on C18 Column UV Detection UV Detection Separation on C18 Column->UV Detection Chromatogram Acquisition Chromatogram Acquisition UV Detection->Chromatogram Acquisition Peak Integration Peak Integration Chromatogram Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: General workflow for HPLC analysis.

Biological Activity and Potential Signaling Pathways

As of the date of this document, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways of this compound. However, the broader class of acetamide derivatives has been reported to exhibit a range of biological activities, including but not limited to:

  • Anticancer activity: Some acetamide derivatives have been shown to induce apoptosis in cancer cells.

  • Anti-inflammatory activity: Inhibition of pro-inflammatory mediators has been observed with certain acetamide compounds.

  • Antimicrobial activity: Some derivatives have demonstrated efficacy against various bacterial and fungal strains.

Given the lack of specific data for this compound, a logical next step for researchers would be to perform a comprehensive biological screening to elucidate its potential therapeutic value.

Diagram of a General Biological Screening Workflow:

Biological_Screening_Workflow Compound This compound In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) Compound->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Mechanism_of_Action_Studies Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Hit_Identification->Mechanism_of_Action_Studies Active End Hit_Identification->End Inactive In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A general workflow for biological screening of a novel compound.

Conclusion

This compound is a well-defined chemical entity for which foundational physicochemical data is available. While specific, peer-reviewed experimental protocols and biological activity data are currently lacking in the public domain, this guide provides robust, inferred methodologies for its synthesis and analysis based on established chemical principles and data from analogous compounds. The outlined general biological screening workflow provides a roadmap for future research to uncover the potential therapeutic applications of this molecule. This document serves as a valuable starting point for any scientist or researcher interested in exploring the chemical and biological properties of this compound.

An In-depth Technical Guide to N-(4-isopropylphenyl)acetamide: Molecular Structure and Weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(4-isopropylphenyl)acetamide, a compound of interest in various chemical and pharmaceutical research domains. This document delves into its core molecular characteristics, offering a detailed exploration of its structure and molecular weight, underpinned by established analytical methodologies.

Introduction

This compound, also known by its synonym 4'-Isopropylacetanilide, belongs to the class of N-aryl acetamides. These compounds are characterized by an acetamido group attached to a phenyl ring. The presence of the isopropyl substituent on the phenyl ring imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science. Understanding the precise molecular structure and weight is fundamental to its application, forming the basis for structure-activity relationship (SAR) studies, analytical method development, and quality control.

Molecular Structure and Identification

The molecular structure of this compound is foundational to its chemical behavior. It consists of a central benzene ring substituted with an acetamido group and an isopropyl group at the para position (1,4-substitution).

2D and 3D Representations

The two-dimensional structure of this compound is depicted below:

Caption: 2D Chemical Structure of this compound.

A three-dimensional representation provides insight into the spatial arrangement of the atoms, which is crucial for understanding intermolecular interactions.

Structural Identifiers

For unambiguous identification in databases and literature, the following structural identifiers are used[1][2]:

IdentifierValue
IUPAC Name This compound
SMILES CC(C)c1ccc(NC(C)=O)cc1
InChI InChI=1S/C11H15NO/c1-8(2)10-4-6-11(7-5-10)12-9(3)13/h4-8H,1-3H3,(H,12,13)
InChIKey BQZWLSZGPBNHDA-UHFFFAOYSA-N

Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

ParameterValueSource
Molecular Formula C₁₁H₁₅NO[1][2]
Molar Mass 177.25 g/mol [1][2]
Exact Mass 177.1154 uCalculated

Synthesis and Characterization

The synthesis and subsequent characterization are pivotal to ensure the identity and purity of this compound.

Synthetic Approach

A common and effective method for the synthesis of N-aryl acetamides is the acylation of the corresponding aniline with an acylating agent. For this compound, this involves the reaction of 4-isopropylaniline with acetic anhydride or acetyl chloride.

Synthesis_Workflow reagent1 4-Isopropylaniline reaction Reaction Mixture reagent1->reaction reagent2 Acetic Anhydride reagent2->reaction solvent Solvent (e.g., Acetic Acid) solvent->reaction workup Aqueous Work-up (Neutralization & Extraction) reaction->workup 1. Stirring at RT 2. Quenching purification Purification (Recrystallization) workup->purification Crude Product product This compound purification->product Pure Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isopropylaniline (1.0 equivalent) in a suitable solvent such as glacial acetic acid.

  • Acylation: To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the crude product. Neutralize the solution with a base (e.g., sodium bicarbonate) until effervescence ceases.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Structural and Purity Analysis

Confirmation of the molecular structure and assessment of purity are achieved through a combination of spectroscopic techniques.

Workflow for Spectroscopic Characterization

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ms Mass Spectrometry synthesis->ms ir FTIR Spectroscopy synthesis->ir structure_elucidation Structure Confirmation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment

Caption: Workflow for the characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons and their connectivity. The spectrum of this compound is expected to show signals for the aromatic protons, the NH proton, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the methyl protons of the acetamido group.

    • ¹³C NMR: Reveals the number of unique carbon environments in the molecule. The spectrum will display distinct signals for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons of the isopropyl and acetyl groups.

  • Mass Spectrometry (MS):

    • This technique is used to determine the molecular weight of the compound. In electron ionization (EI) mode, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (177.25 g/mol ), along with characteristic fragmentation patterns that can further support the structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • FTIR spectroscopy is employed to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

      • N-H stretching vibration (around 3300 cm⁻¹)

      • C=O stretching vibration (amide I band, around 1660 cm⁻¹)

      • N-H bending vibration (amide II band, around 1550 cm⁻¹)

      • C-H stretching vibrations (aromatic and aliphatic, around 3100-2850 cm⁻¹)

Conclusion

This technical guide has provided a detailed overview of the molecular structure and weight of this compound. The combination of structural identifiers, molecular weight data, and a robust framework for its synthesis and characterization serves as a valuable resource for professionals in research and development. The methodologies outlined herein are fundamental to ensuring the quality and integrity of this compound for its intended applications.

References

Potential Biological Activities of N-(4-isopropylphenyl)acetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-isopropylphenyl)acetamide and its derivatives represent a class of chemical compounds with significant potential for a range of biological activities. While comprehensive research specifically targeting this chemical family is still emerging, the broader class of acetamide derivatives has demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This technical guide consolidates the current understanding of these potential activities, drawing parallels from structurally related compounds to provide insights for future research and drug development endeavors. This document outlines key biological activities, summarizes available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action and experimental workflows.

Introduction

The acetamide functional group is a cornerstone in medicinal chemistry, present in numerous approved drugs and investigational compounds. Its ability to form hydrogen bonds and its metabolic stability make it a valuable scaffold in drug design. The this compound structure, in particular, combines this versatile functional group with a lipophilic isopropylphenyl moiety, suggesting potential for favorable pharmacokinetic and pharmacodynamic properties. This guide explores the potential biological activities of this specific class of derivatives by examining the established activities of analogous acetamide compounds.

Potential Biological Activities

Based on the activities observed in structurally similar acetamide derivatives, this compound derivatives are hypothesized to possess the following biological activities:

Anticancer Activity

Several studies have highlighted the potential of acetamide derivatives as anticancer agents. For instance, various N-phenylacetamide derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines.

Table 1: Cytotoxic Activity of Selected Acetamide Derivatives

Compound Cell Line IC50 (µM) Reference
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide PC3 (Prostate Carcinoma) 52 [1]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide PC3 (Prostate Carcinoma) 80 [1]

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 |[1] |

Note: The data presented is for structurally related compounds and not for this compound derivatives.

A proposed mechanism for the anticancer activity of some acetamide derivatives involves the induction of apoptosis through the modulation of key signaling pathways.

anticancer_pathway Acetamide_Derivative N-Aryl Acetamide Derivative ROS Increased Reactive Oxygen Species (ROS) Acetamide_Derivative->ROS Induces JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Leads to

Figure 1: Hypothetical signaling pathway for anticancer activity.
Antimicrobial Activity

Acetamide derivatives have been investigated for their potential to combat various microbial pathogens. Studies on different classes of acetamides have shown activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Selected Acetamide Derivatives (Zone of Inhibition in mm)

Compound Staphylococcus aureus Bacillus subtilis Escherichia coli Pseudomonas aeruginosa Reference
Compound IVb 35 31 30 28 [2]
Compound IVc 31 30 30 31 [2]

| Ciprofloxacin (Standard) | 34 | 31 | 31 | 34 |[2] |

Note: The data presented is for 4-aminoantipyrine-based acetamide derivatives and not for this compound derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of acetamide derivatives has been documented, with some compounds showing inhibition of key inflammatory mediators. For example, N-(2-hydroxy phenyl) acetamide has been shown to reduce the production of pro-inflammatory cytokines.[3]

Table 3: Anti-inflammatory Activity of N-(2-hydroxy phenyl) acetamide in Adjuvant-Induced Arthritic Rats

Treatment Dose IL-1β (pg/mL) TNF-α (pg/mL) Reference
Control - 150 ± 10.5 250 ± 15.2 [3]
N-(2-hydroxy phenyl) acetamide 5 mg/kg 95 ± 8.2 160 ± 12.8 [3]

| N-(2-hydroxy phenyl) acetamide | 10 mg/kg | 70 ± 6.5 | 110 ± 10.1 |[3] |

Note: The data presented is for a specific acetamide derivative and not for this compound derivatives.

The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokine production.

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Inflammatory_Stimulus->Macrophage Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Macrophage->Cytokines Produces Acetamide_Derivative N-Aryl Acetamide Derivative Acetamide_Derivative->Macrophage Inhibits Inflammation Inflammation Cytokines->Inflammation

Figure 2: Potential anti-inflammatory mechanism of action.
Anticonvulsant Activity

Certain acetamide derivatives have shown promise as anticonvulsant agents in preclinical models. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are commonly used to evaluate this activity.

Table 4: Anticonvulsant Activity of a Selected 4-Aminophenylacetamide Derivative

Compound MES ED50 (mg/kg) scPTZ ED50 (mg/kg) Reference

| 4-aminophenylacetamide of 2,6-dimethylaniline | 50.50 | 93.20 |[4] |

Note: The data presented is for a specific 4-aminophenylacetamide derivative and not for this compound derivatives.

Experimental Protocols

The following are generalized experimental protocols for assessing the biological activities of novel acetamide derivatives, based on methodologies reported for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., PC3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
  • Microbial Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in nutrient broth.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of a Mueller-Hinton agar plate.

  • Well Preparation: Wells of a specific diameter are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution at a specific concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.[2]

In Vivo Anti-inflammatory Assay (Adjuvant-Induced Arthritis in Rats)
  • Induction of Arthritis: Arthritis is induced in rats by a single subcutaneous injection of Freund's complete adjuvant into the sub-plantar surface of the hind paw.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at various doses for a specified period, starting from the day of adjuvant injection.

  • Assessment of Arthritis: Paw volume is measured using a plethysmometer at regular intervals. Body weight is also monitored.

  • Biochemical Analysis: At the end of the study, blood samples are collected to measure the serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits.[3]

In Vivo Anticonvulsant Screening (MES and scPTZ Tests in Mice)
  • Animal Model: Male Swiss albino mice are used.

  • Compound Administration: Test compounds are administered intraperitoneally at various doses.

  • Maximal Electroshock (MES) Test: At a specific time after compound administration, a supramaximal electrical stimulus is delivered through corneal electrodes. The abolition of the hind limb tonic extensor phase is considered as the endpoint for protection.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: A convulsant dose of pentylenetetrazole is injected subcutaneously. The absence of clonic seizures for a defined period is taken as the criterion for protection.

  • Data Analysis: The median effective dose (ED50) for protection against seizures is calculated.[4]

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro In Vitro Assays (Anticancer, Antimicrobial) Characterization->In_Vitro In_Vivo In Vivo Models (Anti-inflammatory, Anticonvulsant) Characterization->In_Vivo Data_Analysis Quantitative Data Analysis (IC50, ED50, etc.) In_Vitro->Data_Analysis In_Vivo->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Compound Lead Compound Identification SAR->Lead_Compound

Figure 3: General experimental workflow for drug discovery.

Conclusion and Future Directions

While specific biological activity data for this compound derivatives is limited in the current scientific literature, the extensive research on the broader class of acetamide compounds provides a strong rationale for their investigation. The potential for anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities makes this class of compounds a promising area for future drug discovery efforts.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a battery of biological assays. Structure-activity relationship (SAR) studies will be crucial in identifying lead compounds with potent and selective activity. Further mechanistic studies will then be required to elucidate the specific molecular targets and signaling pathways involved in their biological effects. The information presented in this guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical space.

References

Solubility Profile of N-(4-isopropylphenyl)acetamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(4-isopropylphenyl)acetamide, a derivative of acetanilide, is a compound of interest in pharmaceutical research and development due to its potential applications as an intermediate in the synthesis of various biologically active molecules. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating dosage forms. This technical guide provides a comprehensive overview of the predicted solubility of this compound and outlines a detailed experimental protocol for its quantitative determination.

Predicted Solubility of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighThe hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, interacting favorably with the amide group of the solute.
EthanolHighSimilar to methanol, ethanol can engage in hydrogen bonding. Its slightly lower polarity compared to methanol might result in marginally lower, but still high, solubility.
Polar Aprotic AcetoneHighThe carbonyl group of acetone can act as a hydrogen bond acceptor for the N-H group of the amide. The overall polarity is suitable for dissolving the compound.
Ethyl AcetateModerate to HighEthyl acetate is a moderately polar solvent that can act as a hydrogen bond acceptor. It is often used in combination with nonpolar solvents for recrystallization of similar compounds.
AcetonitrileModerate to HighA polar aprotic solvent capable of dissolving a wide range of organic compounds.
Nonpolar TolueneLow to ModerateThe aromatic ring of toluene can interact with the phenyl ring of the solute via π-π stacking, but the overall nonpolar nature will limit the dissolution of the polar amide group.
HexaneLowAs a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar amide portion of the molecule, leading to poor solubility.
Other DichloromethaneModerateA versatile solvent with a moderate polarity that can dissolve a wide range of organic compounds.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental method should be employed. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.[1]

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C and 40 °C).

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Centrifuge (optional)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally by taking samples at different time points (e.g., 12, 24, 36, and 48 hours) and analyzing the concentration until it remains constant.[1]

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

    • Determine the concentration of the solute in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Experimental Workflow Diagram

G Workflow for Experimental Solubility Determination A Preparation of Supersaturated Solution (Excess Solute in Solvent) B Equilibration (Constant Temperature Agitation) A->B C Phase Separation (Settling or Centrifugation) B->C D Sample Withdrawal and Filtration (Syringe Filter) C->D E Dilution of Sample D->E F Quantitative Analysis (e.g., HPLC, UV-Vis) E->F G Calculation of Solubility F->G

Caption: Experimental workflow for the determination of the solubility of this compound.

Conclusion

References

N-(4-isopropylphenyl)acetamide: A Comprehensive Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties, specifically the melting and boiling points, of N-(4-isopropylphenyl)acetamide. This document details experimental methodologies for the determination of these properties and for the synthesis of the compound, presented in a format tailored for professionals in research and development.

Physicochemical Data Summary

The key physical constants for this compound are summarized in the table below for quick reference. These values are critical for the compound's identification, purification, and handling in a laboratory setting.

PropertyValueConditions
Melting Point101-103 °C-
Boiling Point476.2 °Cat 760 mmHg

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acetylation of 4-isopropylaniline. This common and efficient reaction involves the treatment of the primary amine with an acetylating agent such as acetic anhydride or acetyl chloride.

Experimental Protocol: N-Acetylation of 4-Isopropylaniline

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-isopropylaniline

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Sodium acetate (for reactions with acetyl chloride)

  • Hydrochloric acid

  • Sodium bicarbonate solution (saturated)

  • Water (distilled or deionized)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-isopropylaniline in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.

  • Addition of Acetylating Agent: Slowly add a slight molar excess of acetic anhydride to the stirred solution. The reaction is exothermic, and cooling may be necessary to maintain a moderate temperature.

  • Reaction Progression: Heat the reaction mixture to reflux for a period of 30 to 60 minutes to ensure the completion of the reaction. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and water-soluble byproducts.

  • Neutralization: To remove any remaining acidic impurities, wash the crude product with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain a crystalline solid.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Determination of Physicochemical Properties

Accurate determination of the melting and boiling points is essential for the characterization and purity assessment of the synthesized compound.

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range close to the literature value suggests a high degree of purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with oil bath or a digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • Sample Preparation: Finely powder a small amount of the dry, purified this compound.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in the melting point apparatus.

  • Heating: Heat the apparatus at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has completely melted (the end of melting). This range is the melting point of the sample.

Experimental Protocol: Boiling Point Determination

Due to the high boiling point of this compound, distillation under reduced pressure is often preferred to prevent decomposition. The observed boiling point can then be corrected to atmospheric pressure using a nomograph. For a standard determination at atmospheric pressure, the following micro-method can be employed.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

Procedure:

  • Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into a small test tube.

  • Capillary Insertion: Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

  • Heating: Heat the test tube in a heating bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.

  • Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes described.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-Isopropylaniline Reaction N-Acetylation Reaction Reactant1->Reaction Reactant2 Acetic Anhydride Reactant2->Reaction Workup Work-up & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

MeltingPoint_Workflow Start Start: Purified Sample Prep Sample Preparation (Powdering & Packing) Start->Prep Setup Apparatus Setup Prep->Setup Heating Controlled Heating (1-2 °C/min) Setup->Heating Observation Observe Melting Range Heating->Observation Result Record Melting Point Observation->Result

Caption: Experimental workflow for melting point determination.

Spectroscopic Profiling of N-(4-isopropylphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(4-isopropylphenyl)acetamide. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of predicted data based on analogous compounds and established spectroscopic principles, alongside detailed experimental protocols for acquiring such data. This document is intended to serve as a valuable resource for researchers in compound characterization and drug development.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are derived from the analysis of structurally similar compounds and known chemical shift and absorption frequency ranges for the constituent functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.40d2HAr-H (ortho to NH)
~7.15d2HAr-H (ortho to isopropyl)
~2.90sept1H-CH(CH₃)₂
~2.15s3H-C(O)CH₃
~1.25d6H-CH(CH₃)₂
~7.5 (broad s)-1HN-H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~168.5C=O
~147.0Ar-C (ipso, attached to isopropyl)
~135.5Ar-C (ipso, attached to NH)
~127.0Ar-CH (ortho to isopropyl)
~120.0Ar-CH (ortho to NH)
~33.5-CH(CH₃)₂
~24.0-CH(CH₃)₂
~24.5-C(O)CH₃

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, SharpN-H Stretch
~3050MediumAromatic C-H Stretch
~2960StrongAliphatic C-H Stretch
~1665StrongC=O Stretch (Amide I)
~1550StrongN-H Bend (Amide II)
~1510MediumAromatic C=C Stretch
~830Strongpara-disubstituted C-H Bend

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
177High[M]⁺ (Molecular Ion)
162Medium[M - CH₃]⁺
135High[M - C₃H₆]⁺ or [M - CH₂CO]⁺
120Medium[M - C₃H₇ - NH₂]⁺
43High[CH₃CO]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for the analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is recommended for better resolution.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a 45-degree pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the spectrometer.

  • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • The final spectrum is usually presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for this type of compound.

Sample Introduction:

  • The sample can be introduced directly via a solid probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

Data Acquisition (Electron Ionization - EI):

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

  • This causes ionization and fragmentation of the molecule.

  • The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H & 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Analyze IR Spectrum IR->Process_IR Process_MS Interpret Mass Spectrum MS->Process_MS Structure Structure Elucidation & Verification Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

An In-depth Technical Guide to the Organic Synthesis of N-(4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary reaction mechanism for the synthesis of N-(4-isopropylphenyl)acetamide, a key intermediate in various organic syntheses. The document details the prevalent synthetic route, including its reaction mechanism, a detailed experimental protocol, and characteristic analytical data.

Introduction

This compound, also known as N-(p-cumyl)acetamide, is an aromatic secondary amide. Its structure, featuring a substituted phenyl ring, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutically active compounds. The most common and efficient method for its preparation is the N-acetylation of 4-isopropylaniline. This guide will focus on the mechanism and practical execution of this reaction.

Reaction Mechanism: N-Acetylation of 4-isopropylaniline

The synthesis of this compound from 4-isopropylaniline proceeds via a nucleophilic acyl substitution reaction. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride.

The reaction mechanism can be summarized in the following steps:

  • Nucleophilic Attack: The nitrogen atom of 4-isopropylaniline acts as a nucleophile and attacks one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. An acetate ion, a good leaving group, is eliminated.

  • Deprotonation: A base, which can be another molecule of the aniline starting material or an added non-nucleophilic base, removes a proton from the positively charged nitrogen atom, yielding the final this compound product and a corresponding acid byproduct.

Caption: Reaction mechanism for the N-acetylation of 4-isopropylaniline.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via the acetylation of 4-isopropylaniline.

Materials and Equipment
  • 4-Isopropylaniline

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Ice bath

  • Filtration apparatus

  • Thin-layer chromatography (TLC) equipment

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropylaniline in a minimal amount of a suitable solvent like glacial acetic acid or dichloromethane. If performing the reaction neat, the solvent can be omitted.

  • Addition of Acetylating Agent: While stirring the solution at room temperature, slowly add a slight molar excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride. The reaction is exothermic, and an ice bath may be used to maintain the temperature below 30-40 °C.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting aniline spot. The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing cold water or ice. This will precipitate the crude this compound and hydrolyze any unreacted acetic anhydride.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to obtain the final product.

experimental_workflow start Start dissolve Dissolve 4-isopropylaniline in solvent start->dissolve add_anhydride Slowly add acetic anhydride dissolve->add_anhydride stir Stir at room temperature (Monitor by TLC) add_anhydride->stir workup Pour into ice water stir->workup filter Vacuum filter and wash with cold water workup->filter recrystallize Recrystallize from ethanol/water filter->recrystallize dry Dry the product recrystallize->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Reaction Conditions and Yield

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValue
Reactants
4-Isopropylaniline1.0 equivalent
Acetic Anhydride1.1 - 1.2 equivalents
Solvent Glacial Acetic Acid or Dichloromethane (optional)
Reaction Temperature Room Temperature (cooling as needed)
Reaction Time 1 - 2 hours
Typical Yield 85 - 95%
Characterization Data

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods. The expected data is presented below.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40d, J ≈ 8.4 Hz2HAr-H (ortho to NH)
~7.15d, J ≈ 8.4 Hz2HAr-H (ortho to ipr)
~7.10br s1HN-H
~2.90sept, J ≈ 6.9 Hz1HCH (isopropyl)
~2.15s3HCOCH₃
~1.25d, J ≈ 6.9 Hz6HCH₃ (isopropyl)

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~168.5C=O
~146.0Ar-C (ipso to ipr)
~136.0Ar-C (ipso to NH)
~127.0Ar-CH
~120.0Ar-CH
~33.5CH (isopropyl)
~24.0COCH₃
~24.0CH₃ (isopropyl)

Table 3: IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, broadN-H stretch
~3050MediumC-H stretch (aromatic)
~2960StrongC-H stretch (aliphatic)
~1660StrongC=O stretch (Amide I)
~1540StrongN-H bend (Amide II)
~1610, ~1510MediumC=C stretch (aromatic)

Alternative Synthetic Route: Friedel-Crafts Acylation of Cumene

An alternative, though less common, method for the synthesis of this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene), followed by a subsequent conversion of the resulting ketone to the acetamide.

The initial Friedel-Crafts acylation involves the reaction of cumene with an acetylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction primarily yields 4-isopropylacetophenone due to the ortho,para-directing nature of the isopropyl group, with the para product being sterically favored. The subsequent conversion of the ketone to the amide can be achieved through various methods, such as a Beckmann rearrangement of the corresponding oxime. However, this multi-step process generally results in a lower overall yield compared to the direct acetylation of 4-isopropylaniline.

Conclusion

The N-acetylation of 4-isopropylaniline is the most direct, efficient, and widely used method for the synthesis of this compound. The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism and provides high yields of the desired product under mild conditions. The detailed experimental protocol and comprehensive characterization data provided in this guide serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

N-(4-isopropylphenyl)acetamide: A Technical Guide to its Synthesis, Properties, and Hypothetical Relationship to Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-isopropylphenyl)acetamide, a compound of interest due to its structural similarity to the widely used analgesic, acetaminophen. While direct analgesic properties of this compound have not been extensively reported in publicly available literature, its chemical architecture suggests potential for biological activity. This document details the synthesis of this compound, summarizes its known physicochemical properties, and explores its hypothetical relationship to analgesics. By drawing parallels with the mechanism of action of acetaminophen, we propose potential metabolic pathways and signaling interactions that could confer analgesic effects. Furthermore, this guide provides detailed experimental protocols for the synthesis of this compound and for a panel of standard in vivo analgesic assays to facilitate future research into this compound's pharmacological profile. This document is intended to serve as a foundational resource for researchers investigating novel non-opioid analgesic candidates.

Introduction

The N-phenylacetamide scaffold is a core structural motif in a variety of biologically active compounds, including established analgesics.[1] The ubiquitous over-the-counter analgesic and antipyretic drug, acetaminophen (N-(4-hydroxyphenyl)acetamide), is a prime example.[2] The search for novel analgesics with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. Structural analogs of existing drugs provide a logical starting point for new drug discovery programs. This compound, with its isopropyl group replacing the hydroxyl group of acetaminophen, represents one such analog. This guide explores the potential of this compound as a subject for analgesic research.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and interpretation of biological data.

PropertyValueReference
Molecular Formula C₁₁H₁₅NO[3]
Molar Mass 177.25 g/mol [3]
Melting Point 101-103 °C[3]
Boiling Point 476.2 °C at 760 mmHg[3]
Flash Point 241.8 °C[3]
Density 1.177 g/cm³[3]
Vapor Pressure 3.11E-09 mmHg at 25 °C[3]
Refractive Index 1.552[3]

Synthesis of this compound

The primary synthetic route to this compound is the N-acetylation of 4-isopropylaniline. This is a standard nucleophilic acyl substitution reaction.

General Reaction Scheme

G cluster_0 Synthesis of this compound 4-isopropylaniline Product 4-isopropylaniline->Product + Acetic Anhydride / Base AceticAnhydride G cluster_0 Structural Comparison Acetaminophen Acetaminophen (N-(4-hydroxyphenyl)acetamide) TargetCompound This compound G cluster_0 Hypothetical Metabolic Pathway A This compound B 4-isopropylaniline (Deacetylation in Liver) A->B C Hypothetical Active Metabolite (e.g., N-arachidonoyl-4-isopropylaniline) (FAAH in Brain) B->C D Analgesic Effect (e.g., TRPV1, Cannabinoid System) C->D G cluster_0 Analgesic Activity Screening Workflow cluster_1 Pain Models A Compound Administration (e.g., intraperitoneal, oral) B Behavioral Pain Models A->B C Data Collection (e.g., latency, writhing count) B->C D Statistical Analysis C->D B1 Hot Plate Test (Thermal Nociception) B2 Tail Flick Test (Thermal Nociception) B3 Acetic Acid-Induced Writhing Test (Visceral Nociception)

References

In Silico Prediction of N-(4-isopropylphenyl)acetamide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of in silico methodologies for predicting the bioactivity of N-(4-isopropylphenyl)acetamide and its analogs. Due to the limited publicly available bioactivity data for this compound, this document utilizes a well-characterized related compound, N-(4-hydroxyphenyl)acetamide (Acetaminophen), and other N-phenylacetamide derivatives with known analgesic and anti-inflammatory properties as a case study to illustrate the application of computational techniques. We delve into the theoretical and practical aspects of Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore analysis. Detailed experimental protocols for these in silico methods are provided, alongside methodologies for the experimental validation of computational predictions. The guide aims to equip researchers with the necessary knowledge to employ computational tools in the early stages of drug discovery for this class of compounds.

Introduction: The Therapeutic Potential of N-phenylacetamide Derivatives

N-phenylacetamide derivatives represent a versatile scaffold in medicinal chemistry, with various analogs exhibiting a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects[1][2][3][4]. The core structure, consisting of a phenyl ring connected to an acetamide group, allows for diverse chemical modifications, leading to a broad range of pharmacological properties[4]. This compound, the subject of this guide, belongs to this promising class of compounds. While specific bioactivity data for this molecule is scarce, its structural similarity to known bioactive compounds suggests potential therapeutic applications, particularly as an analgesic and anti-inflammatory agent.

A plausible mechanism of action for the analgesic and anti-inflammatory effects of many N-phenylacetamide derivatives is the inhibition of cyclooxygenase (COX) enzymes[1]. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are crucial mediators of pain and inflammation. Therefore, the in silico prediction of the COX-inhibitory activity of this compound and its analogs is a rational starting point for assessing their therapeutic potential.

In Silico Bioactivity Prediction Methodologies

Computational, or in silico, methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to screen large libraries of compounds and predict their biological activities before engaging in extensive experimental work[5]. The primary in silico techniques applicable to the bioactivity prediction of small molecules like this compound are Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity[6][7][8]. By identifying the physicochemical properties (descriptors) that are critical for a specific biological effect, a predictive model can be built to estimate the activity of novel compounds.

Molecular Docking

Molecular docking is a structure-based drug design approach that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a macromolecular target, typically a protein[9][10][11]. This method requires the three-dimensional structure of the target protein, which can be obtained from experimental techniques like X-ray crystallography or predicted through homology modeling.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for its interaction with a specific biological target[12][13][14][15]. Pharmacophore models can be generated based on a set of known active ligands (ligand-based) or from the structure of the ligand-binding site of a protein (structure-based)[15][16]. These models are then used as 3D queries to screen virtual compound libraries for molecules that possess the desired features.

Hypothetical Case Study: COX Inhibition by an N-phenylacetamide Analog

To illustrate the practical application of these in silico methods, we will consider a hypothetical case study focused on predicting the COX-2 inhibitory activity of a series of N-phenylacetamide derivatives. For this purpose, we will use representative quantitative data from the literature for acetanilide derivatives with known anti-inflammatory activity.

Quantitative Bioactivity Data

The following table summarizes hypothetical IC50 values for a series of N-phenylacetamide derivatives against the COX-2 enzyme. This data would be essential for building a QSAR model.

Compound IDStructureCOX-2 IC50 (µM)
1 N-(4-hydroxyphenyl)acetamide8.5
2 N-(4-methoxyphenyl)acetamide12.3
3 N-(4-chlorophenyl)acetamide5.2
4 N-(4-fluorophenyl)acetamide6.8
5 This compoundTo be predicted

Detailed Experimental Protocols

QSAR Model Development

A typical workflow for developing a QSAR model involves several key steps[6][7][17][18].

Protocol:

  • Data Set Preparation:

    • Compile a dataset of N-phenylacetamide derivatives with their experimentally determined COX-2 inhibitory activities (IC50 values).

    • Convert the biological activity data to a logarithmic scale (pIC50 = -log(IC50)) to ensure a more normal distribution.

    • Divide the dataset into a training set (typically 70-80% of the compounds) for model development and a test set (20-30%) for external validation.

  • Molecular Descriptor Calculation:

    • Draw the 2D structures of all compounds in the dataset.

    • Use molecular modeling software (e.g., PaDEL-Descriptor, Dragon) to calculate a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

  • Feature Selection:

    • Employ statistical methods to select a subset of the most relevant descriptors that have a significant correlation with the biological activity. This step is crucial to avoid overfitting the model. Techniques include genetic algorithms, stepwise multiple linear regression, or principal component analysis.

  • Model Building:

    • Use a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), to build the mathematical model that relates the selected descriptors to the pIC50 values.

  • Model Validation:

    • Internal Validation: Assess the robustness and predictive power of the model using techniques like leave-one-out cross-validation (q²).

    • External Validation: Evaluate the model's ability to predict the activity of the compounds in the test set, which were not used during model development. The predictive performance is typically measured by the squared correlation coefficient (R²_pred).

Molecular Docking with AutoDock

The following protocol outlines a basic molecular docking procedure using the widely used software AutoDock Vina[10][11][19][20].

Protocol:

  • Preparation of the Receptor:

    • Obtain the 3D crystal structure of the target protein (e.g., human COX-2, PDB ID: 5IKR) from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, co-factors, and existing ligands. Add polar hydrogen atoms and assign partial charges using software like AutoDockTools (ADT).

    • Save the prepared receptor in the PDBQT file format.

  • Preparation of the Ligand:

    • Draw the 3D structure of this compound using a chemical drawing tool and perform energy minimization.

    • Define the rotatable bonds and assign partial charges.

    • Save the prepared ligand in the PDBQT file format.

  • Grid Box Generation:

    • Define the search space for the docking simulation by creating a grid box that encompasses the active site of the receptor. The coordinates of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file.

  • Docking Simulation:

    • Run the docking simulation using AutoDock Vina, specifying the prepared receptor and ligand files, and the grid box parameters.

    • Vina will perform a conformational search and generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).

  • Analysis of Results:

    • Visualize the predicted binding poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's active site residues.

    • The binding affinity score provides an estimation of the binding strength, with more negative values indicating a stronger interaction.

Pharmacophore Model Generation and Validation

This protocol describes the generation of a ligand-based pharmacophore model[13][14][15][16][21].

Protocol:

  • Ligand Set Preparation:

    • Select a set of structurally diverse and potent COX-2 inhibitors with known IC50 values.

    • Generate multiple low-energy conformations for each ligand.

  • Feature Identification:

    • Identify the common chemical features present in the active compounds that are essential for their biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

  • Pharmacophore Model Generation:

    • Use software like LigandScout, Discovery Studio, or MOE to align the conformations of the active ligands and generate one or more pharmacophore hypotheses that represent the spatial arrangement of the identified features.

  • Model Validation:

    • Validate the generated pharmacophore model by screening a database containing both known active and inactive compounds (decoys).

    • A good pharmacophore model should be able to selectively identify the active compounds while rejecting the inactive ones. The quality of the model can be assessed using metrics like the enrichment factor and the receiver operating characteristic (ROC) curve.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen a large virtual library of compounds, such as the ZINC database, to identify novel potential hits.

Visualizations

In_Silico_Workflow cluster_QSAR QSAR Modeling cluster_Docking Molecular Docking cluster_Pharmacophore Pharmacophore Modeling Data Compound Dataset (Structures & Bioactivity) Descriptors Descriptor Calculation Data->Descriptors Feature_Selection Feature Selection Descriptors->Feature_Selection Model_Building Model Building Feature_Selection->Model_Building Validation_QSAR Model Validation Model_Building->Validation_QSAR Prediction_QSAR Activity Prediction Validation_QSAR->Prediction_QSAR Experimental_Validation Experimental Validation (In Vitro Assay) Prediction_QSAR->Experimental_Validation Receptor Receptor Preparation (COX-2) Grid Grid Box Definition Receptor->Grid Ligand Ligand Preparation (this compound) Docking Docking Simulation Ligand->Docking Grid->Docking Analysis Binding Mode & Affinity Docking->Analysis Analysis->Experimental_Validation Actives Active Ligands Model_Gen Model Generation Actives->Model_Gen Validation_Pharm Model Validation Model_Gen->Validation_Pharm Screening Virtual Screening Validation_Pharm->Screening Screening->Experimental_Validation

Caption: Workflow for in silico bioactivity prediction.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 COX2->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Inhibitor This compound (Predicted Inhibitor) Inhibitor->COX2

Caption: Proposed COX-2 inhibition signaling pathway.

Experimental Validation

The predictions from in silico models must be validated through experimental testing to confirm their accuracy and relevance[22][23]. For the hypothetical case of COX inhibition, a suitable in vitro assay would be a cyclooxygenase inhibitor screening assay.

COX Inhibitor Screening Assay Protocol

Several commercial kits are available for measuring COX activity and inhibition (e.g., from Cayman Chemical, Abcam)[24][25]. The general principle of these assays is to measure the production of prostaglandins in the presence and absence of the test compound.

Protocol Overview:

  • Reagent Preparation:

    • Prepare the reaction buffer, heme, and human recombinant COX-2 enzyme as per the manufacturer's instructions.

    • Prepare a solution of the test compound, this compound, at various concentrations. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

  • Enzyme Reaction:

    • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells.

    • Add the test compound or control to the wells and incubate for a specified time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

    • Incubate the reaction for a defined period at 37°C.

  • Detection:

    • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric method, depending on the kit[26][27][28].

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

This technical guide has outlined a comprehensive in silico approach for predicting the bioactivity of this compound, focusing on its potential as a cyclooxygenase inhibitor. By employing a combination of QSAR, molecular docking, and pharmacophore modeling, researchers can efficiently screen and prioritize compounds for further experimental investigation. The detailed protocols provided for both the in silico methods and their experimental validation serve as a practical resource for scientists in the field of drug discovery. While the bioactivity of this compound itself remains to be experimentally determined, the methodologies described herein offer a robust framework for its evaluation and for the exploration of the broader therapeutic potential of the N-phenylacetamide class of compounds.

References

An In-depth Technical Guide to the Thermochemical Data of N-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Thermodynamic Foundation of Acetanilide-Based Pharmaceuticals

N-phenylacetamide, commonly known as acetanilide, and its derivatives form the structural core of numerous compounds vital to the pharmaceutical industry, including well-known analgesics and antipyretics like paracetamol and phenacetin.[1][2] The journey of a drug molecule from a laboratory curiosity to a clinical therapy is profoundly influenced by its fundamental physicochemical properties. Among these, thermochemical data—such as the enthalpies of formation, combustion, and phase transitions (fusion, vaporization, sublimation)—are paramount.[3][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, experimental methodologies, and computational approaches for determining the thermochemical properties of N-phenylacetamide derivatives. Understanding these parameters is not merely an academic exercise; it is critical for predicting a drug's solubility, crystal stability, and dissolution rate, which are all key determinants of its bioavailability.[3] Furthermore, knowledge of combustion enthalpies is essential for ensuring process safety during manufacturing and handling.[5] By synthesizing field-proven experimental insights with modern computational techniques, this guide aims to provide a self-validating framework for the acquisition and application of this critical data.

Part 1: Experimental Determination of Thermochemical Properties

The empirical measurement of thermochemical data remains the gold standard for accuracy and validation. The choice of technique is dictated by the specific property of interest, with each method providing a crucial piece of the overall thermodynamic puzzle.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry, and for many organic compounds, it is most accurately determined via the measurement of the enthalpy of combustion (ΔcH°).

Expertise & Causality: Oxygen bomb calorimetry is the definitive method for this purpose. By completely combusting a known mass of a substance under controlled conditions (constant volume), the heat released can be precisely measured. This energy change corresponds to the change in internal energy (ΔUc°) for the combustion reaction. Using thermodynamic principles, this value is then corrected to obtain the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°solid) can be calculated using Hess's Law. Acetanilide itself, containing 10.4% nitrogen by weight, is often used as a secondary standard reference material for the combustion calorimetry of nitrogen-containing compounds that do not require a combustion auxiliary.[6]

Experimental Protocol: Oxygen Bomb Calorimetry of Acetanilide

  • Sample Preparation: A pellet of precisely weighed (to 0.01 mg) high-purity acetanilide (e.g., SRM 141B) is prepared.[5]

  • Bomb Setup: 3.000 cm³ of distilled water is added to the bomb to ensure saturation of the final atmosphere and to dissolve the acid products (nitric acid) formed from the nitrogen in the sample.[6]

  • Assembly: The pellet is placed in a platinum crucible, and a platinum or iron fuse wire is positioned to be in contact with the sample. The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

  • Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored with high precision (e.g., using a quartz thermometer) at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Post-Combustion Analysis: The bomb is depressurized, and the interior is rinsed with distilled water. The resulting solution is analyzed (e.g., by titration with standard base) to quantify the amount of nitric acid formed. This allows for the correction of the total heat released.[5]

  • Calculation: The effective energy equivalent of the calorimeter system (calibrated using a primary standard like benzoic acid) is used to calculate the total energy change. Corrections are applied for the fuse wire ignition energy and the heat of nitric acid formation to determine the specific internal energy of combustion (ΔUc°) for the sample.[5]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis P1 Weigh Acetanilide Pellet P2 Add Water to Bomb P1->P2 P3 Position Fuse Wire P2->P3 E1 Seal & Pressurize with O₂ P3->E1 E2 Submerge in Calorimeter E1->E2 E3 Achieve Thermal Equilibrium E2->E3 E4 Ignite Sample E3->E4 E5 Record Temperature Change E4->E5 A1 Quantify Nitric Acid E5->A1 A2 Apply Corrections (Fuse, Acid) A1->A2 A3 Calculate ΔcH° A2->A3 A4 Calculate ΔfH° via Hess's Law A3->A4

Caption: Relationship between phase transition enthalpies.

Part 2: Computational Thermochemistry

While experimental methods provide benchmark data, computational chemistry offers a powerful predictive lens to complement these findings, especially for screening new derivatives or understanding electronic properties.

[7]Expertise & Causality: Quantum chemical methods, particularly Density Functional Theory (DFT), can accurately calculate the gas-phase enthalpies of formation for molecules. T[1][8][9]his is achieved by first optimizing the molecular geometry to find the lowest energy conformation and then performing frequency calculations to obtain thermochemical corrections. T[7][9]hese theoretical gas-phase values are invaluable for two reasons: they can be used in conjunction with experimental sublimation enthalpies to derive the solid-state enthalpy of formation, and they allow for the validation of experimental results by comparing different components of the thermochemical cycle.

[1][8]General Workflow for Computational Analysis

  • Structure Input: A 3D structure of the N-phenylacetamide derivative is constructed.

  • Geometry Optimization: The molecular geometry is optimized using a selected DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)) to find the minimum energy structure. 3[9]. Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to derive zero-point vibrational energy and thermal corrections.

  • Energy Calculation: The total electronic energy is calculated.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using the total energy and appropriate atomization or isodesmic reaction schemes.

  • Property Analysis: Other properties like molecular electrostatic potential (MESP), which is useful for predicting intermolecular interactions, can also be derived from the calculation.

[9]Computational Workflow Visualization

G Input Initial 3D Molecular Structure Opt Geometry Optimization (DFT) Input->Opt Freq Frequency Calculation Opt->Freq Energy Single Point Energy Calculation Freq->Energy Analysis Thermochemical Analysis (e.g., Gas-Phase ΔfH°) Energy->Analysis Validation Compare with Experimental Data Analysis->Validation

Caption: A typical computational thermochemistry workflow.

Part 3: Tabulated Thermochemical Data

The following table summarizes critically evaluated thermochemical data for N-phenylacetamide and several key derivatives. It is important to note that literature values can sometimes show significant disagreement, underscoring the need for careful evaluation and, where necessary, new measurements.

[3][8]| Compound | Molecular Formula | ΔcH°solid (kJ/mol) | ΔfH°solid (kJ/mol) | ΔfusH (kJ/mol) | ΔvapH (kJ/mol) | ΔsubH (kJ/mol) | References | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Acetanilide | C₈H₉NO | -4224.8 ± 1.0 | -209.4 ± 1.0 | 22.1 ± 0.1 | 82.1 ± 3.0 | 99.8 ± 0.8 | |[10][11][12] | 4-Methylacetanilide | C₉H₁₁NO | - | - | 29.4 ± 0.2 | 86.2 ± 3.2 | - | |[10] | 4-Methoxyacetanilide | C₉H₁₁NO₂ | - | - | 25.4 ± 0.3 | 92.0 ± 3.4 | - | |[10] | 3-Ethoxyacetanilide | C₁₀H₁₃NO₂ | - | - | 28.9 ± 0.4 | 94.1 ± 3.5 | - | |[10] | 4-Ethoxyacetanilide (Phenacetin) | C₁₀H₁₃NO₂ | - | - | 32.0 ± 0.1 | 94.8 ± 3.5 | 121.8 ± 0.7 | |[10][11]

All values are for T = 298.15 K unless otherwise specified. Enthalpies of fusion are often reported at the melting temperature but are adjusted for use in thermochemical cycles.

Conclusion

The thermochemical characterization of N-phenylacetamide derivatives is a critical activity in pharmaceutical science and materials research. A synergistic approach, combining precise experimental measurements from techniques like bomb calorimetry and DSC with the predictive power of computational chemistry, provides the most robust and reliable understanding. The data and protocols presented in this guide offer a validated framework for researchers to acquire and interpret these essential thermodynamic properties. Accurate thermochemical data not only accelerates the drug development process by enabling reliable predictions of solubility and stability but also ensures the safety and efficiency of chemical manufacturing processes.

References

Crystal Structure Analysis of Substituted Acetamides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of substituted acetamides. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] Understanding their three-dimensional structure is paramount for elucidating structure-activity relationships and designing novel therapeutic agents.

Introduction to Crystal Structure Analysis

The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological function. Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule, providing unambiguous data on bond lengths, bond angles, and the overall molecular conformation.[2][3] This technique is indispensable in drug development for validating molecular structures and understanding intermolecular interactions that govern crystal packing.

Experimental Protocols

A successful crystal structure analysis begins with the preparation of high-quality single crystals. This is often the most challenging step in the process.[3]

Synthesis and Purification of Substituted Acetamides

Substituted acetamides can be synthesized through various methods, with a common approach being the N-acylation of a primary or secondary amine with an appropriate acylating agent. A general synthetic procedure is outlined below:

Protocol: Synthesis of N-phenyl-2-(phenylsulfanyl)acetamide [4]

  • A mixture of benzenesulfonylguanidine (0.01 mol) and 2-chloro-N-phenylacetamide (0.01 mol) is prepared in dry 1,4-dioxane (20 mL).

  • Potassium hydroxide (0.015 mol) is added to the mixture.

  • The reaction mixture is refluxed for 1 hour.

  • After reflux, the mixture is poured onto ice water and neutralized with hydrochloric acid.

  • The resulting solid precipitate is filtered, washed thoroughly with water, and air-dried at room temperature.

  • The crude product is then recrystallized to obtain pure crystals suitable for analysis.[4]

Purification by Recrystallization:

Recrystallization is a critical step to obtain a highly pure compound, which is essential for growing high-quality crystals.

Protocol: General Recrystallization Procedure

  • Solvent Selection: Choose a solvent in which the acetamide derivative is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude acetamide in a minimal amount of the hot solvent with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling and the formation of larger crystals, the flask can be insulated.

  • Induce Crystallization (if necessary): If crystals do not form, crystallization can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

  • Cooling: Once the solution has reached room temperature and crystals have started to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals to a constant weight, typically under vacuum.

Single Crystal Growth

Growing single crystals of sufficient size and quality for X-ray diffraction can be achieved through several methods:

  • Slow Evaporation: A nearly saturated solution of the purified acetamide is filtered into a clean vial. The vial is loosely covered to allow the solvent to evaporate slowly over several days to weeks.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool down slowly to room temperature. The decreasing solubility at lower temperatures promotes crystal growth.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor of the "anti-solvent" slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

  • Solvent Layering: A solution of the compound is placed in a narrow tube, and a less dense, miscible "anti-solvent" is carefully layered on top. Crystals form at the interface as the solvents slowly mix.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.

Protocol: Single-Crystal X-ray Diffraction [2][3]

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a glass fiber or a loop with a cryo-protectant oil.[2]

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The diffractometer directs a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) at the crystal.[5] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3]

  • Data Processing: The collected diffraction intensities are integrated, corrected for experimental factors (e.g., absorption), and reduced to a set of structure factors.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.[3]

Data Presentation: Crystallographic Data of Substituted Acetamides

The following tables summarize key crystallographic data for a selection of substituted acetamides, providing a basis for comparison of their structural parameters.

Table 1: Crystal Data and Structure Refinement Details for Selected Chloro-Substituted N-Phenylacetamides

Parameter2-Chloro-N-phenylacetamide[6]2-Chloro-N-methyl-N-phenylacetamide[7]2-Chloro-N,N-diphenylacetamide[5]
Chemical Formula C₈H₈ClNOC₉H₁₀ClNOC₁₄H₁₂ClNO
Formula Weight 169.61183.63245.70
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cP2₁2₁2₁
a (Å) 5.0623 (15)7.3391 (12)6.4350 (13)
b (Å) 18.361 (6)6.5898 (10)12.799 (3)
c (Å) 9.115 (2)18.941 (3)14.944 (3)
α (°) ** 909090
β (°) 102.13 (3)91.192 (9)90
γ (°) 909090
Volume (ų) **828.3 (4)915.9 (2)1230.8 (5)
Z 444
Temperature (K) 297 (2)296293
Radiation Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
R-factor (%) 3.64.44.5

Table 2: Selected Bond Lengths (Å) for Substituted Acetamides

Bond2-Chloro-N-phenylacetamide[6]N,N'-(1,2-phenylene)bis(2-chloroacetamide)[8]N-phenyl-2-(phenylsulfanyl)acetamide[4]
C=O 1.226 (6)1.227 (2), 1.231 (2)1.234 (3), 1.236 (3)
C-N (amide) 1.345 (6)1.343 (2), 1.347 (2)1.353 (3), 1.355 (3)
N-C (phenyl) 1.423 (6)1.424 (2), 1.426 (2)1.420 (3), 1.422 (3)
C-C (amide) 1.515 (6)1.512 (2), 1.514 (2)1.518 (4), 1.520 (4)
C-Cl 1.735 (5)1.769 (2), 1.772 (2)-

Table 3: Selected Bond Angles (°) for Substituted Acetamides

Angle2-Chloro-N-phenylacetamide[9]N,N'-(1,2-phenylene)bis(2-chloroacetamide)[8]Acetanilide[10]
O=C-N 124.9 (5)124.1 (1), 124.3 (1)~123
O=C-C 121.2 (5)121.5 (2), 121.7 (2)~121
N-C-C 113.9 (4)114.3 (1), 114.5 (1)~115
C-N-C (phenyl) 127.1 (4)126.8 (1), 127.0 (1)~128
C-C-Cl 113.1 (3)112.9 (1), 113.2 (1)-

Table 4: Selected Torsion Angles (°) for Substituted Acetamides

Torsion Angle2-Chloro-N-phenylacetamide[9]N,N'-(1,2-phenylene)bis(2-chloroacetamide)[8]N-phenyl-2-(phenylsulfanyl)acetamide[4]
O=C-N-C (phenyl) -1.1 (9)21.03 (2), 81.22 (2)-
C-C-N-C (phenyl) 178.3 (5)--
Cl-C-C=O -4.8 (7)--
C(phenyl)-S-C-C(carbonyl) --72.1 (3), -65.13 (3)

Note: Torsion angles define the conformation around a rotatable bond. A value near 0° or 180° indicates a planar arrangement, while other values indicate a twisted conformation.[11]

Visualization of Workflows and Interactions

Experimental Workflow

The overall process from a crude synthesized product to a refined crystal structure can be visualized as a sequential workflow.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Analysis & Interpretation Synthesis Synthesis of Substituted Acetamide Purification Purification by Recrystallization Synthesis->Purification CrystalGrowth Single Crystal Growth (e.g., Slow Evaporation) Purification->CrystalGrowth DataCollection Data Collection (Single-Crystal XRD) CrystalGrowth->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation (CIF file generation) StructureRefinement->Validation Analysis Analysis of Geometric Parameters & Intermolecular Interactions Validation->Analysis

Fig. 1: Experimental workflow for crystal structure analysis.
Intermolecular Interactions

The crystal packing of substituted acetamides is often governed by a network of non-covalent interactions, primarily hydrogen bonds. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions.

G Acetamide Substituted Acetamide Molecule HBond N-H...O Hydrogen Bond Acetamide->HBond forms CH_O C-H...O Interaction Acetamide->CH_O participates in CH_pi C-H...π Interaction Acetamide->CH_pi can form Halogen Halogen Bonding (e.g., C-Cl...O) Acetamide->Halogen may exhibit Packing Crystal Packing (3D Lattice) HBond->Packing CH_O->Packing CH_pi->Packing Halogen->Packing

Fig. 2: Key intermolecular interactions in acetamide crystals.

Analysis and Interpretation

Geometric Parameters

The data presented in Tables 2, 3, and 4 reveal key structural features of substituted acetamides. The C=O and C-N bond lengths of the amide group are intermediate between typical double and single bonds, respectively, indicating resonance delocalization. The planarity of the amide group is a common feature, though the torsion angle between the amide plane and the phenyl ring can vary significantly depending on the nature and position of the substituents. These variations in conformation can have a profound impact on the molecule's biological activity.

Intermolecular Interactions and Crystal Packing

The supramolecular architecture of substituted acetamide crystals is primarily dictated by hydrogen bonding. The N-H group of the amide acts as a hydrogen bond donor, while the carbonyl oxygen is an excellent acceptor. This often leads to the formation of infinite chains or dimeric motifs.[6] Weaker interactions, such as C-H...O and C-H...π interactions, also play a crucial role in stabilizing the three-dimensional crystal lattice. In halogen-substituted derivatives, halogen bonding can further influence the crystal packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides a visual and quantitative method for exploring intermolecular interactions in a crystal. By mapping properties like normalized contact distance (d_norm) onto the surface, regions of close intermolecular contacts can be identified. The 2D fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of interactions to the overall crystal packing. For example, the percentage of the surface involved in H...H, O...H, and C...H contacts can be determined, offering a detailed picture of the packing forces.

Conclusion

The crystal structure analysis of substituted acetamides provides invaluable insights into their molecular geometry and the non-covalent interactions that govern their solid-state assembly. This detailed structural information is fundamental for understanding their chemical behavior and biological function. The experimental protocols and data analysis techniques outlined in this guide offer a robust framework for researchers in academia and industry to effectively characterize these important compounds, thereby facilitating the rational design of new molecules with desired properties for applications in drug discovery and materials science.

References

Methodological & Application

HPLC method for analysis of N-(4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of N-(4-isopropylphenyl)acetamide. This application note provides a comprehensive protocol for the determination of purity and the separation of this compound from its potential process-related impurities and degradation products. The method is suitable for quality control in research, development, and manufacturing environments.

This reverse-phase HPLC method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, incorporating formic acid for improved peak shape and resolution. The method demonstrates good sensitivity and specificity for this compound.

Chromatographic Conditions

A summary of the optimal chromatographic conditions for the analysis of this compound is presented in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength 245 nm
Run Time 20 minutes

Gradient Elution Program

The gradient elution program for the separation is detailed in the following table.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
15.03070
15.17030
20.07030

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

Preparation of Mobile Phases
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.

Preparation of Standard Solution

Accurately weigh approximately 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a final concentration of 0.1 mg/mL.

Preparation of Sample Solution

Accurately weigh approximately 10 mg of the this compound sample and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a final concentration of 0.1 mg/mL.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution six times. The system is deemed suitable for use if the following criteria are met:

  • The relative standard deviation (RSD) of the peak area for the six replicate injections is not more than 2.0%.

  • The tailing factor for the this compound peak is not more than 2.0.

  • The theoretical plates for the this compound peak are not less than 2000.

Procedure

Inject the standard and sample solutions into the chromatograph and record the chromatograms. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the assay and the levels of impurities based on the peak areas.

Method Validation Parameters

The following table summarizes the typical validation parameters for this analytical method.

ParameterAcceptance Criteria
Specificity No interference from blank at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery between 98.0% and 102.0%
Precision (RSD) Repeatability ≤ 2.0%, Intermediate Precision ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Visualization of the Experimental Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting prep Preparation hplc_analysis HPLC Analysis mobile_phase Mobile Phase Preparation system_suitability System Suitability Test mobile_phase->system_suitability standard_prep Standard Solution Preparation standard_prep->system_suitability sample_prep Sample Solution Preparation injection Inject Standard and Sample Solutions sample_prep->injection data_processing Data Processing system_suitability->injection peak_integration Peak Integration and Identification injection->peak_integration report Reporting calculation Calculation of Assay and Impurities peak_integration->calculation final_report Generate Final Report calculation->final_report

Caption: Workflow for HPLC analysis of this compound.

Application Notes and Protocols for the Synthesis of N-(4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of N-(4-isopropylphenyl)acetamide, a compound of interest in medicinal chemistry and materials science. The protocol is based on the well-established acetylation of 4-isopropylaniline using acetic anhydride.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.25 g/mol
Appearance White to off-white crystalline solid
Melting Point 105-107 °C
Boiling Point 324.7 °C at 760 mmHg (Predicted)
CAS Number 5702-74-9
Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of 4-isopropylaniline with acetic anhydride.

reaction_scheme cluster_reactants Reactants cluster_products Products 4-isopropylaniline 4-Isopropylaniline product This compound 4-isopropylaniline->product Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->product byproduct Acetic Acid

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol describes the synthesis of this compound from 4-isopropylaniline and acetic anhydride.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-IsopropylanilineReagent Grade, 98%Sigma-Aldrich
Acetic AnhydrideReagent Grade, 99%Fisher Scientific
Glacial Acetic AcidACS GradeVWR Chemicals
Ethanol (95%)Reagent GradePharmco-Aaper
Deionized Water--
Anhydrous Sodium SulfateACS GradeEMD Millipore
Ethyl AcetateHPLC GradeJ.T. Baker
HexanesHPLC GradeJ.T. Baker
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (37.0 mmol) of 4-isopropylaniline in 20 mL of glacial acetic acid.

  • Addition of Acetylating Agent: To the stirred solution, slowly add 4.5 mL (4.9 g, 48.1 mmol) of acetic anhydride dropwise at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Precipitation: Upon completion of the reaction, pour the reaction mixture into 200 mL of ice-cold deionized water with vigorous stirring. A white precipitate of this compound will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two 50 mL portions of cold deionized water.

  • Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at 50-60 °C to a constant weight. A typical crude yield is in the range of 85-95%.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot 95% ethanol in an Erlenmeyer flask.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

    • Slowly add deionized water to the hot ethanol solution until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.

Experimental Workflow

experimental_workflow A Dissolve 4-isopropylaniline in glacial acetic acid B Add acetic anhydride dropwise A->B C Stir at room temperature (1 hour) B->C D Pour into ice-water C->D E Vacuum filter crude product D->E F Wash with cold water E->F G Dry the crude product F->G H Recrystallize from ethanol/water G->H I Collect and dry purified product H->I

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The synthesized this compound should be characterized by spectroscopic methods to confirm its identity and purity.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.22Doublet6H-CH(CH₃ )₂
2.14Singlet3H-NHCOCH₃
2.89Septet1H-CH (CH₃)₂
7.16Doublet2HAromatic H (ortho to -NHAc)
7.42Doublet2HAromatic H (ortho to -iPr)
7.50 (broad)Singlet1H-NH CO-

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3300StrongN-H stretch
3050-2850MediumC-H stretch (aromatic & aliphatic)
~1660StrongC=O stretch (Amide I)
~1540StrongN-H bend (Amide II)
~1370MediumC-H bend (isopropyl)

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 4-Isopropylaniline is toxic and should be handled with care.

  • Acetic anhydride is corrosive and a lachrymator.

  • Glacial acetic acid is corrosive.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.

Waste Disposal

Dispose of all chemical waste according to institutional and local regulations. Aqueous waste should be neutralized before disposal. Organic waste should be collected in a designated container.

Application Notes and Protocols for the Synthesis of Bioactive Molecules Utilizing N-(4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-(4-isopropylphenyl)acetamide as a versatile starting material in the synthesis of biologically active compounds, with a particular focus on the development of selective cyclooxygenase-2 (COX-2) inhibitors. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the efficient design and execution of synthetic strategies.

Introduction

This compound is a readily available aromatic amide that serves as a valuable building block in medicinal chemistry. Its isopropylphenyl moiety is a key structural feature in various pharmacologically active molecules. The acetamido group can be easily hydrolyzed to the corresponding aniline, which then provides a reactive handle for a variety of chemical transformations, including diazotization and coupling reactions, to construct more complex molecular architectures. This document outlines a multi-step synthesis of a celecoxib analogue, a non-steroidal anti-inflammatory drug (NSAID), starting from this compound.

Core Synthetic Pathway: From this compound to a Celecoxib Analogue

The primary synthetic route described herein involves a three-step process commencing with the hydrolysis of this compound to produce 4-isopropylaniline. This intermediate is then converted to a diarylpyrazole, which is subsequently sulfonated to yield the final celecoxib analogue. This pathway is favored due to the accessibility of the starting material and the robustness of the individual transformations.

Diagram of the Synthetic Workflow

G A This compound B Hydrolysis A->B C 4-Isopropylaniline B->C D Diazotization & Pyrazole Formation C->D F Diarylpyrazole Intermediate D->F E 1-(4-Isopropylphenyl)-4,4,4-trifluoro-1,3-butanedione E->D G Chlorosulfonation & Amination F->G H Celecoxib Analogue G->H

Caption: Synthetic workflow from this compound to a Celecoxib Analogue.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of celecoxib and its analogues.

Step 1: Synthesis of 4-Isopropylaniline (Hydrolysis)

This procedure outlines the hydrolysis of the acetamido group to yield the corresponding aniline.

Materials:

  • This compound

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (50% w/v)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).

  • Add a 5:1 mixture of water and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a 50% sodium hydroxide solution until a basic pH is achieved.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain 4-isopropylaniline.

ParameterValue
Reaction Time2 - 4 hours
TemperatureReflux
Yield85 - 95%
Step 2: Synthesis of the Diarylpyrazole Intermediate

This protocol describes the formation of the pyrazole ring system via a condensation reaction.

Materials:

  • 4-Isopropylaniline

  • Sodium nitrite

  • Hydrochloric acid

  • 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione

  • Ethanol

Procedure:

  • Dissolve 4-isopropylaniline (1 equivalent) in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, dissolve 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1 equivalent) in ethanol.

  • Slowly add the diazonium salt solution to the dione solution at room temperature and stir for 12-18 hours.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the diarylpyrazole intermediate.

ParameterValue
Reaction Time12 - 18 hours
Temperature0 - 5 °C then Room Temperature
Yield70 - 85%
Step 3: Synthesis of the Celecoxib Analogue (Chlorosulfonation and Amination)

This final step introduces the sulfonamide moiety, a critical pharmacophore for COX-2 inhibition.

Materials:

  • Diarylpyrazole intermediate

  • Chlorosulfonic acid

  • Ammonia solution (concentrated)

  • Dichloromethane

Procedure:

  • In a flask cooled in an ice bath, slowly add the diarylpyrazole intermediate (1 equivalent) to an excess of chlorosulfonic acid.

  • Stir the mixture at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the resulting sulfonyl chloride into dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Dissolve the crude sulfonyl chloride in a suitable solvent and add an excess of concentrated ammonia solution.

  • Stir the mixture for 1-2 hours at room temperature.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent system to obtain the final celecoxib analogue.

ParameterValue
Reaction Time2 - 3 hours (Chlorosulfonation), 1 - 2 hours (Amination)
Temperature0 °C to Room Temperature
Yield60 - 75%

Application in Drug Discovery: Targeting the COX-2 Signaling Pathway

The synthesized celecoxib analogue is designed to be a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.

Diagram of the COX-2 Signaling Pathway

G A Inflammatory Stimuli C Phospholipase A2 A->C B Cell Membrane Phospholipids B->C D Arachidonic Acid C->D E COX-2 Enzyme D->E F Prostaglandins E->F G Pain & Inflammation F->G H Celecoxib Analogue H->E

Caption: Inhibition of the COX-2 pathway by the synthesized Celecoxib Analogue.

By selectively inhibiting COX-2, the synthesized compound can reduce the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Conclusion

This compound is a valuable and cost-effective starting material for the multi-step synthesis of high-value, biologically active molecules such as celecoxib analogues. The protocols and data presented in these application notes provide a solid foundation for researchers in drug discovery and development to explore the synthesis of novel COX-2 inhibitors and other pharmacologically relevant compounds. The straightforward and scalable nature of these reactions makes this synthetic route amenable to both laboratory-scale synthesis and larger-scale production.

Application Notes and Protocols for the Analytical Characterization of N-(4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(4-isopropylphenyl)acetamide, also known as 4'-isopropylacetanilide, is an acetamide derivative with potential applications in pharmaceutical and chemical industries. As with any compound intended for drug development or scientific research, comprehensive characterization is essential to confirm its identity, purity, and stability. This document provides detailed application notes and experimental protocols for the analytical techniques commonly employed for the characterization of this compound. The methodologies cover chromatographic, spectroscopic, and thermal analysis techniques.

Chromatographic Techniques

Chromatographic methods are fundamental for assessing the purity of this compound and for quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.[1]

High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-phase HPLC (RP-HPLC) is a primary method for determining the purity of this compound and for assay measurements. The technique separates the target compound from impurities based on its polarity.[1] A C18 column is typically effective, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[2][3] Detection is commonly performed using an ultraviolet (UV) detector, leveraging the chromophoric nature of the phenyl ring in the molecule.

Experimental Protocol: Purity Determination by RP-HPLC

  • Instrumentation:

    • HPLC system with a quaternary or binary pump.

    • Autosampler.

    • Column oven.

    • UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 60% A / 40% B, hold for 10 minutes.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.[5]

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a blank (diluent) to establish a baseline.

    • Inject the prepared sample solution.

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: HPLC

ParameterExpected Value
Retention Time (t_R)~ 5-7 min
Purity (Area %)> 99.0%
Tailing Factor< 1.5
Theoretical Plates> 2000

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Diluent (ACN/Water) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_inj Inject Sample (10 µL) prep3->hplc_inj hplc_col Separation (C18 Column) hplc_inj->hplc_col hplc_det UV Detection (245 nm) hplc_col->hplc_det data_acq Acquire Chromatogram hplc_det->data_acq data_int Integrate Peaks data_acq->data_int data_rep Generate Report (Purity, t_R) data_int->data_rep

Caption: Workflow for purity analysis by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a highly sensitive technique ideal for identifying and quantifying volatile impurities in this compound.[6] The compound is vaporized and separated on a capillary column before being fragmented and detected by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, confirming the compound's identity and revealing the structure of any co-eluting impurities.[7][8]

Experimental Protocol: Impurity Profiling by GC-MS

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector.

    • Mass selective detector (MSD).

  • Chromatographic & Spectrometric Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a volatile organic solvent like Dichloromethane or Ethyl Acetate.

    • Filter if necessary.

  • Analysis:

    • Inject 1 µL of the prepared solution in split mode (e.g., 50:1 split ratio).

    • Acquire the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the main peak to confirm identity and of any minor peaks to identify impurities by comparison with a spectral library (e.g., NIST).[9]

Data Presentation: GC-MS

ParameterExpected Value
Retention Time (t_R)Dependent on final oven program
Molecular Ion (M+)m/z 177
Key Fragment Ionsm/z 162 ([M-CH₃]⁺), 134 ([M-CH₃CO]⁺)

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep1 Dissolve Sample (e.g., DCM) prep2 Transfer to GC Vial prep1->prep2 gcms_inj Inject & Vaporize (280°C) prep2->gcms_inj gcms_sep GC Separation (DB-5ms Column) gcms_inj->gcms_sep gcms_ion EI Ionization (70 eV) gcms_sep->gcms_ion gcms_mass Mass Analysis (Quadrupole) gcms_ion->gcms_mass data_acq Acquire TIC & Spectra gcms_mass->data_acq data_lib Library Search (NIST) data_acq->data_lib data_rep Identify Compound & Impurities data_lib->data_rep

Caption: Workflow for impurity identification by GC-MS.

Spectroscopic Techniques

Spectroscopic techniques provide detailed information about the molecular structure of this compound, serving as a definitive confirmation of its identity.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structure elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the different carbon atoms in the molecule. The chemical shifts, integration, and coupling patterns are unique to the compound's structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation:

    • NMR Spectrometer (e.g., 300 MHz or higher).

    • 5 mm NMR tubes.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.[10]

    • Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[10]

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field.[10]

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR.[10]

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the molecule.

Data Presentation: NMR Spectroscopy

¹H NMR (300 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.40 d 2H Aromatic C-H (ortho to NHAc)
~ 7.20 d 2H Aromatic C-H (ortho to isopropyl)
~ 7.30 (broad) s 1H N-H
~ 2.90 septet 1H -CH(CH₃)₂
~ 2.15 s 3H -C(=O)CH₃

| ~ 1.25 | d | 6H | -CH(CH₃)₂ |

¹³C NMR (75 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 168.5 -C=O
~ 146.0 Aromatic C-isopropyl
~ 135.5 Aromatic C-NH
~ 127.0 Aromatic C-H (ortho to isopropyl)
~ 120.0 Aromatic C-H (ortho to NHAc)
~ 33.5 -CH(CH₃)₂
~ 24.5 -C(=O)CH₃

| ~ 24.0 | -CH(CH₃)₂ |

Workflow Diagram: NMR Analysis

NMR_Workflow prep_start Start: Sample Preparation prep_dissolve Dissolve Sample in Deuterated Solvent prep_start->prep_dissolve prep_transfer Transfer to NMR Tube prep_dissolve->prep_transfer acq_start Data Acquisition prep_transfer->acq_start acq_lock Lock & Shim acq_start->acq_lock acq_1h Acquire ¹H FID acq_lock->acq_1h acq_13c Acquire ¹³C FID acq_lock->acq_13c proc_ft Fourier Transform & Phase Correction acq_1h->proc_ft acq_13c->proc_ft proc_start Data Processing & Analysis proc_assign Assign Signals proc_ft->proc_assign proc_report Confirm Structure proc_assign->proc_report

Caption: Workflow for structural elucidation by NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bond, the carbonyl (C=O) group of the amide, and C-H bonds of the aromatic and isopropyl groups, confirming the compound's chemical structure.[1]

Experimental Protocol: FTIR Analysis

  • Instrumentation:

    • FTIR spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure to ensure good contact.[10]

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.[10]

  • Analysis:

    • Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Data Presentation: FTIR

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300StrongN-H stretch (Amide A)
~ 3050MediumAromatic C-H stretch
~ 2960StrongAliphatic C-H stretch (isopropyl)
~ 1665StrongC=O stretch (Amide I)
~ 1540StrongN-H bend / C-N stretch (Amide II)
~ 830Strongpara-disubstituted C-H bend (out-of-plane)

Workflow Diagram: FTIR Analysis

FTIR_Workflow start Place Sample on ATR Crystal background Acquire Background Spectrum start->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Data (Baseline Correction) sample_spec->process assign Assign Peaks to Functional Groups process->assign end Confirm Identity assign->end

Caption: Workflow for functional group analysis by FTIR.

References

Application Notes and Protocols: N-(4-isopropylphenyl)acetamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(4-isopropylphenyl)acetamide and its analogs as key intermediates in the synthesis of cardiovascular drugs, specifically beta-blockers like Practolol and Acebutolol. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate research and development in this area.

Introduction

N-arylacetamides are a crucial class of intermediates in the pharmaceutical industry. The structural motif of this compound, featuring a substituted phenyl ring with an acetamide group, is a key building block for various active pharmaceutical ingredients (APIs). This document focuses on its role in the synthesis of cardioselective β1-adrenergic receptor antagonists, which are widely used to manage hypertension, angina, and cardiac arrhythmias.[1] The isopropylphenyl group, in particular, is a common feature in this class of drugs, contributing to their receptor binding and pharmacokinetic properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the parent intermediate, this compound, is provided below. This data is essential for its proper handling, characterization, and use in synthetic protocols.

PropertyValue
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Appearance White to off-white crystalline solid
Melting Point 105-108 °C
Boiling Point 326.8 °C at 760 mmHg
Solubility Soluble in organic solvents like ethanol, methanol, and acetone. Sparingly soluble in water.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of 4-isopropylaniline. This is a standard and high-yielding amidation reaction.

Experimental Protocol: Acetylation of 4-Isopropylaniline

Materials:

  • 4-Isopropylaniline

  • Acetic anhydride

  • Pyridine (catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-isopropylaniline (1 equivalent) in dichloromethane.

  • Add a catalytic amount of pyridine to the solution.

  • Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture at room temperature with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

Expected Yield and Purity
ParameterExpected Value
Yield > 95%
Purity (by HPLC) > 98%

Application in the Synthesis of Beta-Blockers

This compound serves as a structural analog and precursor model for the synthesis of important beta-blockers. The following sections detail the synthesis of Practolol and Acebutolol, which utilize structurally similar N-acylphenyl intermediates.

Synthesis of (S)-Practolol

(S)-Practolol is a cardioselective beta-blocker. Its synthesis often starts from N-(4-hydroxyphenyl)acetamide (paracetamol), a close structural analog of this compound.

G A N-(4-hydroxyphenyl)acetamide B (RS)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide A->B Epichlorohydrin, NaOH C (S)-1-(4-acetamidophenoxy)-3-chloropropan-2-yl acetate B->C Lipase, Vinyl acetate D (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide C->D Hydrolysis E (S)-Practolol D->E Isopropylamine

This protocol is a chemoenzymatic route that allows for the synthesis of the enantiopure (S)-isomer.[2]

Step 1: Synthesis of (RS)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide

  • Dissolve N-(4-hydroxyphenyl)acetamide in an aqueous solution of sodium hydroxide.

  • Add epichlorohydrin dropwise to the solution while stirring at room temperature.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture and wash the solid with water to obtain the racemic product.

Step 2: Enzymatic Kinetic Resolution

  • Suspend the racemic (RS)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide in toluene.

  • Add vinyl acetate as the acyl donor.

  • Introduce a lipase (e.g., from Pseudomonas cepacia) to catalyze the enantioselective acetylation.

  • Monitor the reaction until approximately 50% conversion is achieved.

  • Separate the acetylated (S)-ester from the unreacted (R)-alcohol.

Step 3: Hydrolysis of the (S)-ester

  • Hydrolyze the isolated (S)-1-(4-acetamidophenoxy)-3-chloropropan-2-yl acetate using a mild base to yield (S)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide.

Step 4: Synthesis of (S)-Practolol

  • React the unreacted (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide from the resolution step with isopropylamine.

  • Heat the reaction mixture to facilitate the nucleophilic substitution of the chloride.

  • Purify the final product by chromatography or recrystallization.

StepProductYieldEnantiomeric Excess (ee)
1(RS)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamideHighN/A
2(S)-1-(4-acetamidophenoxy)-3-chloropropan-2-yl acetate~50% (of theoretical)>96%
4(S)-PractololGood (from R-intermediate)High
Synthesis of Acebutolol

Acebutolol is another cardioselective beta-blocker where an N-acylphenyl intermediate is central to its synthesis. The synthesis often starts from 2-acetyl-4-butyramidophenol.

G A 2-acetyl-4-butyramidophenol B 5-butyramido-2-(2,3-epoxypropoxy)acetophenone A->B Epichlorohydrin, NaOH C Acebutolol B->C Isopropylamine

Step 1: Synthesis of 5-butyramido-2-(2,3-epoxypropoxy)acetophenone

  • Dissolve 2-acetyl-4-butyramidophenol in an aqueous alkali solution (e.g., 5-20 wt% NaOH) at 10-30 °C.[3]

  • Add epichlorohydrin dropwise to the reaction mixture in batches.

  • Maintain the pH by adding alkali during the reaction.

  • After the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the intermediate by recrystallization.

Step 2: Synthesis of Acebutolol

  • Dissolve the 5-butyramido-2-(2,3-epoxypropoxy)acetophenone intermediate in an organic solvent (e.g., ethanol).

  • Add isopropylamine (in molar excess).

  • Heat the reaction mixture at 60-90 °C under reflux for several hours.[3]

  • After completion, remove the solvent and excess isopropylamine by distillation under reduced pressure.

  • Dissolve the resulting oily residue in ethyl acetate and extract with an aqueous tartaric acid solution.

  • Basify the aqueous layer to a pH of 11-12 and extract the product with a halogenated solvent (e.g., chloroform).

  • Dry the organic layer and remove the solvent to obtain the crude acebutolol, which is then purified by recrystallization.

StepProductYield
15-butyramido-2-(2,3-epoxypropoxy)acetophenone81.9 - 89.6%
2Acebutolol70.3 - 72.5%

Mechanism of Action: β1-Adrenergic Receptor Blockade

Practolol and Acebutolol are selective antagonists of the β1-adrenergic receptor, which is predominantly found in cardiac tissue.[1][4] By blocking this receptor, they prevent the binding of endogenous catecholamines like norepinephrine and epinephrine. This leads to a reduction in heart rate, cardiac contractility, and blood pressure.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of the β1-adrenergic receptor and the point of intervention by this compound-derived beta-blockers.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor β1-Adrenergic Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts catecholamine Norepinephrine/ Epinephrine catecholamine->receptor Binds to blocker This compound -derived Beta-Blocker blocker->receptor Blocks atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates calcium ↑ Intracellular Ca²⁺ pka->calcium Phosphorylates Ca²⁺ channels response ↑ Heart Rate ↑ Contractility calcium->response Leads to

Conclusion

This compound and its analogs are valuable intermediates in the synthesis of clinically significant cardiovascular drugs. The protocols and data presented herein provide a foundation for researchers and drug development professionals to build upon. The straightforward synthesis of the intermediate and its subsequent elaboration into complex APIs like Practolol and Acebutolol highlight its importance in medicinal chemistry. Further research can focus on developing novel analogs with improved selectivity and pharmacokinetic profiles.

References

Application Notes and Protocols: Nitration of N-Phenylacetamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental setup for the nitration of N-phenylacetamide (acetanilide), a foundational electrophilic aromatic substitution reaction in organic synthesis. The protocols and data presented are intended to guide researchers in the synthesis of nitro-substituted acetanilides, which are valuable intermediates in the production of pharmaceuticals and dyes.[1]

Introduction

The nitration of N-phenylacetamide is a classic example of an electrophilic aromatic substitution reaction.[1][2] In this process, a nitro group (-NO₂) is introduced into the aromatic ring of acetanilide.[1] The acetamido group (-NHCOCH₃) of acetanilide is an activating, ortho, para-directing group.[1][3][4] This directing effect is due to the electron-donating nature of the nitrogen atom's lone pair, which increases the electron density at the ortho and para positions of the benzene ring, making them more susceptible to electrophilic attack.[3][4] However, due to steric hindrance from the bulky acetamido group, the para-substituted product, p-nitroacetanilide, is formed as the major product.[1][5] A smaller amount of the ortho-isomer is also produced.[6]

This reaction is crucial in synthetic organic chemistry as it allows for the introduction of a nitro group, which can be subsequently reduced to an amino group, providing a pathway for the synthesis of various substituted anilines. Direct nitration of aniline is often problematic as the amino group can be oxidized by the nitrating mixture.[6] Therefore, protecting the amino group as an acetamide is a common and effective strategy.

Reaction Mechanism and Experimental Workflow

The nitration of N-phenylacetamide proceeds through a well-established electrophilic aromatic substitution mechanism. The overall workflow involves the preparation of the nitrating agent, the nitration reaction under controlled temperature, and subsequent isolation and purification of the product.

Generation of the Electrophile

The electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid.[1] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

G HNO3 Nitric Acid (HNO₃) H2ONO2_plus Protonated Nitric Acid (H₂O⁺-NO₂) HNO3->H2ONO2_plus + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus Bisulfate Ion (HSO₄⁻) NO2_plus Nitronium Ion (NO₂⁺) H2ONO2_plus->NO2_plus - H₂O H2O Water (H₂O)

Caption: Generation of the nitronium ion.

Electrophilic Aromatic Substitution

The generated nitronium ion is then attacked by the electron-rich benzene ring of N-phenylacetamide. The acetamido group directs the substitution primarily to the para position. A resonance-stabilized carbocation, known as the sigma complex or arenium ion, is formed as an intermediate.[2][4] The aromaticity is then restored by the loss of a proton, typically removed by the bisulfate ion (HSO₄⁻) or a water molecule, to yield p-nitroacetanilide.[1]

G cluster_0 Electrophilic Attack cluster_1 Deprotonation Acetanilide N-Phenylacetamide Sigma_Complex Sigma Complex (Arenium Ion) Acetanilide->Sigma_Complex + NO₂⁺ NO2_plus NO₂⁺ p_Nitroacetanilide p-Nitroacetanilide Sigma_Complex->p_Nitroacetanilide - H⁺ H_plus H⁺

Caption: Electrophilic substitution mechanism.

Experimental Workflow

The overall experimental procedure can be summarized in the following workflow diagram.

G start Start dissolve Dissolve N-phenylacetamide in glacial acetic acid start->dissolve cool Cool the solution in an ice bath dissolve->cool add_H2SO4 Slowly add concentrated H₂SO₄ cool->add_H2SO4 add_nitrating_mix Add nitrating mixture dropwise (maintain temp < 10-20°C) add_H2SO4->add_nitrating_mix prepare_nitrating_mix Prepare nitrating mixture (HNO₃ + H₂SO₄) and cool prepare_nitrating_mix->add_nitrating_mix stand Allow to stand at room temperature add_nitrating_mix->stand precipitate Pour mixture onto crushed ice stand->precipitate filter Filter the precipitate precipitate->filter wash Wash with cold water filter->wash recrystallize Recrystallize from ethanol wash->recrystallize dry Dry the product recrystallize->dry characterize Characterize product (yield, melting point) dry->characterize end End characterize->end

Caption: Experimental workflow for nitration.

Experimental Protocols

The following protocol is a synthesis of common procedures for the nitration of N-phenylacetamide.[6][7][8][9]

Materials and Reagents
Material/ReagentQuantityNotes
N-phenylacetamide (Acetanilide)1.5 - 3.0 gFinely powdered
Glacial Acetic Acid1.5 - 5.0 mLSolvent, strong irritant
Concentrated Sulfuric Acid (H₂SO₄)2.5 - 10 mLCatalyst, highly corrosive
Concentrated Nitric Acid (HNO₃)0.6 - 2.0 mLNitrating agent, fuming, corrosive
Crushed Ice15 - 100 gFor precipitation
EthanolAs neededFor recrystallization
Distilled WaterAs neededFor washing
Apparatus
  • Beakers (50 mL, 250 mL)

  • Erlenmeyer flask (125 mL)

  • Measuring cylinders or graduated pipettes

  • Dropping funnel or Pasteur pipette

  • Glass stirring rod

  • Ice bath

  • Buchner funnel and filter flask

  • Filter paper

  • Melting point apparatus

Procedure
  • Dissolution of Acetanilide : In an Erlenmeyer flask, dissolve 1.5 - 3.0 g of N-phenylacetamide in 1.5 - 5.0 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution.[6][8][9]

  • Acidification : Cool the solution in an ice bath. Slowly and carefully add 2.5 - 10 mL of concentrated sulfuric acid with constant stirring.[8][9][10] The mixture will heat up considerably; ensure it is thoroughly cooled back down to below 10°C in the ice bath.[7][8]

  • Preparation of Nitrating Mixture : In a separate test tube or small beaker, carefully prepare the nitrating mixture by adding 0.6 - 2.0 mL of concentrated nitric acid to an equal or slightly greater volume of concentrated sulfuric acid.[8][11] Cool this mixture in the ice bath.

  • Nitration Reaction : While maintaining the temperature of the acetanilide solution below 10-20°C, add the cold nitrating mixture dropwise with continuous and vigorous stirring.[6][7][8][9] The slow addition is crucial to control the exothermic reaction and prevent dinitration.[8][12]

  • Reaction Completion : After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for 20-30 minutes to allow the reaction to go to completion.[6][9][10]

  • Precipitation of Product : Pour the reaction mixture slowly into a beaker containing 15-100 g of crushed ice and cold water, while stirring.[6][7][8][9] A yellow precipitate of crude p-nitroacetanilide will form.

  • Isolation : Collect the crude product by vacuum filtration using a Buchner funnel.[8][9]

  • Washing : Wash the collected solid thoroughly with several portions of cold water to remove any residual acid.[6][8][9] Traces of acid can catalyze the hydrolysis of the amide.[8]

  • Purification : Recrystallize the crude product from a minimum amount of hot ethanol to obtain pure p-nitroacetanilide.[6][7][9] The ortho-isomer is more soluble in ethanol and will remain in the filtrate.[6][9]

  • Drying and Characterization : Dry the purified crystals, weigh them to determine the yield, and measure the melting point to assess purity.[6] The expected melting point of p-nitroacetanilide is approximately 214-216°C.

Data Presentation

The following table summarizes typical quantitative data for this experiment.

ParameterValueReference
Reactants
N-phenylacetamide1.625 g[8]
Glacial Acetic Acid2.5 mL[8]
Conc. H₂SO₄ (for dissolution)2.5 mL[8]
Conc. HNO₃ (in nitrating mix)0.875 mL[8]
Conc. H₂SO₄ (in nitrating mix)1.25 mL[8]
Product
Theoretical Yield2.170 gCalculated based on 1.625 g acetanilide
Experimental Yield (Example)1.650 g[8]
Percent Yield (Example)~76%Calculated
Melting Point (Literature)214-216 °C[13]

Safety Precautions

  • Handle concentrated acids with extreme care . Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

  • Perform the experiment in a well-ventilated fume hood .[7][9] Fumes from nitric acid are hazardous.[6]

  • The reaction is exothermic . Maintain strict temperature control using an ice bath, especially during the addition of sulfuric acid and the nitrating mixture, to prevent the temperature from rising excessively, which could lead to unwanted side reactions like dinitration or oxidation.[8][12]

  • Always add acid to water or the reaction mixture slowly , never the other way around, to control the heat generated.

  • Dispose of all chemical waste according to institutional protocols.[7]

References

Application Notes and Protocols for the Purification of N-(4-isopropylphenyl)acetamide via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the purification of N-(4-isopropylphenyl)acetamide using the recrystallization technique. The protocol is designed to be a practical resource for laboratory personnel, offering detailed procedural steps and important considerations for achieving high purity of the target compound. The methodologies are based on established principles of recrystallization for analogous aromatic acetamides.

Introduction

This compound is an organic compound with potential applications in pharmaceutical and chemical research. Synthesis of this compound often results in a crude product containing unreacted starting materials, by-products, and other impurities. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, leveraging the differences in solubility between the desired compound and impurities in a given solvent at varying temperatures.[1] The ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[2][3] This protocol details the recrystallization procedure for this compound, with water proposed as a suitable solvent based on the behavior of structurally similar compounds like acetanilide.[4][5]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for guiding the experimental setup and for the characterization of the purified product.

PropertyValueReference
Molecular FormulaC₁₁H₁₅NO[6]
Molar Mass177.25 g/mol [6]
Melting Point101-103 °C[6]
AppearanceSolid (form to be noted)-

Table 1: Physicochemical Properties of this compound.

Experimental Protocol

This protocol outlines the step-by-step procedure for the recrystallization of this compound. The choice of water as the solvent is based on its efficacy in recrystallizing acetanilide, a closely related compound.[5][7] Researchers may need to optimize solvent choice and volumes for their specific sample.

3.1. Materials and Equipment

  • Crude this compound

  • Distilled or deionized water

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass funnel

  • Spatula

  • Graduated cylinders

  • Ice bath

  • Drying oven or desiccator

  • Melting point apparatus

3.2. Procedure

  • Dissolution:

    • Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask.

    • For every 1 gram of crude product, add approximately 15-20 mL of distilled water.[5]

    • Add a magnetic stir bar to the flask.

    • Gently heat the mixture on a hot plate with continuous stirring. Bring the solution to a boil.

    • Continue to add small portions of hot water until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[5]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.[5]

    • Reheat the mixture to boiling for a few minutes while stirring. The activated charcoal will adsorb colored impurities.

  • Hot Filtration:

    • Preheat a glass funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate or in an oven. This prevents premature crystallization in the funnel.

    • Place a fluted filter paper in the preheated funnel.

    • Quickly filter the hot solution into the preheated receiving flask. This step removes insoluble impurities and activated charcoal.[8]

  • Crystallization:

    • Cover the receiving flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

    • Allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[8]

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold distilled water to create a seal.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold distilled water to remove any remaining soluble impurities from the mother liquor.[8][9]

    • Continue to draw air through the crystals for several minutes to aid in initial drying.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator under vacuum.

  • Characterization:

    • Weigh the dry, purified this compound to calculate the percent recovery.

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

Workflow Diagram

The following diagram illustrates the key stages of the recrystallization process for this compound.

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (if colored) dissolve->charcoal Optional hot_filtration Hot Filtration dissolve->hot_filtration charcoal->hot_filtration impurities_out Insoluble Impurities & Charcoal Removed hot_filtration->impurities_out cool Slow Cooling & Ice Bath hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration mother_liquor_out Soluble Impurities in Mother Liquor vacuum_filtration->mother_liquor_out wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Purified This compound dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation Too much solvent was used.Reheat the solution to evaporate some of the solvent and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[10]
Oiling Out The solution is supersaturated, and the melting point of the solid is below the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
Low Percent Recovery Too much solvent was used; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration.Use the minimum amount of hot solvent required. Ensure the wash solvent is ice-cold. Ensure the filtration apparatus is pre-heated.
Colored Purified Product Incomplete removal of colored impurities.Repeat the recrystallization process, ensuring the use of activated charcoal.

Table 2: Troubleshooting Guide for Recrystallization.

Conclusion

Recrystallization is a powerful and accessible method for the purification of this compound. By following the detailed protocol and considering the troubleshooting guidelines provided, researchers can effectively remove impurities and obtain a product of high purity, which is critical for subsequent applications in research and development. The key to a successful recrystallization is the careful selection of a suitable solvent and the controlled cooling of the saturated solution.

References

Application Notes and Protocols for the Suzuki Coupling of (Bromo-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in drug discovery and development for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. These application notes provide a detailed guide for performing a Suzuki coupling reaction with (bromo-isopropylphenyl)acetamide, a substrate featuring an electron-withdrawing amide group that influences the reactivity of the aryl bromide. The protocols and data presented herein are designed to assist researchers in successfully implementing this crucial transformation.

Reaction Principle

The Suzuki-Miyaura coupling involves the reaction of an organohalide (in this case, (bromo-isopropylphenyl)acetamide) with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the (bromo-isopropylphenyl)acetamide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by the presence of a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Suzuki Coupling of Related Aryl Bromides

While specific data for the Suzuki coupling of (bromo-isopropylphenyl)acetamide is not extensively reported, the following table summarizes reaction conditions and yields for analogous electron-deficient aryl bromides, such as 4-bromoacetophenone and N-(aryl)acetamides. This data provides a valuable starting point for reaction optimization.

EntryAryl BromideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-BromoacetophenonePhenylboronic acidPd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O1001295[1]
24-Bromoacetophenone4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O80692[2]
3N-(2,5-dibromophenyl)acetamidePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane901285[3]
44-BromoacetanilidePhenylboronic acidPdCl₂(dppf) (2)-K₂CO₃DMF100890Fictionalized Data
54-Bromo-3-isopropylanilinePhenylboronic acidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃t-BuOH801688Fictionalized Data

Experimental Protocols

The following are detailed protocols for performing the Suzuki coupling of a generic (bromo-isopropylphenyl)acetamide with an arylboronic acid under both conventional heating and microwave-assisted conditions.

Protocol 1: Conventional Heating

Materials:

  • (Bromo-isopropylphenyl)acetamide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the (bromo-isopropylphenyl)acetamide, arylboronic acid, palladium catalyst, ligand (if using a pre-catalyst without an integrated ligand), and base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe. The total reaction volume should be sufficient to ensure proper stirring.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure coupled product.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • (Bromo-isopropylphenyl)acetamide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃) (3 equiv)

  • Microwave-safe solvent (e.g., 1,4-dioxane/water, DMF)

  • Microwave vial with a crimp cap

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine the (bromo-isopropylphenyl)acetamide, arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the solvent to the vial.

  • Sealing: Securely crimp a cap onto the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (typically 15-60 minutes).

  • Cooling and Work-up: After the reaction is complete, allow the vial to cool to a safe temperature before carefully opening. Follow the work-up and purification procedures as described in Protocol 1.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArBr (Bromo-isopropylphenyl)acetamide (Ar-Br) ArBr->OxAdd PdII_intermediate Ar-Pd(II)Ln-Br OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetalation PdII_diaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Ar') RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants reagents (Bromo-isopropylphenyl)acetamide Arylboronic Acid Pd Catalyst & Ligand Base start->reagents setup Reaction Setup in Flask reagents->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heating & Stirring (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Work-up: Cool, Dilute, Wash monitoring->workup Upon Completion purification Isolation & Purification (Column Chromatography) workup->purification product Characterize Pure Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application of N-(4-isopropylphenyl)acetamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-isopropylphenyl)acetamide is a member of the N-substituted phenylacetamide class of compounds, a scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1][2] Derivatives of this class have been investigated for a range of therapeutic applications, including as analgesic, anti-inflammatory, and anticancer agents.[3][4][5] The isopropylphenyl moiety of the title compound suggests potential for modulation of biological targets through hydrophobic interactions, making it a candidate for further investigation in drug discovery programs. While specific biological data for this compound is not extensively documented in publicly available literature, this document provides a comprehensive overview of its potential applications based on the activities of structurally related compounds and detailed protocols for its synthesis and biological evaluation.

Potential Medicinal Chemistry Applications

Based on the known biological activities of the N-phenylacetamide scaffold, this compound is a promising candidate for investigation in the following therapeutic areas:

  • Analgesic Activity: N-substituted phenylacetamides have been explored as potent analgesic agents.[4][6][7] The structural similarity to other known analgesics suggests that this compound could be evaluated for its ability to modulate pain pathways.

  • Anti-inflammatory Activity: Several acetamide derivatives have demonstrated anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3][8][9]

  • Anticancer Activity: The N-phenylacetamide core is present in various compounds investigated for their cytotoxic effects against cancer cell lines.[5] The mechanism of action for such compounds can involve the induction of apoptosis and cell cycle arrest.[1]

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular Formula C11H15NO[10]
Molar Mass 177.25 g/mol [10]
Melting Point 101-103°C[10]
Boiling Point 476.2°C at 760 mmHg[10]
Density 1.177g/cm³[10]

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

The following section provides detailed protocols for the synthesis and biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the acylation of 4-isopropylaniline.

Materials:

  • 4-isopropylaniline

  • Acetic anhydride or Acetyl chloride

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-isopropylaniline (1 equivalent) in the anhydrous solvent.

  • Add the base (1.1 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Expected Outcome: A white to off-white solid. The purity and identity of the compound should be confirmed by analytical techniques such as NMR, IR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure to determine the cytotoxic effects of this compound on a cancer cell line.[1][11]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.

  • Treat the cells with various concentrations of the compound and a vehicle control (DMSO) for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation: The results of the cytotoxicity assay can be presented as IC50 values in a table.

Cell LineCompoundIC50 (µM) [48h]
MCF-7This compoundData to be determined
A549This compoundData to be determined
Doxorubicin (Control)Example Value: 0.5

Table 2: Example Data Table for Cytotoxicity (IC50) of this compound.

Protocol 3: In Vivo Analgesic Activity (Hot Plate Test)

This protocol describes the hot plate test in mice to evaluate the central analgesic activity of this compound.[6][12][13]

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Morphine (positive control)

  • Hot plate apparatus set to 55 ± 0.5°C

  • Stopwatch

Procedure:

  • Acclimatize the mice to the laboratory environment for at least one week.

  • Divide the animals into groups (vehicle control, positive control, and test compound groups).

  • Administer the vehicle, morphine (e.g., 5 mg/kg, i.p.), or this compound (at various doses, e.g., 10, 20, 50 mg/kg, i.p. or p.o.) to the respective groups.

  • At a predetermined time after administration (e.g., 30, 60, 90 minutes), place each mouse on the hot plate.

  • Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[14]

  • Calculate the percentage of Maximum Possible Effect (%MPE).

Data Presentation: The analgesic activity can be quantified and presented in a table.

Treatment GroupDose (mg/kg)Latency Time (sec) at 60 min (Mean ± SEM)% MPE
Vehicle Control-Data to be determined0
Morphine5Example Value: 15.2 ± 1.1Calculated Value
This compound10Data to be determinedCalculated Value
This compound20Data to be determinedCalculated Value
This compound50Data to be determinedCalculated Value

Table 3: Example Data Table for Analgesic Activity of this compound in the Hot Plate Test.

Protocol 4: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol is used to assess the anti-inflammatory effect of this compound in rats.[15][16]

Materials:

  • Wistar rats (150-200 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Indomethacin or Diclofenac (positive control)

  • 1% w/v Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Measure the initial paw volume of the right hind paw of each rat.

  • Administer the vehicle, positive control (e.g., Indomethacin, 10 mg/kg, p.o.), or this compound (at various doses) orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation: The anti-inflammatory activity is presented as the percentage inhibition of paw edema.

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-Data to be determined0
Indomethacin10Example Value: 0.25 ± 0.03Calculated Value
This compound10Data to be determinedCalculated Value
This compound20Data to be determinedCalculated Value
This compound50Data to be determinedCalculated Value

Table 4: Example Data Table for Anti-inflammatory Activity of this compound.

Visualizations

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the initial stages of drug discovery and development for a novel compound like this compound.

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Compound Design Compound Design Synthesis Synthesis Compound Design->Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Cytotoxicity Assays Cytotoxicity Assays Purification & Characterization->Cytotoxicity Assays Enzyme Inhibition Assays\n(e.g., COX, TNF-α) Enzyme Inhibition Assays (e.g., COX, TNF-α) Cytotoxicity Assays->Enzyme Inhibition Assays\n(e.g., COX, TNF-α) Analgesic Models\n(Hot Plate) Analgesic Models (Hot Plate) Enzyme Inhibition Assays\n(e.g., COX, TNF-α)->Analgesic Models\n(Hot Plate) Anti-inflammatory Models\n(Paw Edema) Anti-inflammatory Models (Paw Edema) Analgesic Models\n(Hot Plate)->Anti-inflammatory Models\n(Paw Edema) Lead Optimization Lead Optimization Anti-inflammatory Models\n(Paw Edema)->Lead Optimization

Caption: Drug discovery workflow for this compound.

Experimental Workflow for Cytotoxicity Testing

This diagram outlines the key steps involved in performing an in vitro cytotoxicity assay.[1]

start Start cell_culture Cell Culture (e.g., MCF-7) start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Treatment (48 hours) cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytotoxicity testing.

Potential Signaling Pathway for Anti-inflammatory Action

The following diagram depicts a simplified signaling pathway that could be modulated by this compound to exert anti-inflammatory effects, based on the known mechanisms of related compounds.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) mapk MAPK Pathway (p38, JNK) receptor->mapk nfkb_path NF-κB Pathway receptor->nfkb_path transcription Gene Transcription mapk->transcription nfkb_path->transcription cox2 COX-2 Enzyme prostaglandins Prostaglandins cox2->prostaglandins cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) transcription->cytokines lps Inflammatory Stimulus (e.g., LPS) lps->receptor compound This compound compound->mapk compound->nfkb_path compound->cox2

Caption: Potential anti-inflammatory signaling pathway.

References

Application Notes and Protocols for the Synthesis of Radiolabeled N-(4-isopropylphenyl)acetamide for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled compounds are indispensable tools in drug discovery and development, facilitating the non-invasive in vivo visualization and quantification of physiological and pathological processes. N-(4-isopropylphenyl)acetamide, also known as N-acetyl-4-isopropylaniline, is a para-substituted acetanilide derivative. While its specific biological targets are not extensively documented in the provided context, its structural motif is present in various biologically active molecules. Radiolabeling of this compound would enable its use as a tracer in positron emission tomography (PET) or other radioanalytical techniques to investigate its pharmacokinetics, target engagement, and potential as a biomarker.

Data Presentation: Expected Outcomes

The following table summarizes the anticipated quantitative data for the synthesis of a radiolabeled this compound, for instance, using Fluorine-18 ([¹⁸F]). These values are estimations based on typical yields and purities achieved for similar small molecule radiotracers.

ParameterTarget ValueMethod of Analysis
Radiochemical Yield (decay-corrected)25 - 40%Radio-High-Performance Liquid Chromatography (Radio-HPLC)
Radiochemical Purity> 98%Radio-High-Performance Liquid Chromatography (Radio-HPLC)
Molar Activity (Aₘ)> 40 GBq/µmolHigh-Performance Liquid Chromatography (HPLC) with UV detection and a calibrated radiation detector
Synthesis Time~ 90 - 120 minutesNot Applicable

Proposed Experimental Protocol: Synthesis of [¹⁸F]this compound

This protocol describes a potential two-step synthesis route for [¹⁸F]this compound, involving the preparation of a radiolabeled acetylating agent followed by its reaction with the amine precursor.

Materials and Reagents:

  • 4-isopropylaniline (precursor)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Bromoacetyl bromide

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system with a semi-preparative C18 column, a UV detector, and a radiation detector

  • Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)

  • Sterile water for injection

  • Ethanol for injection

  • 0.9% Sodium chloride for injection

Step 1: Production of [¹⁸F]Fluoroacetyl bromide

  • Azeotropic Drying of [¹⁸F]Fluoride: Transfer the cyclotron-produced aqueous [¹⁸F]fluoride solution to a shielded hot cell. Add a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile. Heat the mixture under a stream of nitrogen to evaporate the water azeotropically. Repeat the addition and evaporation of anhydrous acetonitrile twice to ensure the [¹⁸F]fluoride is dry.

  • Radiolabeling Reaction: To the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex, add a solution of bromoacetyl bromide in anhydrous acetonitrile. Heat the reaction mixture at 80-90°C for 10-15 minutes. This nucleophilic substitution reaction is expected to yield [¹⁸F]fluoroacetyl bromide.

Step 2: Acylation of 4-isopropylaniline

  • Amine Coupling: Cool the reaction mixture from Step 1. Add a solution of 4-isopropylaniline and DIPEA in anhydrous acetonitrile to the vessel containing [¹⁸F]fluoroacetyl bromide. Stir the reaction mixture at room temperature for 15-20 minutes.

  • Quenching: Quench the reaction by adding water.

Step 3: Purification

  • HPLC Purification: Purify the crude reaction mixture using a semi-preparative reversed-phase HPLC system. The mobile phase could consist of a gradient of acetonitrile and water. Monitor the eluent with both UV (at a wavelength suitable for the aromatic system, e.g., 254 nm) and radiation detectors to identify the peak corresponding to [¹⁸F]this compound.

  • Formulation: Collect the radioactive fraction. Remove the HPLC solvent under reduced pressure. Reformulate the purified product in a sterile solution, such as 0.9% saline with a small percentage of ethanol, for in vivo studies.

Step 4: Quality Control

  • Radiochemical Purity: Determine the radiochemical purity of the final product using analytical radio-HPLC. The purity should be greater than 98%.

  • Molar Activity: Calculate the molar activity by measuring the total radioactivity and the mass of the non-radiolabeled this compound standard using a calibrated HPLC-UV system.

  • Sterility and Endotoxin Testing: For in vivo applications, the final product must be tested for sterility and bacterial endotoxins to ensure it meets pharmaceutical quality standards.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: [¹⁸F]Fluoroacetyl bromide Synthesis cluster_step2 Step 2: Acylation cluster_step3 Step 3: Purification cluster_step4 Step 4: Quality Control F18_prod [¹⁸F]Fluoride Production (Cyclotron) drying Azeotropic Drying with K₂₂₂/K₂CO₃ F18_prod->drying Transfer labeling Nucleophilic Substitution with Bromoacetyl bromide drying->labeling Dried [¹⁸F]F⁻ acylation Acylation Reaction labeling->acylation [¹⁸F]Fluoroacetyl bromide precursor 4-isopropylaniline (Precursor) precursor->acylation hplc Semi-preparative Radio-HPLC acylation->hplc Crude Product formulation Formulation hplc->formulation qc Analytical Radio-HPLC Sterility & Endotoxin Testing formulation->qc Final Product

Caption: Proposed workflow for the synthesis of [¹⁸F]this compound.

Logical Relationship of Key Components

Logical_Relationship Tracer Radiolabeled Tracer ([¹⁸F]this compound) Application Tracer Studies (e.g., PET Imaging) Tracer->Application Precursor Precursor (4-isopropylaniline) Synthesis Radiosynthesis Precursor->Synthesis Radioisotope Radioisotope ([¹⁸F]Fluoride) Radioisotope->Synthesis Reagents Reagents (K₂₂₂, K₂CO₃, Bromoacetyl bromide, etc.) Reagents->Synthesis Purification Purification (HPLC) Synthesis->Purification QC Quality Control Purification->QC QC->Tracer Validation QC->Application

Caption: Interrelationship of components in the development of the radiotracer.

Application Notes and Protocols for Evaluating the Cytotoxicity of N-(4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-isopropylphenyl)acetamide is a chemical compound with potential applications in various fields, including drug discovery. As with any novel compound intended for biological use, a thorough evaluation of its cytotoxic potential is a critical step in the safety and efficacy assessment.[1] These application notes provide a comprehensive guide to researchers for evaluating the cytotoxicity of this compound using common cell-based assays. The protocols detailed herein are designed to be adaptable to a variety of cell lines and laboratory settings.

Cell-based cytotoxicity assays are essential tools in toxicology and drug development, offering insights into a compound's impact on cellular viability and function.[2][3] By understanding how a substance affects cells at a fundamental level, researchers can make informed decisions about its potential as a therapeutic agent or identify potential hazards.[4] This document outlines the principles and detailed methodologies for three widely used cytotoxicity assays: the MTT assay for cell metabolic activity, the LDH assay for membrane integrity, and apoptosis assays for programmed cell death.

Data Presentation

The following table summarizes hypothetical quantitative data from the described cytotoxicity assays performed on a human cancer cell line (e.g., HeLa) treated with this compound for 48 hours. This data is for illustrative purposes to demonstrate how results can be presented.

Assay TypeThis compound Concentration (µM)Endpoint MeasuredResult
MTT Assay 0 (Vehicle Control)% Cell Viability100%
10% Cell Viability95%
50% Cell Viability78%
100% Cell Viability52%
200% Cell Viability25%
IC50 Value 105 µM
LDH Release Assay 0 (Vehicle Control)% Cytotoxicity5%
100% Cytotoxicity15%
200% Cytotoxicity35%
500% Cytotoxicity60%
Positive Control (Lysis Buffer)% Cytotoxicity100%
Caspase-3/7 Activity Assay 0 (Vehicle Control)Fold Increase in Caspase Activity1.0
100Fold Increase in Caspase Activity2.5
200Fold Increase in Caspase Activity4.8

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of living cells.[7]

Materials:

  • This compound

  • Selected cell line (e.g., HeLa, A549, etc.)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and untreated control wells.[8]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cell lysis and cytotoxicity.[9][10]

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • LDH assay kit (containing reaction mixture and stop solution)

  • Lysis buffer (positive control for maximum LDH release)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls on each plate: no-cell control (medium only for background), vehicle-only cells control, and a positive control for maximum LDH release (cells treated with lysis buffer 45 minutes before the end of the incubation period).[11][12]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.[13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used for background correction.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the different controls as per the manufacturer's instructions.

Apoptosis Assays (Caspase-3/7 Activity)

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity.[4] Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[14] Measuring the activity of executioner caspases, such as caspase-3 and -7, provides a specific indication of apoptosis induction.[8][14]

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • Caspase-3/7 assay kit (e.g., with a fluorogenic or luminogenic substrate)

  • 96-well opaque-walled plates (for fluorescence/luminescence assays)

  • Microplate reader with fluorescence or luminescence detection capabilities

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with this compound as described in the MTT protocol.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a substrate with a buffer.

  • Reagent Addition: After the treatment incubation period, add the prepared caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 30-60 minutes), protected from light.

  • Signal Measurement: Measure the fluorescence (e.g., excitation ~485 nm, emission ~520 nm) or luminescence using a microplate reader.

  • Data Analysis: The signal intensity is proportional to the caspase-3/7 activity. Calculate the fold increase in caspase activity in treated samples compared to the vehicle control.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout cluster_analysis Data Analysis Cell_Culture Cell Culture Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Compound_Prep Prepare this compound Dilutions Add_Compound Add Compound to Cells Compound_Prep->Add_Compound Seed_Cells->Add_Compound Incubate Incubate (24-72h) Add_Compound->Incubate MTT MTT Assay Incubate->MTT LDH LDH Assay Incubate->LDH Apoptosis Apoptosis Assay Incubate->Apoptosis Analyze_Viability Analyze Cell Viability MTT->Analyze_Viability Analyze_Cytotoxicity Analyze Cytotoxicity LDH->Analyze_Cytotoxicity Analyze_Apoptosis Analyze Apoptosis Induction Apoptosis->Analyze_Apoptosis

Caption: Experimental workflow for cytotoxicity testing.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Compound This compound Death_Receptor Death Receptors (e.g., Fas, TNFR) Compound->Death_Receptor Induces Bax_Bak Bax/Bak Activation Compound->Bax_Bak Induces Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase37 Apoptosis_Substrates Cleavage of Cellular Substrates Caspase37->Apoptosis_Substrates Cell_Death Apoptotic Cell Death Apoptosis_Substrates->Cell_Death

Caption: Potential apoptotic signaling pathways.

G cluster_stress Cellular Stress Response cluster_mapk MAPK Signaling cluster_p53 p53 Pathway cluster_outcome Cellular Outcome Compound This compound ROS Reactive Oxygen Species (ROS) Generation Compound->ROS DNA_Damage DNA Damage Compound->DNA_Damage p38_JNK p38/JNK Activation ROS->p38_JNK p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p38_JNK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest p53->Apoptosis

Caption: Stress-activated signaling pathways.

References

Application Notes and Protocols for High-Throughput Screening of N-(4-isopropylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of N-(4-isopropylphenyl)acetamide derivatives. While specific HTS data for this class of compounds is not extensively available in public literature, this guide leverages established protocols and findings from structurally related N-aryl and phenylacetamide derivatives to propose a robust screening strategy. The protocols detailed herein cover key assays for evaluating potential anticancer, anti-inflammatory, and antioxidant activities. Data from related compounds are presented to offer a comparative baseline. Furthermore, this document includes visualizations of experimental workflows and potential signaling pathways to guide research and development efforts.

Introduction

N-arylacetamide scaffolds are prevalent in a multitude of biologically active compounds, demonstrating a wide range of therapeutic potentials, including anticancer, anti-inflammatory, and enzyme inhibitory activities. The this compound core represents a promising scaffold for the development of novel therapeutic agents. High-throughput screening provides an efficient methodology for rapidly assessing large libraries of these derivatives to identify lead compounds for further optimization. This document outlines detailed protocols for primary and secondary assays relevant to the potential therapeutic applications of this compound derivatives.

Potential Therapeutic Applications and Screening Strategies

Based on the activities of structurally similar compounds, this compound derivatives are promising candidates for screening in the following areas:

  • Anticancer Activity: Phenylacetamide derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[1][2][3] A primary HTS campaign could involve assessing the cytotoxicity of a compound library against a panel of cancer cell lines.

  • Anti-inflammatory Activity: Certain acetamide derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[4]

  • Enzyme Inhibition: N-arylacetamides have been identified as inhibitors of enzymes such as urease and α-glucosidase.[1][5][6]

The following sections provide detailed protocols for high-throughput screening assays relevant to these potential applications.

Experimental Protocols

High-Throughput Cytotoxicity Screening (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound derivatives on cancer cell lines and can be adapted for high-throughput screening.

Materials:

  • This compound derivative library

  • Human cancer cell lines (e.g., PC3 for prostate cancer, MCF-7 for breast cancer)[1]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well or 384-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the designated wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

Urease Inhibition Assay

This colorimetric assay is suitable for HTS to identify urease inhibitors among the this compound derivatives.[6]

Materials:

  • This compound derivative library

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Phenol red indicator solution

  • Thiourea (standard inhibitor)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add phosphate buffer, urease enzyme solution, and the test compounds at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at room temperature for a defined period (e.g., 15 minutes).

  • Reaction Initiation: Add urea solution to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Color Development: Add phenol red indicator. The ammonia produced by urease activity will increase the pH, causing a color change.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm).

  • Data Analysis: Calculate the percentage of urease inhibition for each compound compared to the control without an inhibitor. Determine the IC₅₀ values.

Data Presentation

Quantitative data from screening campaigns should be organized into clear and concise tables to facilitate comparison and identification of lead compounds.

Table 1: Cytotoxicity of Phenylacetamide Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
2b (nitro moiety) PC3 (prostate)52[1][7]
2c (nitro moiety) PC3 (prostate)80[1][7]
2c (nitro moiety) MCF-7 (breast)100[1][7]
Imatinib (control) PC3 (prostate)40[1][7]
Imatinib (control) MCF-7 (breast)98[1][7]
3d derivative MDA-MB-468 (breast)0.6 ± 0.08[2][3]
3d derivative PC-12 (pheochromocytoma)0.6 ± 0.08[2][3]
3c derivative MCF-7 (breast)0.7 ± 0.08[2][3]

Table 2: Urease Inhibitory Activity of N-Arylacetamide Derivatives

Compound IDUrease IC₅₀ (µM)Reference
5a 9.8 ± 0.15[6]
5k 10.5 ± 0.11[6]
5l 10.2 ± 0.19[6]
Thiourea (control) 22.3 ± 0.031[6]
Cysteine-N-arylacetamide 5e 0.35[1][5]

Visualizations

Experimental Workflow

G cluster_0 Compound Library Preparation cluster_1 High-Throughput Screening cluster_2 Hit Validation and Follow-up synthesis Synthesis of this compound Derivatives dissolution Dissolution in DMSO to create stock solutions synthesis->dissolution plating Creation of assay-ready plates (e.g., 384-well) dissolution->plating primary_assay Primary Assay (e.g., MTT for cytotoxicity) plating->primary_assay data_acquisition Automated Data Acquisition primary_assay->data_acquisition hit_identification Hit Identification (compounds with significant activity) data_acquisition->hit_identification dose_response Dose-Response Confirmation (IC50 determination) hit_identification->dose_response secondary_assays Secondary Assays (e.g., Apoptosis, Enzyme kinetics) dose_response->secondary_assays sar_studies Structure-Activity Relationship (SAR) Studies secondary_assays->sar_studies

Caption: A generalized workflow for the high-throughput screening of this compound derivatives.

Proposed Signaling Pathway for Anticancer Activity

Based on the pro-apoptotic activity of other phenylacetamide derivatives, a potential mechanism of action for active this compound compounds could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway.[3]

G compound This compound Derivative bax Bax/Bak Activation compound->bax Induces mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis bcl2 Bcl-2/Bcl-xL bcl2->bax Inhibits

Caption: Proposed intrinsic apoptosis signaling pathway potentially modulated by this compound derivatives.

Potential Anti-inflammatory Signaling Pathway

A plausible anti-inflammatory mechanism for this compound derivatives could involve the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.

G lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb NF-κB Translocation to Nucleus ikb->nfkb inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nfkb->inflammation compound This compound Derivative compound->traf6 Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound derivatives.

Conclusion

The protocols and data presented in this document provide a solid foundation for initiating a high-throughput screening campaign for this compound derivatives. By employing the outlined cytotoxicity and enzyme inhibition assays, researchers can efficiently identify promising lead compounds. Subsequent secondary screening and mechanistic studies, guided by the proposed signaling pathways, will be crucial for the development of novel therapeutics from this chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(4-isopropylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the acetylation of 4-isopropylaniline with an acetylating agent like acetic anhydride or acetyl chloride. This reaction involves the nucleophilic attack of the primary amine of 4-isopropylaniline on the electrophilic carbonyl carbon of the acetylating agent.[1][2]

Q2: I am experiencing a low yield in my synthesis. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

  • Suboptimal reaction temperature: The rate of reaction might be too slow at lower temperatures. Gentle heating may be required.

  • Moisture: Acetic anhydride is susceptible to hydrolysis. Ensure that all glassware and reagents are thoroughly dried before use.[2]

  • Loss during workup and purification: Significant amounts of the product can be lost during extraction and recrystallization steps.[2]

Q3: My final product is colored (e.g., pink or brown). What causes this and how can I fix it?

A3: Discoloration often indicates the presence of impurities, which can arise from the oxidation of the starting material, 4-isopropylaniline.[3][4] To remove these colored impurities, you can treat the crude product solution with activated charcoal before the final crystallization. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.[3]

Q4: My purified product shows impurities in the NMR spectrum. What could they be?

A4: Common impurities include:

  • Unreacted 4-isopropylaniline: This is common if the reaction did not go to completion.

  • Di-acetylated byproduct: Under harsh conditions, over-acetylation can occur, leading to the formation of N-acetyl-N-(4-isopropylphenyl)acetamide.[3]

  • Residual acetic acid: This can be present if the acetylating agent was acetic anhydride.[3]

Q5: What is the best method for purifying crude this compound?

A5: The most common and effective purification methods are recrystallization and column chromatography.[3][5] For larger quantities, recrystallization from a suitable solvent system, such as an ethanol/water mixture, is often preferred due to its simplicity and cost-effectiveness.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Incorrect stoichiometry of reagents. 3. Degradation of starting material. 4. Reaction temperature is too low.1. Increase the reaction time and monitor using TLC until the 4-isopropylaniline spot disappears.[6] 2. Ensure accurate measurement of starting materials. A slight excess of the acetylating agent (e.g., 1.1 equivalents) can be used.[1] 3. Use fresh 4-isopropylaniline, as it can oxidize and darken over time. 4. Gently heat the reaction mixture (e.g., to 50-60 °C) to increase the reaction rate.
Impure Product (multiple spots on TLC) 1. Presence of unreacted starting materials. 2. Formation of side products (e.g., di-acetylation).1. During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove unreacted amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities.[5] 2. Purify the crude product by recrystallization or column chromatography.[5][7]
Difficulty in Product Precipitation/Crystallization 1. The product is too soluble in the recrystallization solvent. 2. The solution is not sufficiently saturated. 3. Slow nucleation.1. If using a mixed solvent system like ethanol/water, add water dropwise to the hot ethanol solution until turbidity persists, then clarify by adding a few drops of hot ethanol.[2] 2. Evaporate some of the solvent to increase the concentration of the product.[5] 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5]
Oily Product Instead of Crystals 1. The melting point of the compound is lower than the boiling point of the solvent. 2. High impurity level.1. Switch to a lower-boiling point solvent for recrystallization.[5] 2. Try to purify the oil by column chromatography before attempting recrystallization again.

Experimental Protocols

Synthesis of this compound via Acetylation

This protocol details a standard procedure for the synthesis of this compound.

Materials:

  • 4-isopropylaniline

  • Acetic anhydride

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Ethyl Acetate (solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-isopropylaniline (1 equivalent) in the chosen solvent (e.g., DCM).

  • Add a base such as pyridine or triethylamine (1.1 equivalents) to the solution to act as an acid scavenger.[1]

  • Cool the mixture in an ice bath (0-5 °C).

  • Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.[1]

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.[1]

  • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.[1]

Purification: Recrystallization from Ethanol/Water

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.[3]

  • To the hot filtrate, add water dropwise until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry.[5]

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products aniline 4-Isopropylaniline tetrahedral Tetrahedral Intermediate aniline->tetrahedral Nucleophilic Attack anhydride Acetic Anhydride anhydride->tetrahedral acetamide This compound tetrahedral->acetamide Proton Transfer & Leaving Group Departure acid Acetic Acid tetrahedral->acid troubleshooting_workflow start Low Yield of This compound check_completion Was the reaction monitored to completion (e.g., by TLC)? start->check_completion extend_time Extend reaction time or increase temperature. Re-monitor. check_completion->extend_time No check_anhydrous Were anhydrous reagents and solvents used? check_completion->check_anhydrous Yes extend_time->check_completion dry_reagents Ensure all reagents and glassware are dry before use. check_anhydrous->dry_reagents No check_workup Was significant product loss observed during workup? check_anhydrous->check_workup Yes dry_reagents->start optimize_workup Optimize extraction and recrystallization procedures. check_workup->optimize_workup Yes success Yield Improved check_workup->success No optimize_workup->success factors_yield cluster_factors Controlling Factors yield Product Yield temp Reaction Temperature temp->yield time Reaction Time time->yield stoich Stoichiometry stoich->yield purity Reagent Purity purity->yield moisture Absence of Moisture moisture->yield

References

Technical Support Center: Synthesis of N-(4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing impurities during the synthesis of N-(4-isopropylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 4-isopropylaniline and the acetylating agent (e.g., acetic anhydride or acetyl chloride).

  • Over-acylated Byproduct: Diacetylated 4-isopropylaniline, where a second acetyl group attaches to the nitrogen atom.

  • Hydrolysis Products: Acetic acid, formed from the hydrolysis of the acetylating agent.

  • Side-Reaction Products: Impurities arising from reactions involving the isopropyl group under certain conditions, although less common.

Q2: My final product has a low melting point and appears oily. What could be the cause?

A2: An oily product or a depressed melting point is a strong indicator of impurities. The most likely culprits are unreacted 4-isopropylaniline, which is a liquid at room temperature, or residual solvent. Incomplete reaction or inefficient purification are the primary causes.

Q3: After purification, my this compound is discolored (e.g., yellow or brown). How can I fix this?

A3: Discoloration is often due to trace impurities, which may include oxidation byproducts of the starting amine. To remove colored impurities, you can perform a recrystallization step with the addition of a small amount of activated charcoal. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.

Q4: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify it?

A4: To identify an unknown peak, you can employ several techniques:

  • Spiking: Inject a sample spiked with a small amount of a suspected impurity (e.g., 4-isopropylaniline). If the peak area of the unknown peak increases, you have likely identified it.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can provide the molecular weight of the impurity, which is crucial for its identification.

  • Fraction Collection and NMR: If the impurity is present in a significant amount, you can collect the fraction corresponding to the peak and analyze it by NMR spectroscopy to elucidate its structure.

Q5: My NMR spectrum shows broad peaks. What does this indicate?

A5: Broad peaks in an NMR spectrum can be due to the presence of paramagnetic impurities or acidic protons exchanging with residual water. Ensure your sample is thoroughly purified and that the NMR solvent is dry. A D2O exchange experiment can help confirm the presence of exchangeable protons, such as the N-H proton of the amide.

Troubleshooting Guides

Low Purity After Synthesis
Symptom Possible Cause Suggested Action
Low Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature.
Product loss during workup.Optimize the extraction and recrystallization solvents to minimize product loss.
Presence of Starting Material Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC. Adjust the stoichiometry of the reactants if necessary.
Presence of Diacetylated Impurity Excess acetylating agent or harsh reaction conditions.Use a controlled amount of the acetylating agent and maintain a moderate reaction temperature.
Discoloration Oxidation of starting material or side reactions.Perform the reaction under an inert atmosphere (e.g., nitrogen). Use activated charcoal during recrystallization.

Data Presentation

Table 1: Potential Impurities and their Characteristics
Impurity Name Structure Molecular Weight ( g/mol ) Potential Origin
4-IsopropylanilineC9H13N135.21Unreacted starting material
Acetic AnhydrideC4H6O3102.09Unreacted acetylating agent
Acetic AcidC2H4O260.05Hydrolysis of acetic anhydride
N-(4-isopropylphenyl)-N-acetylacetamide (Diacetylated impurity)C13H17NO2219.28Over-acetylation
Table 2: Analytical Methods for Purity Assessment
Technique Purpose Typical Parameters
HPLC Purity assessment and impurity quantification.Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 254 nm.
GC-MS Identification of volatile impurities.Column: DB-5 or equivalent; Ionization: Electron Impact (EI).
¹H NMR Structural confirmation and purity estimation.Solvent: CDCl₃ or DMSO-d₆; Reference: TMS.
TLC Reaction monitoring and qualitative purity check.Stationary Phase: Silica gel; Mobile Phase: Ethyl acetate/Hexane mixture.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Isopropylaniline

  • Acetic anhydride

  • Glacial acetic acid (as solvent)

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-isopropylaniline in a minimal amount of glacial acetic acid.

  • Slowly add a slight molar excess of acetic anhydride to the stirred solution at room temperature. The reaction is exothermic, and cooling may be necessary.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

HPLC Method for Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition.

GC-MS Method for Impurity Identification

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

Conditions:

  • Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium

  • Injector Temperature: 250 °C

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • MS Ionization: Electron Impact (EI) at 70 eV.

Mandatory Visualization

impurity_troubleshooting_workflow start Start: Crude this compound analytical_testing Perform Analytical Testing (TLC, HPLC, NMR) start->analytical_testing purity_check Is Purity > 98%? analytical_testing->purity_check pure_product Pure Product purity_check->pure_product Yes identify_impurities Identify Major Impurities (HPLC-MS, NMR, Spiking) purity_check->identify_impurities No unreacted_sm Unreacted Starting Material? identify_impurities->unreacted_sm diacetylated Diacetylated Impurity? unreacted_sm->diacetylated No optimize_reaction Optimize Reaction: - Increase reaction time/temp - Adjust stoichiometry unreacted_sm->optimize_reaction Yes other_impurity Other Impurity diacetylated->other_impurity No optimize_purification Optimize Purification: - Recrystallization with  different solvent - Column chromatography diacetylated->optimize_purification Yes optimize_reaction->analytical_testing reanalyze Re-analyze Purified Product optimize_purification->reanalyze reanalyze->purity_check

Caption: Troubleshooting workflow for impurity identification.

impurity_formation_pathways cluster_reactants Reactants cluster_products Products & Impurities 4-isopropylaniline 4-Isopropylaniline target_product This compound (Desired Product) 4-isopropylaniline->target_product Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->target_product acetic_acid Acetic Acid acetic_anhydride->acetic_acid Hydrolysis diacetyl_impurity Diacetylated Impurity target_product->diacetyl_impurity Further Acetylation (Excess Acetic Anhydride) water Water water->acetic_acid

Caption: Potential impurity formation pathways.

Troubleshooting low yield in the acylation of 4-isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the acylation of 4-isopropylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and comparative data to help optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my N-acylation of 4-isopropylaniline unexpectedly low?

A: Low yields in the N-acylation of 4-isopropylaniline can stem from several factors. A primary cause is the acidic byproduct (e.g., HCl if using an acyl chloride) protonating the nitrogen of the starting aniline. This forms an anilinium salt, which deactivates the nucleophilicity of the amine and can halt the reaction. Another common issue is the use of suboptimal reaction conditions, such as inappropriate solvents or temperatures.

Q2: What is the role of a base in the N-acylation of 4-isopropylaniline?

Q3: Can I perform a Friedel-Crafts acylation directly on 4-isopropylaniline to get C-acylation?

A: Direct Friedel-Crafts acylation on 4-isopropylaniline is generally not successful. The amino group (-NH₂) is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃). This acid-base reaction forms a deactivated complex, which strongly withdraws electron density from the aromatic ring, rendering it unreactive towards electrophilic aromatic substitution. To achieve C-acylation, the amino group must first be protected, for example, by converting it to an acetamide.

Q4: I am observing a significant amount of unreacted 4-isopropylaniline in my final product mixture. How can I improve the conversion?

A: Incomplete conversion is often linked to the deactivation of the starting material by the acidic byproduct, as mentioned in Q1. Ensure you are using at least a stoichiometric equivalent of a suitable base. Additionally, consider using a more reactive acylating agent, such as an acyl chloride instead of an anhydride, which can drive the reaction to completion more effectively. Optimizing reaction time and temperature can also improve conversion; microwave irradiation has been shown to increase yields and reduce reaction times in some cases.[2][3]

Q5: My reaction mixture turned dark and formed tar-like substances. What causes this?

A: Tar formation is typically a result of decomposition or unwanted side reactions, often caused by excessive heat. If the reaction temperature is too high, or the reaction is left for a prolonged period, degradation of the starting material or product can occur. Ensure your reaction is conducted at an appropriate temperature and monitor its progress by a technique like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-acylation of 4-isopropylaniline in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low to No Product Formation Inadequate Base: Acid byproduct is deactivating the starting material.Add at least one equivalent of a base like pyridine or triethylamine to neutralize the acid as it forms. For less reactive anilines, a stronger base may be needed.
Poor Quality Reagents: Acylating agent has hydrolyzed due to moisture.Use freshly opened or distilled acylating agents. Ensure all glassware is oven-dried and the reaction is run under anhydrous conditions if using moisture-sensitive reagents.
Low Reactivity: Acylating agent (e.g., acetic anhydride) is not reactive enough.Switch to a more reactive acylating agent, such as the corresponding acyl chloride.
Significant Unreacted Starting Material Insufficient Reaction Time/Temperature: The reaction has not gone to completion.Monitor the reaction progress using TLC. If the reaction stalls, consider gently heating the mixture or extending the reaction time. Microwave-assisted synthesis can also be an effective alternative to conventional heating.
Poor Solubility: The 4-isopropylaniline is not fully dissolved in the reaction solvent.Choose a solvent in which all reactants are fully soluble. Dichloromethane (DCM), chloroform, or DMF are often good choices.
Formation of Multiple Products (Visible on TLC) Diacylation: The product amide reacts again with the acylating agent.This is less common for N-acylation but can occur under harsh conditions. Use a 1:1 stoichiometry of aniline to acylating agent and avoid excessively high temperatures.
Impure Starting Materials: Impurities in the 4-isopropylaniline or acylating agent are leading to side products.Purify starting materials before use, for example, by distillation of the aniline and acylating agent.
Difficulty in Product Isolation/Purification Product is an Oil: The acylated product does not crystallize.If recrystallization fails, purify the product using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes.[4]
Contamination with Unreacted Aniline: The purified product still contains starting material.During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to convert the basic aniline into its water-soluble hydrochloride salt, which will be extracted into the aqueous layer.
Emulsion during Aqueous Workup: Difficulty separating organic and aqueous layers.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Data Presentation

The choice of solvent and base can significantly impact the yield of N-acylation reactions. The following tables summarize findings from studies on related aniline systems.

Table 1: Effect of Solvent on the N-Acetylation of Substituted Anilines *

EntrySolventYield (%)
1DMF93
2DMSO89
3Acetonitrile85
4Ethyl Acetate82
5Chloroform78

*Data adapted from a study on the N-acetylation of various substituted anilines using acetyl chloride, K₂CO₃ as a base, and TBAB as a phase transfer catalyst.

Table 2: Optimization of Reaction Conditions for N-Acylation of Aniline with Acetic Acid under Microwave Irradiation *

EntryMolar Ratio (Aniline:Acetic Acid)Time (min)Temperature (°C)Yield (%)
11:12012055
21:23014075
31:340160>90
41:350160~95

*Data generalized from studies on microwave-assisted, solvent-free acylation of aniline.[2][3]

Experimental Protocols

Protocol 1: N-Acetylation of 4-Isopropylaniline using Acetic Anhydride

This protocol is a standard procedure for the N-acetylation of anilines.

Materials:

  • 4-Isopropylaniline

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Deionized Water

  • Ethanol

  • Hydrochloric Acid (concentrated)

  • Reaction flask, magnetic stirrer, ice bath, Buchner funnel, filtration flask

Procedure:

  • In a 100 mL flask, dissolve 2.0 g of 4-isopropylaniline in 30 mL of water and 1.5 mL of concentrated hydrochloric acid. Stir until the aniline salt is fully dissolved.

  • Prepare a separate solution of 3.0 g of anhydrous sodium acetate in 15 mL of water.

  • To the stirred aniline hydrochloride solution, add 2.5 mL of acetic anhydride.

  • Immediately after adding the acetic anhydride, add the sodium acetate solution in one portion.

  • Stir the mixture vigorously. The N-acetyl-4-isopropylaniline product should precipitate as a white solid.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with two portions of cold deionized water.

  • Purify the crude product by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry them thoroughly.

Protocol 2: N-Acylation using an Acyl Chloride and Pyridine

This protocol is suitable when using a more reactive acyl chloride.

Materials:

  • 4-Isopropylaniline

  • Acyl chloride (e.g., Acetyl chloride or Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Separatory funnel, reaction flask, magnetic stirrer

Procedure:

  • In a dry reaction flask under a nitrogen atmosphere, dissolve 4-isopropylaniline (1.0 equivalent) in anhydrous DCM.

  • Add pyridine (1.2 equivalents) to the solution and cool the flask in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine and unreacted aniline), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography.

Visualizations

Acylation_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway Aniline 4-Isopropylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcylHalide Acyl Halide (Electrophile) AcylHalide->Intermediate Product N-Acyl-4-isopropylaniline (Amide Product) Intermediate->Product Elimination of Leaving Group Byproduct HX (Acid Byproduct) Intermediate->Byproduct Troubleshooting_Workflow Start Low Yield Observed Check_Base Is a base present (>=1 equivalent)? Start->Check_Base Add_Base Action: Add a suitable base (e.g., Pyridine, Et3N) Check_Base->Add_Base No Check_Reagents Are reagents and solvent anhydrous and pure? Check_Base->Check_Reagents Yes Add_Base->Check_Reagents Purify_Reagents Action: Use fresh/distilled reagents and dry solvent. Check_Reagents->Purify_Reagents No Check_Conditions Are reaction time and temperature optimized? Check_Reagents->Check_Conditions Yes Purify_Reagents->Check_Conditions Optimize_Conditions Action: Monitor by TLC. Consider gentle heating or longer reaction time. Check_Conditions->Optimize_Conditions No Consider_Reactivity Consider using a more reactive acylating agent (e.g., acyl chloride). Check_Conditions->Consider_Reactivity Yes Optimize_Conditions->Consider_Reactivity Success Yield Improved Consider_Reactivity->Success Logical_Relationships Key Parameter Relationships and Outcomes cluster_inputs Reaction Parameters cluster_intermediates Intermediate Effects cluster_outputs Final Outcomes Base Base Presence (& Stoichiometry) Neutralization Acid Neutralization Base->Neutralization Reactivity Acylating Agent Reactivity Rate Reaction Rate Reactivity->Rate increases Conditions Temperature & Reaction Time Conditions->Rate affects Side_Reactions Side Reactions Conditions->Side_Reactions can increase Purity Reagent Purity Purity->Side_Reactions decreases Product_Purity Product Purity Purity->Product_Purity increases Aniline_Activity Aniline Nucleophilicity Neutralization->Aniline_Activity maintains Yield Product Yield Aniline_Activity->Yield increases Rate->Yield directly impacts Side_Reactions->Yield decreases Side_Reactions->Product_Purity decreases

References

Technical Support Center: Synthesis of N-Substituted Acetamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-substituted acetamides.

Troubleshooting Guides

Acetylation with Acyl Halides (e.g., Acetyl Chloride)

Q1: My N-acetylation reaction with acetyl chloride is sluggish or incomplete. What are the possible causes and solutions?

A1: Incomplete reactions are common and can often be attributed to several factors:

  • Insufficient Basicity: Acetyl chloride reactions produce HCl, which can protonate the starting amine, rendering it non-nucleophilic.

  • Moisture Contamination: Acetyl chloride readily hydrolyzes to acetic acid in the presence of water, reducing the amount of acetylating agent available.[4][5]

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

  • Low Reaction Temperature: While many acetylations proceed at room temperature or 0 °C to control exothermicity, some less reactive or sterically hindered amines may require heating.

    • Solution: If the reaction is slow at room temperature, consider gentle heating (e.g., to 40-60 °C) while monitoring the reaction progress by TLC to avoid decomposition.[6]

Q2: I am observing significant side product formation in my reaction with acetyl chloride. What are the likely side products and how can I minimize them?

A2: The primary side products in this reaction are typically due to over-acetylation or reaction with other functional groups:

  • Diacylation: Primary amines can sometimes undergo a second acetylation to form a diacetylated product, especially if a large excess of acetyl chloride is used under forcing conditions.

    • Solution: Use a stoichiometric amount of acetyl chloride (typically 1.0 to 1.2 equivalents) and add it dropwise to the reaction mixture to avoid localized high concentrations.

  • O-Acetylation: If your starting amine contains a hydroxyl group (e.g., in amino alcohols), O-acetylation can compete with N-acetylation.

    • Solution: N-acetylation is generally more favorable than O-acetylation.[7] Running the reaction at lower temperatures can enhance the selectivity for N-acetylation. If O-acetylation is still a significant issue, consider protecting the hydroxyl group before the acetylation step.

Acetylation with Acetic Anhydride

Q1: My acetylation with acetic anhydride is giving a low yield. What can I do to improve it?

A1: Low yields with acetic anhydride can be due to several factors:

  • Insufficient Activation: Acetic anhydride is less reactive than acetyl chloride.

    • Solution: The reaction can be catalyzed by the addition of a small amount of a strong acid like sulfuric acid.[4] Alternatively, for less reactive amines, a nucleophilic catalyst such as 4-(dimethylaminopyridine) (DMAP) can be used to form a more reactive acetylating intermediate.

  • Reversibility: The reaction can be reversible, especially if acetic acid is allowed to accumulate.

    • Solution: While generally not a major issue, ensuring the reaction goes to completion by using a slight excess of acetic anhydride (1.1-1.5 equivalents) can be beneficial.[6]

Q2: I am getting a diacetylated byproduct when using acetic anhydride. How can I prevent this?

A2: Diacylation is a known side reaction when using acetic anhydride, particularly under forcing conditions.

  • Excess Reagent and High Temperature: Using a large excess of acetic anhydride and refluxing for extended periods can promote the formation of N,N-diacetylamines.

    • Solution: Use a controlled amount of acetic anhydride (around 1.2 equivalents) and monitor the reaction by TLC to avoid unnecessarily long reaction times at high temperatures. If diacylation is still a problem, consider a milder acetylating agent or different reaction conditions.

Amide Coupling Reactions (e.g., with DCC, HATU)

Q1: My amide coupling reaction using a carbodiimide like DCC is failing or giving low yields. What should I check?

A1: Carbodiimide coupling reactions are sensitive to several factors:

  • Hydrolysis of Activated Intermediate: The O-acylisourea intermediate formed from the carboxylic acid and DCC is highly reactive and susceptible to hydrolysis.

    • Solution: Ensure all reagents and solvents are anhydrous. The presence of water will quench the activated intermediate.[8]

  • Formation of N-acylurea: The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive towards the amine.

    • Solution: This side reaction can be minimized by adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester that is less prone to rearrangement but still reactive towards the amine.

  • Difficult Purification: The dicyclohexylurea (DCU) byproduct from DCC is often difficult to remove.

    • Solution: DCU is poorly soluble in many organic solvents and can often be removed by filtration. If it remains soluble, using a water-soluble carbodiimide like EDC allows for the removal of the urea byproduct by an aqueous workup.[9]

Q2: I am observing side reactions with my HATU-mediated coupling. What are they and how can I avoid them?

A2: While HATU is a very efficient coupling reagent, side reactions can occur:

  • Guanidinylation of the Amine: The amine can react directly with HATU to form a guanidinium byproduct.[10][11]

    • Solution: Pre-activate the carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) for a few minutes before adding the amine. This ensures that the majority of the HATU has reacted with the carboxylic acid before the amine is introduced.[12]

  • Racemization: Although HATU is designed to suppress racemization, it can still occur with sensitive amino acids.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C) and ensure the correct stoichiometry of reagents.

Frequently Asked Questions (FAQs)

Q1: What is the general order of nucleophilicity for N-acetylation versus O-acetylation in aminophenols?

A1: The amino group is generally more nucleophilic than the phenolic hydroxyl group, leading to preferential N-acetylation.[7][13] Under thermodynamic control, the N-acetylated product is more stable. However, under certain conditions, O-acetylation can occur. To favor N-acetylation, it is best to use close to one equivalent of the acetylating agent.

Q2: How can I effectively monitor the progress of my N-acetylation reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting amine. The product, being an amide, is typically less polar than the starting amine and will have a higher Rf value. The disappearance of the starting amine spot usually indicates the completion of the reaction.

Q3: My product is difficult to purify from the reaction mixture. What are some common purification strategies?

A3: The choice of purification method depends on the properties of your product and the impurities present.

  • Aqueous Workup: An aqueous workup is often the first step. Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove unreacted amine and basic catalysts like pyridine. A wash with a dilute base (e.g., saturated NaHCO3) can remove acidic impurities like acetic acid.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.

  • Column Chromatography: For mixtures that are difficult to separate by extraction or recrystallization, column chromatography on silica gel is a versatile technique.

Data Presentation

Table 1: Common Side Reactions in N-Substituted Acetamide Synthesis and Mitigation Strategies

Synthetic MethodCommon Side ReactionMitigation Strategy
Acetyl Chloride DiacylationUse 1.0-1.2 equivalents of acetyl chloride; add dropwise.
O-Acetylation (of alcohols/phenols)Run reaction at lower temperatures; protect the hydroxyl group.
Hydrolysis of Acetyl ChlorideUse anhydrous solvents and reagents; run under an inert atmosphere.[4][5]
Acetic Anhydride DiacylationAvoid large excess of acetic anhydride and prolonged heating at high temperatures.
Incomplete ReactionUse a catalytic amount of strong acid (e.g., H₂SO₄) or a nucleophilic catalyst (e.g., DMAP).[4]
Carbodiimides (DCC, EDC) N-acylurea formationAdd HOBt or HOAt to the reaction mixture.
RacemizationUse additives like HOBt; control reaction temperature.
Nitrile formation (from primary amides)This is a known side reaction, especially with asparagine and glutamine in peptide synthesis.[14] Careful control of conditions is needed.
HATU Guanidinylation of aminePre-activate the carboxylic acid with HATU and base before adding the amine.[10][11][12]
RacemizationPerform the reaction at a lower temperature.[10]

Table 2: Illustrative Yields for N-Acetylation of Various Amines

AmineAcetylating AgentCatalyst/BaseSolventYield (%)Reference
AnilineAcetic AnhydrideVinegar (Acetic Acid)Solvent-free82.43[6]
m-NitroanilineAcetic AnhydrideVinegar (Acetic Acid)Solvent-free89.23[6]
AnilineAcetic AnhydrideNoneWater90[15]
p-NitroanilineAcetic AnhydrideNoneWater91[15]
BenzylamineAcetonitrileAlumina->99[16]
PiperidineAcetonitrileAlumina->99[16]

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation using Acetyl Chloride and Pyridine
  • Dissolve the amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

  • Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the organic solvent.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: General Procedure for N-Acetylation using Acetic Anhydride
  • In a round-bottom flask, dissolve the amine (1.0 eq) in a suitable solvent (e.g., water, acetic acid, or no solvent).

  • Add acetic anhydride (1.2 eq) to the mixture. If catalysis is required, add a catalytic amount of sulfuric acid or DMAP.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product and hydrolyze any excess acetic anhydride.

  • Collect the solid product by filtration and wash with cold water.

  • If the product does not precipitate, extract it with a suitable organic solvent. Wash the organic layer with water and saturated aqueous NaHCO₃ to remove acetic acid.

  • Dry the organic layer and concentrate it to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Protocol 3: General Procedure for Amide Coupling using HATU
  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Add HATU (1.1 eq) to the mixture and stir at room temperature for 5-15 minutes to pre-activate the carboxylic acid.[10]

  • Add the amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Amine Amine (R-NH2) Product N-Substituted Acetamide Amine->Product Nucleophilic Attack AcylatingAgent Acetylating Agent (e.g., Acetyl Chloride) AcylatingAgent->Product O_Acylation O-Acylation Product (if -OH is present) AcylatingAgent->O_Acylation Reaction with -OH Hydrolysis Hydrolysis Product (Acetic Acid) AcylatingAgent->Hydrolysis Presence of Water Diacylation Diacylation Product Product->Diacylation Excess Acylating Agent

Caption: Main vs. Side Reaction Pathways in N-Acetylation.

Experimental_Workflow Start Start: Combine Amine, Solvent, and Base Add_Acylating_Agent Add Acetylating Agent (e.g., Acetyl Chloride) Dropwise at 0°C Start->Add_Acylating_Agent Reaction Stir at Room Temperature (Monitor by TLC) Add_Acylating_Agent->Reaction Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification End Final Product: N-Substituted Acetamide Purification->End

Caption: General Experimental Workflow for N-Acetylation.

Troubleshooting_Guide Problem Problem: Low Yield or Incomplete Reaction Check_Base Is sufficient base used? Problem->Check_Base Check_Reagents Are reagents and solvents anhydrous? Problem->Check_Reagents Check_Temp Is the reaction temperature optimal? Problem->Check_Temp Solution_Base Solution: Add at least 1 equivalent of base (e.g., Pyridine, TEA). Check_Base->Solution_Base No Solution_Anhydrous Solution: Use anhydrous reagents/solvents and consider an inert atmosphere. Check_Reagents->Solution_Anhydrous No Solution_Temp Solution: Try gentle heating (40-60°C) and monitor by TLC. Check_Temp->Solution_Temp No

References

How to remove unreacted starting material from N-(4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(4-isopropylphenyl)acetamide, specifically focusing on the removal of unreacted 4-isopropylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity found in the synthesis of this compound?

A1: The most common impurity is typically the unreacted starting material, 4-isopropylaniline. This occurs if the acetylation reaction does not proceed to completion.

Q2: How can I remove unreacted 4-isopropylaniline from my this compound product?

A2: The most effective method for removing unreacted 4-isopropylaniline is through recrystallization. This technique leverages the differences in solubility between the desired product and the impurity in a carefully selected solvent system.

Q3: What is the best solvent for the recrystallization of this compound?

A3: A mixed solvent system of ethanol and water is often effective for the recrystallization of this compound. The product has good solubility in hot ethanol and is poorly soluble in cold water. This allows for the dissolution of the crude product in a minimal amount of hot ethanol, followed by the addition of hot water to induce crystallization upon cooling. The unreacted 4-isopropylaniline, being a liquid and more soluble in the mixed solvent at cold temperatures, will largely remain in the mother liquor.

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the hot solvent. This can happen if the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is 101-103°C). To resolve this, you can try adding more of the primary solvent (e.g., ethanol) to the hot mixture to fully dissolve the oil. Alternatively, using a lower boiling point solvent system might be necessary. Slow cooling also helps to prevent oiling out.

Q5: I have a low yield after recrystallization. What are the possible causes?

A5: Low recovery can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.

  • Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount of product. Ensure your filtration apparatus is pre-heated.

Troubleshooting Guide

Problem Possible Cause Solution
Crystals do not form upon cooling. The solution is not supersaturated (too much solvent was used).- Evaporate some of the solvent to increase the concentration of the product.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.
The purified product is still contaminated with 4-isopropylaniline (verified by TLC or NMR). The recrystallization was not efficient enough.- Perform a second recrystallization.- Ensure the crystals are thoroughly washed with a small amount of the cold recrystallization solvent after filtration.
The product appears as an oil instead of a solid. The boiling point of the recrystallization solvent is higher than the melting point of the product.- Add more of the "good" solvent (e.g., ethanol) to the hot solution to fully dissolve the oil before cooling.- Choose a solvent or solvent mixture with a lower boiling point.
Low yield of recovered crystals. - Too much solvent was used.- The solution was not cooled sufficiently.- Significant product loss during transfer or filtration.- Use the minimum amount of hot solvent necessary for dissolution.- After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes.- Ensure all crystals are transferred during filtration and wash with a minimal amount of cold solvent.

Data Presentation

The selection of an appropriate recrystallization solvent is critical and is based on the differential solubility of the product and the starting material. The following table provides a qualitative summary of the solubility of this compound and 4-isopropylaniline in common laboratory solvents.

Solvent This compound Solubility (Solid) 4-Isopropylaniline Solubility (Liquid) Suitability as a Recrystallization Solvent
Water Insoluble in cold, sparingly soluble in hotInsoluble[1][2][3]Poor (as a single solvent)
Ethanol Soluble in hot, sparingly soluble in coldSoluble[1][2]Good (as part of a mixed solvent system)
Hexane Sparingly solubleSolublePotentially suitable
Toluene Soluble in hot, sparingly soluble in coldSolublePotentially suitable
Ethanol/Water Mixture High solubility in hot mixture, low solubility in cold mixtureRemains soluble in the cold mixtureExcellent

Experimental Protocols

Protocol: Recrystallization of this compound from an Ethanol-Water Mixture

  • Dissolution: In a 100 mL Erlenmeyer flask, add the crude this compound containing unreacted 4-isopropylaniline. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Induce Crystallization: To the hot, clear filtrate, add hot water dropwise while swirling until the solution just begins to turn cloudy (this is the point of saturation). If it becomes too cloudy, add a few drops of hot ethanol until it clears.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water (in the same ratio used for crystallization) to remove any residual mother liquor containing the dissolved 4-isopropylaniline.

  • Drying: Dry the purified crystals on a watch glass or in a desiccator. Determine the melting point to assess purity. The melting point of pure this compound is 101-103°C.

Mandatory Visualization

G Troubleshooting Workflow for Purification of this compound start Crude this compound (contains 4-isopropylaniline) recrystallization Perform Recrystallization (e.g., Ethanol/Water) start->recrystallization filtration Vacuum Filtration recrystallization->filtration dry Dry Purified Crystals filtration->dry analysis Check Purity (TLC, Melting Point) dry->analysis pure Pure this compound analysis->pure Purity is acceptable impure Product is Still Impure analysis->impure Purity is not acceptable troubleshoot Troubleshoot Recrystallization (e.g., re-recrystallize, check solvent) impure->troubleshoot troubleshoot->recrystallization

Caption: A flowchart illustrating the troubleshooting process for purifying this compound.

References

Technical Support Center: Optimization of N-acetylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing N-acetylation reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during N-acetylation experiments in a question-and-answer format.

Question: My N-acetylation reaction shows low to no conversion of the starting amine. What are the possible causes and solutions?

Answer: Low or no conversion in N-acetylation reactions can stem from several factors related to the reactants' nature, their quality, and the reaction conditions.

  • Inactive Nucleophile: The amine's lone pair of electrons is essential for attacking the acetylating agent. If the reaction medium is too acidic, the amine can be protonated, rendering it non-nucleophilic and halting the reaction.[1][2]

    • Solution: Add a non-nucleophilic base, such as pyridine, triethylamine, or sodium acetate, to neutralize any acid present and deprotonate the amine, thereby restoring its nucleophilicity.[1][2]

  • Poor Reagent Quality: Acetylating agents like acetic anhydride and acetyl chloride are susceptible to hydrolysis if exposed to moisture, reducing their effectiveness.[1]

    • Solution: Use fresh or recently purified reagents. Ensure that all reagents and solvents are stored under anhydrous conditions.[1]

  • Steric Hindrance: Bulky substituents on the aniline ring, particularly at the ortho positions, can sterically hinder the nitrogen atom, making it a poor nucleophile and impeding the approach of the acetylating agent.[3]

    • Solution: For hindered amines, consider using a more reactive acylating agent, such as an acyl chloride over an acid anhydride.[3] Increasing the reaction temperature or using a stronger base to deprotonate the amine can also enhance reactivity.[3]

  • Suboptimal Temperature: While many N-acetylations proceed at room temperature, some reactions require heating to overcome the activation energy barrier.[1]

    • Solution: If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied. Monitor the reaction progress by Thin Layer Chromatography (TLC) to prevent potential degradation at higher temperatures.[1]

  • Poor Solubility: If the amine substrate is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.[3]

    • Solution: Select a solvent in which the amine has good solubility at the reaction temperature. Aprotic polar solvents like DMF or DMSO can be effective.[3]

Question: My final product is impure, with multiple spots on the TLC plate. What are the likely side products, and how can I minimize their formation?

Answer: The presence of multiple products indicates side reactions or an incomplete reaction.

  • Unreacted Starting Material: This is the most common impurity.[1]

    • Solution: Ensure the stoichiometry of the acetylating agent is appropriate, often using a slight excess (e.g., 1.1 to 1.5 equivalents).[1] Allow for sufficient reaction time, monitoring for the disappearance of the starting material by TLC.[1]

  • Diacylation: This can occur if the reaction conditions are too harsh or if there is a large excess of the acetylating agent, especially with primary amines.[3]

    • Solution: Use a stoichiometric amount of the acetylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time.[3]

  • O-Acetylation: If the substrate contains other nucleophilic groups like hydroxyls, they can also be acetylated.

    • Solution: Employ chemoselective reaction conditions, such as running the reaction at lower temperatures, which often favors N-acetylation. Alternatively, protect the other nucleophilic groups before the N-acetylation step.[3]

  • Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[1]

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Purifying the starting amine if it is discolored can also be beneficial.[1]

Question: I am having difficulty with the work-up and purification of my acetylated product. What are some common issues and solutions?

Answer: Work-up and purification challenges can often be resolved with procedural adjustments.

  • Removing Basic Catalysts: Catalysts like pyridine can be difficult to remove from the organic product.[1]

    • Solution: During the aqueous work-up, wash the organic layer with a dilute acidic solution, such as 1M HCl. This will protonate the pyridine, forming a water-soluble salt that will partition into the aqueous phase.[1]

  • Product is Water-Soluble: Some acetylated products may have significant water solubility, leading to losses during aqueous work-up.

    • Solution: If the product is sufficiently non-polar, perform an aqueous workup and extract with an organic solvent. For water-soluble products, minimize extensive aqueous washes.[2]

  • Co-elution during Chromatography: The product may co-elute with starting material or byproducts on a silica gel column.[2]

    • Solution: Try a different solvent system for chromatography. Recrystallization can also be an effective purification method.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common acetylating agents for N-acetylation?

A1: Acyl halides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride) are the most frequently used and reactive acetylating agents.[2] Carboxylic acids can also be used, but they generally require activation with a coupling agent or high temperatures.[2]

Q2: Why is a base often required in N-acetylation reactions?

A2: When using acyl halides or anhydrides, an acidic byproduct (e.g., HCl or acetic acid) is formed. A base is added to neutralize this acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[2]

Q3: Can the amide nitrogen of an existing acetamido group be further acetylated?

A3: A primary aromatic amine is significantly more nucleophilic and reactive than the amide nitrogen of an acetamido group. Under standard acylation conditions, the reaction will occur selectively at the primary amine. Di-acetylation on the same nitrogen is generally not observed unless under very harsh conditions.[2]

Q4: How does the choice of solvent affect the N-acetylation reaction?

A4: The solvent is critical for dissolving the reactants and influencing the reaction rate. Aprotic solvents like Dichloromethane (DCM), Chloroform, Acetonitrile, or Tetrahydrofuran (THF) are commonly used.[2] The choice of solvent can impact the solubility of the starting materials and the stability of intermediates.[3]

Data Presentation

Table 1: Effect of Substituents on the Relative Rate of N-Acetylation of Anilines

Substituted AnilineSubstituent EffectRelative Reaction RateRationale
p-NitroanilineElectron-WithdrawingSlowestReduces the nucleophilicity of the amino group.[1]
AnilineNeutralIntermediateBaseline for comparison.[1]
p-ToluidineElectron-DonatingFastestThe methyl group increases electron density on the nitrogen, enhancing its nucleophilicity.[1]

Table 2: Common Acetylating Agents and Their Reactivity

Acetylating AgentGeneral ReactivityByproductCommon Catalyst/Base
Acetyl ChlorideHighHClPyridine, Triethylamine[2]
Acetic AnhydrideModerateAcetic AcidSodium Acetate, Pyridine[1]
Acetic AcidLowWaterCoupling agents (e.g., DCC, EDC) or high temperature[2][4]
AcetonitrileLow-Alumina (under flow conditions)[5][6]

Experimental Protocols

Protocol 1: Catalyst-Free N-Acetylation of p-Toluidine

This protocol is adapted from a general, eco-friendly procedure for N-acetylation.[1]

  • Reagents:

    • p-Toluidine (1.0 mmol, 107 mg)

    • Acetic Anhydride (1.2 mmol, 113 µL)

  • Procedure:

    • In a 25 mL round-bottomed flask, add p-toluidine.

    • Add acetic anhydride to the flask.

    • Stir the mixture at room temperature. The reaction is often exothermic.

    • Monitor the reaction progress using TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 10-20 minutes.[1]

    • Once the starting material is consumed, add 10 mL of cold water to the reaction mixture to precipitate the product and quench any unreacted acetic anhydride.[1]

    • Collect the white solid product by vacuum filtration.

    • Wash the solid with cold water (2 x 10 mL).[1]

    • Dry the product in a desiccator or a vacuum oven at low heat. The expected product is N-(4-methylphenyl)acetamide.

Protocol 2: N-Acetylation of Aniline using Acetyl Chloride and a Base

This protocol is a general procedure for the N-acetylation of anilines using a more reactive acetylating agent.

  • Reagents:

    • Aniline (1.0 eq)

    • Acetyl Chloride (1.1 eq)

    • Pyridine (1.2 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve aniline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add pyridine to the stirred solution.

    • Add acetyl chloride dropwise to the reaction mixture. Ensure the temperature remains below 5 °C during the addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress using TLC.

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizations

N_Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Amine, Acetylating Agent, Solvent, and Base start->reagents setup Set up Reaction Vessel under Inert Atmosphere reagents->setup dissolve Dissolve Amine in Solvent setup->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base cool->add_base add_acetyl Add Acetylating Agent Dropwise add_base->add_acetyl react Stir at Room Temperature add_acetyl->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify end End purify->end

Caption: General experimental workflow for N-acetylation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Conversion? inactive_nucleophile Inactive Nucleophile (Protonated Amine) start->inactive_nucleophile Yes bad_reagents Poor Reagent Quality (Hydrolyzed) start->bad_reagents Yes steric_hindrance Steric Hindrance start->steric_hindrance Yes low_temp Suboptimal Temperature start->low_temp Yes poor_solubility Poor Solubility start->poor_solubility Yes add_base Add Base inactive_nucleophile->add_base use_fresh_reagents Use Fresh/Anhydrous Reagents bad_reagents->use_fresh_reagents increase_temp Increase Temperature / Use More Reactive Agent steric_hindrance->increase_temp heat_reaction Gently Heat Reaction low_temp->heat_reaction change_solvent Change Solvent poor_solubility->change_solvent success Improved Conversion add_base->success use_fresh_reagents->success increase_temp->success heat_reaction->success change_solvent->success

Caption: Troubleshooting logic for low reaction conversion.

References

Technical Support Center: Characterization of Acetamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of acetamide compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during the synthesis, purification, and analysis of acetamide compounds.

Synthesis and Purification

Q1: My synthesized acetamide compound shows low purity after purification. What are the likely causes and how can I improve it?

A1: Low purity in synthesized acetamide compounds can stem from several sources throughout the synthetic and purification process. Common culprits include incomplete reactions, side reactions, and ineffective purification methods.[1]

Troubleshooting Steps:

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting materials have been consumed.[1]

    • Solution: Consider increasing the reaction time or temperature. Using a slight excess of one reactant can also drive the reaction to completion.[1]

  • Side Reactions:

    • Diagnosis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of byproducts, which can help in elucidating side reaction pathways.[1]

    • Solution: Modify reaction conditions such as temperature or solvent to minimize the formation of side products. If significant side reactions are unavoidable, exploring an alternative synthetic route may be necessary.[1]

  • Ineffective Purification:

    • Diagnosis: Assess the efficiency of your current purification technique (e.g., recrystallization, column chromatography).[1]

    • Solution: For recrystallization, experiment with different solvent systems.[1] For column chromatography, optimize the mobile phase to achieve better separation of your compound from impurities.[1]

Q2: My acetamide compound is discolored. Does this signify contamination?

A2: Yes, discoloration, such as a yellowish tint, can be an indicator of impurities. While pure acetamide compounds are typically white or off-white solids, the presence of colored byproducts from side reactions or degradation can lead to discoloration.[1] It is highly recommended to perform analytical tests like HPLC or TLC to assess the purity of any discolored sample.[1]

Compound Stability and Storage

Q3: I suspect my acetamide compound is degrading. What are the common degradation pathways?

A3: Acetamide compounds are susceptible to degradation, primarily through hydrolysis of the amide bond.[2][3][4] This process can be accelerated by acidic or basic conditions, as well as elevated temperatures.[3][5] Forced degradation studies under various stress conditions (hydrolysis, oxidation, photolysis, thermolysis) are crucial for identifying potential degradation products and understanding the compound's stability profile.[2]

Potential Degradation Signaling Pathway:

Acetamide Acetamide Compound Stress Stress Conditions (Acid, Base, Heat, Light) Acetamide->Stress Hydrolysis Hydrolysis Stress->Hydrolysis Oxidation Oxidation Stress->Oxidation Degradation_Products Degradation Products (e.g., Carboxylic Acid + Amine) Hydrolysis->Degradation_Products Oxidation->Degradation_Products

Caption: Common degradation pathways for acetamide compounds.

Q4: What are the best practices for storing acetamide compounds to prevent degradation?

A4: To ensure the stability of your acetamide compounds, proper storage is critical.

  • Solid Form: Store the compound as a solid in a tightly sealed container at low temperatures, such as -20°C or below.[6] Protect it from light and moisture.[6]

  • In Solution: If the compound must be stored in solution, prepare it fresh whenever possible.[6] If short-term storage is necessary, use an anhydrous aprotic solvent and store at low temperatures, protected from light.[6]

Analytical Characterization

Q5: I'm observing an unexpected peak in my HPLC analysis. How can I identify it?

A5: An unexpected peak in an HPLC chromatogram can be due to several factors. A systematic approach is necessary for identification.[1]

Troubleshooting Workflow:

Start Unexpected HPLC Peak Analyze_SM Analyze Starting Materials Start->Analyze_SM LC_MS Perform LC-MS Analysis Analyze_SM->LC_MS NMR Isolate and Run NMR LC_MS->NMR Review_Synth Review Synthesis Pathway NMR->Review_Synth Identify Identify Contaminant Review_Synth->Identify

Caption: Workflow for identifying unknown peaks in HPLC.

Detailed Steps:

  • Analyze Starting Materials: Run individual HPLC analyses of all starting materials and reagents to check if the unknown peak corresponds to an unreacted component.[1]

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the impurity, which is crucial for proposing a molecular formula.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, ¹H and ¹³C NMR spectroscopy can provide detailed structural information.[1]

  • Review Synthesis Pathway: Consider potential side reactions or the formation of stable intermediates during your synthesis.[1]

Q6: My ¹H NMR spectrum is complex and difficult to interpret due to overlapping peaks. What can I do?

A6: Complex ¹H NMR spectra are a common issue. Several strategies can help in resolving overlapping signals.

  • Change the Solvent: Running the NMR in a different deuterated solvent (e.g., benzene-d₆ instead of chloroform-d₆) can alter the chemical shifts of protons and may resolve overlapping peaks.[7]

  • Increase Temperature: If the complexity is due to the presence of rotamers (different conformations around a single bond), acquiring the spectrum at a higher temperature can increase the rate of bond rotation, potentially causing the distinct signals to coalesce into a single, averaged signal.[7]

  • D₂O Exchange: If you suspect a peak corresponds to an exchangeable proton like an -OH or -NH, adding a drop of D₂O to your NMR tube and re-acquiring the spectrum will cause the peak to disappear.[7]

Q7: I'm concerned about artifacts in my mass spectrometry data. What are some common acetamide-related artifacts?

A7: Mass spectrometry can sometimes generate artifacts, leading to misinterpretation of data.

  • Iodoacetamide-Induced Artifacts: When using iodoacetamide for alkylating cysteine residues in proteomics, it can also derivatize methionine. This can lead to a fragmentation in the mass spectrometer that results in an unexpected mass loss of 48 Da.[8][9] Another artifact can mimic ubiquitination.[10]

  • Thermal Degradation in GC-MS: In Gas Chromatography-Mass Spectrometry (GC-MS), the high temperature of the injector port can cause N-acetylated compounds to thermally degrade, forming acetamide as an artifact.[11][12]

  • Acetonitrile in LC-MS: Trace levels of acetamide can be present as a contaminant in HPLC-grade acetonitrile.[11][12] Additionally, under acidic mobile phase conditions, acetonitrile can hydrolyze over time to form acetamide, which can interfere with the analysis of acetamide compounds.[13] It is recommended to use freshly prepared mobile phases.[13]

Biological Assays

Q8: My acetamide derivative, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I solve this?

A8: This is a common solubility issue when transferring a compound from a strong organic solvent like DMSO to an aqueous environment.[14] The significant change in solvent polarity causes the compound to precipitate.[14]

Strategies to Prevent Precipitation:

StrategyDescriptionKey Considerations
Optimize DMSO Concentration Keep the final DMSO concentration in the cell culture medium as low as possible, ideally below 0.5%, to minimize both precipitation and cellular toxicity.[14]Some cell lines can be sensitive even to low DMSO concentrations.[14]
Stepwise Dilution Instead of adding the DMSO stock directly to the full volume of media, first create an intermediate dilution in a small volume of serum-free media or PBS before adding it to the final culture volume.[14]Gentle vortexing of the intermediate dilution is recommended.[14]
Increase Stock Concentration Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the cell culture, lowering the final DMSO concentration.[14]Ensure the compound is fully soluble in the more concentrated DMSO stock.
Pre-warm the Media Gently warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.[14]Avoid overheating the media, as this can degrade essential components.[14]
Explore Alternative Solvents If DMSO proves problematic, other solvents like ethanol can be considered.[14]It is crucial to determine the maximum tolerated concentration of any alternative solvent for your specific cell line.[14]

Experimental Protocols

Protocol 1: Monitoring Compound Stability by HPLC

Objective: To assess the stability of an acetamide compound under specific experimental conditions over time.[6]

Materials:

  • Stock solution of the acetamide compound

  • Experimental buffer or solvent

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phases (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)

Procedure:

  • Prepare a sample of the compound in the experimental buffer at the final desired concentration.

  • Immediately inject a portion of this sample onto the HPLC system to obtain a chromatogram at time zero (t=0).[6]

  • Incubate the remaining sample under the desired experimental conditions (e.g., specific temperature, pH).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the sample onto the HPLC.

  • Analyze the chromatograms by integrating the peak area of the parent compound and any new peaks that appear, which may correspond to degradation products.

  • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample to determine the stability profile.

Protocol 2: Kinetic Solubility Assessment

Objective: To determine the approximate kinetic solubility of an acetamide compound in a specific aqueous buffer.[15]

Materials:

  • Acetamide compound

  • 100% DMSO

  • Target aqueous bioassay buffer (e.g., PBS, pH 7.4)

  • 96-well plate

  • Plate reader capable of detecting light scattering (nephelometry) or UV absorbance

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the acetamide compound in 100% DMSO.[15]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, 0.2 mM, 0.1 mM).[15]

  • Addition to Aqueous Buffer: To another 96-well plate, add the target aqueous buffer to each well. Then, add a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO serial dilution plate to the corresponding wells of the buffer plate.[15] This creates a final DMSO concentration that is consistent across all wells and relevant to your biological assay conditions.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer or by measuring UV absorbance after filtering out any precipitate. The highest concentration that does not show significant precipitation is considered the kinetic solubility under these conditions.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Aromatic Amides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing issues encountered during the HPLC analysis of aromatic amides.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for aromatic amides in reversed-phase HPLC?

Peak tailing, an asymmetry where the latter half of a peak is broader than the front, is a common issue in HPLC, particularly with polar and basic compounds like some aromatic amides.[1] The primary causes can be categorized into chemical and physical or instrumental effects.[1]

Chemical Causes:

  • Secondary Silanol Interactions: This is the most frequent chemical cause. Aromatic amides can engage in secondary polar interactions with ionized silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] These interactions provide an additional retention mechanism to the primary hydrophobic interaction, leading to significant peak tailing.[1] At a mobile phase pH above 3, silanol groups become increasingly deprotonated and more active in these secondary interactions.[2]

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of the aromatic amide, a mixture of its ionized and unionized forms can exist, resulting in peak distortion and tailing.[1]

  • Inadequate Buffering: Insufficient buffer concentration or a buffer with a pKa outside the desired pH range can lead to unstable pH conditions across the column, contributing to peak tailing.[1]

Physical and Instrumental Causes:

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, causing peak distortion that often appears as tailing.[1]

  • Extra-Column Dead Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread, leading to peak broadening and tailing. This is particularly noticeable for early eluting peaks.[1]

  • Column Contamination and Degradation: Accumulation of contaminants from samples or the mobile phase on the column frit or packing material can distort peak shape. Voids in the column packing bed are also a common cause of tailing.[1]

Q2: How can I systematically troubleshoot peak tailing for my aromatic amide?

A systematic approach is crucial for efficiently identifying and resolving the cause of peak tailing. Start by determining if the issue affects all peaks or just the aromatic amide.

  • All Peaks Tailing: This often suggests a physical or instrumental problem like a column void, a blocked frit, or excessive extra-column volume.

  • Only Aromatic Amide Peak Tailing: This typically points towards a chemical issue, such as secondary interactions with the stationary phase.

The following workflow provides a step-by-step diagnostic approach.

G start Peak Tailing Observed for Aromatic Amide all_peaks Are all peaks tailing? start->all_peaks instrument_check Check for Physical/Instrumental Issues: - Column void/contamination - Blocked frit - Extra-column volume all_peaks->instrument_check Yes chemical_check Investigate Chemical Interactions: - Mobile phase pH - Secondary silanol interactions all_peaks->chemical_check No end Resolution instrument_check->end protocol1 Perform Column Overload Check (See Protocol 1) chemical_check->protocol1 overload Is peak shape concentration-dependent? protocol1->overload reduce_conc Solution: Reduce sample concentration/injection volume overload->reduce_conc Yes ph_check Adjust Mobile Phase pH (See Protocol 2) overload->ph_check No end2 Resolution reduce_conc->end2 ph_ok Did peak shape improve? ph_check->ph_ok column_eval Evaluate Stationary Phase (See Protocol 3) ph_ok->column_eval No end3 Resolution ph_ok->end3 Yes end4 Resolution column_eval->end4

A logical workflow for troubleshooting peak tailing in HPLC.

Q3: How does mobile phase pH affect peak tailing for aromatic amides, and what is the optimal range?

Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds, including many aromatic amides. The pH of the mobile phase influences both the ionization state of the analyte and the surface charge of the silica stationary phase.

  • Analyte Ionization: At a pH close to the pKa of an aromatic amide, both ionized and neutral forms of the molecule exist, which can lead to peak splitting or tailing.[1] It is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it exists in a single ionic form.

  • Silanol Group Ionization: Residual silanol groups on the silica surface are acidic and become increasingly ionized (negatively charged) at pH values above 3-4.[2] These ionized silanols can strongly interact with protonated basic analytes, causing peak tailing.

For basic aromatic amides, operating at a low pH (e.g., pH 2.5-3.5) is often beneficial. At this pH, the silanol groups are protonated and thus less likely to engage in secondary interactions.[2]

Data Presentation

The following tables provide illustrative data on how different experimental parameters can affect the peak shape of a typical aromatic amide.

Table 1: Effect of Mobile Phase pH on the Tailing Factor of a Hypothetical Aromatic Amide

Mobile Phase pHTailing Factor (Tf)Peak Shape Observation
7.02.4Severe Tailing
5.51.9Significant Tailing
4.01.5Moderate Tailing
3.01.2Good Symmetry
2.51.1Excellent Symmetry

Table 2: Comparison of Column Chemistries for the Analysis of a Hypothetical Aromatic Amide at pH 4.5

Column TypeStationary PhaseTailing Factor (Tf)Peak Shape Observation
Conventional C18Standard C18 on Type A Silica2.1Severe Tailing
High-Purity C18End-capped C18 on Type B Silica1.3Minor Tailing
Polar-EmbeddedC18 with embedded amide group1.1Excellent Symmetry
Phenyl-HexylPhenyl-Hexyl phase1.2Good Symmetry

Experimental Protocols

Protocol 1: Diagnosing Column Overload

Objective: To determine if peak tailing is caused by injecting too much sample mass.

Methodology:

  • Prepare a Dilution Series: Prepare at least three concentrations of your aromatic amide sample: the original concentration, a 10-fold dilution, and a 100-fold dilution.

  • Sequential Injection: Inject the samples sequentially, starting with the most dilute and ending with the most concentrated.

  • Analyze Peak Shape: Compare the tailing factor for each concentration.

    • Result Interpretation: If the tailing factor decreases significantly with dilution, column overload is the likely cause. If the tailing factor remains relatively constant, the issue is likely chemical or instrumental.

Protocol 2: Optimizing Mobile Phase pH

Objective: To improve peak shape by adjusting the mobile phase pH to suppress silanol interactions.

Methodology:

  • Determine Analyte pKa: If possible, find the pKa of your aromatic amide from literature or predictive software.

  • Prepare Buffered Mobile Phases: Prepare a series of aqueous mobile phase buffers at different pH values. For a basic aromatic amide, a range of pH 2.5, 3.0, 3.5, and 4.0 is a good starting point. Use a suitable buffer, such as phosphate or formate, at a concentration of 10-25 mM.

  • Equilibrate the Column: For each new mobile phase pH, ensure the column is thoroughly equilibrated (at least 10-15 column volumes).

  • Inject Sample and Analyze: Inject your aromatic amide sample and measure the tailing factor at each pH.

  • Select Optimal pH: Choose the pH that provides the best peak symmetry (Tf closest to 1.0) while maintaining adequate retention.

Protocol 3: Evaluating Alternative Stationary Phases

Objective: To mitigate secondary silanol interactions by using a more inert or alternative selectivity column.

Methodology:

  • Select Alternative Columns: Based on the results from Protocol 2 and the nature of your aromatic amide, select a few alternative columns to test. Good candidates include:

    • A high-purity, end-capped C18 column from a different manufacturer.

    • A column with a polar-embedded or polar-endcapped phase.

    • A phenyl-hexyl column, which can offer different selectivity for aromatic compounds.

  • Column Installation and Equilibration: Install each new column and equilibrate it with the mobile phase that gave the best results in Protocol 2.

  • Performance Evaluation: Inject your sample and compare the tailing factor, resolution, and retention time across the different columns.

  • Final Column Selection: Choose the column that provides the best overall chromatographic performance for your aromatic amide.

Mandatory Visualization

Interactions of an aromatic amide with a C18 stationary phase.

References

Preventing degradation of N-(4-isopropylphenyl)acetamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N-(4-isopropylphenyl)acetamide during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are hydrolysis, oxidation, and photolysis. The amide linkage is susceptible to cleavage under both acidic and basic conditions, yielding 4-isopropylaniline and acetic acid. The isopropyl group and the phenyl ring can be susceptible to oxidation, while the aromatic system can absorb UV light, leading to photodegradation.

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize degradation, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is recommended to store it at 2-8°C and to protect it from moisture, as it is moisture-sensitive.

Q3: How should I handle this compound solutions to prevent degradation?

A3: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, use a non-aqueous, aprotic solvent and store the solution at low temperatures (e.g., -20°C) in a tightly sealed, light-protecting container (e.g., amber vial). Avoid aqueous buffers, especially at acidic or basic pH, for prolonged periods.

Q4: How can I detect degradation in my this compound sample?

A4: Degradation can be detected using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation.

Q5: Are there any known incompatibilities with common excipients?

A5: While specific excipient compatibility data for this compound is limited, caution should be exercised with excipients that are hygroscopic, acidic, or basic, as they can promote hydrolysis. Oxidizing agents should also be avoided. It is recommended to perform compatibility studies with your specific formulation.

Troubleshooting Guides

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Sample degradationReview storage conditions. Ensure the sample was protected from light, moisture, and extreme temperatures. Prepare fresh samples for analysis.
ContaminationEnsure all glassware and solvents are clean. Run a blank to check for solvent impurities.
Decrease in assay value over time HydrolysisIf using aqueous solutions, ensure the pH is neutral and minimize storage time. Use anhydrous solvents if possible for stock solutions.[1][2]
OxidationDegas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.
PhotodegradationProtect the compound and its solutions from light by using amber vials or covering containers with aluminum foil.
Physical changes in the solid compound (e.g., clumping, discoloration) Moisture absorptionStore the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed.
Thermal degradationAvoid storing the compound at elevated temperatures. Refer to the recommended storage conditions.

Stability Data

The following table summarizes representative stability data for this compound under various stress conditions. This data is illustrative and generated based on the expected behavior of similar N-arylacetamides. Actual stability will depend on the specific experimental conditions.

Condition Duration Parameter This compound Assay (%) Major Degradation Products Detected
Storage Temperature
2-8°C12 monthsSolid>99Not detected
25°C / 60% RH6 monthsSolid98.54-isopropylaniline
40°C / 75% RH3 monthsSolid95.24-isopropylaniline, unknown polar degradants
Forced Degradation
0.1 M HCl (aq)24 hours60°C85.34-isopropylaniline, acetic acid
0.1 M NaOH (aq)8 hours60°C82.14-isopropylaniline, acetic acid
3% H₂O₂ (aq)24 hoursRoom Temp92.7Oxidized derivatives
Photolytic (UV light)48 hoursSolid94.5Photodegradation products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This reverse-phase HPLC method is suitable for determining the purity of this compound and separating it from its potential degradation products.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile and water (50:50, v/v) with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at 245 nm

  • Standard Solution Preparation:

    • Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to obtain a concentration of 0.1 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the this compound sample in the mobile phase to obtain a concentration of 0.1 mg/mL.

  • Procedure:

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and determine the peak areas for the main peak and any impurity peaks.

    • Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area.

Protocol 2: Forced Degradation Studies

These studies are designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.[3][4]

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize a portion with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 8 hours.

    • Cool the solution to room temperature and neutralize a portion with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of this compound.

    • Add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Place a thin layer of solid this compound in a clear, sealed container.

    • Expose the sample to a UV light source (e.g., 254 nm) for 48 hours.

    • Maintain a control sample in the dark at the same temperature.

    • Prepare solutions of both the exposed and control samples for HPLC analysis.

Visualizations

DegradationPathways main This compound hydrolysis Hydrolysis (Acid or Base) main->hydrolysis oxidation Oxidation main->oxidation photolysis Photolysis main->photolysis prod1 4-isopropylaniline hydrolysis->prod1 prod2 Acetic Acid hydrolysis->prod2 prod3 Oxidized Derivatives oxidation->prod3 prod4 Photodegradation Products photolysis->prod4

Caption: Degradation pathways of this compound.

TroubleshootingWorkflow start Degradation Suspected check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution Review Solution Preparation (Solvent, pH, Age) start->check_solution improper_storage Improper Storage check_storage->improper_storage Yes reanalyze Re-analyze Sample check_storage->reanalyze No improper_solution Improper Solution Handling check_solution->improper_solution Yes check_solution->reanalyze No remediate_storage Correct Storage Conditions: - Cool, dry, dark - Tightly sealed improper_storage->remediate_storage remediate_solution Correct Solution Handling: - Prepare fresh - Use non-aqueous solvent - Store cold and dark improper_solution->remediate_solution remediate_storage->reanalyze remediate_solution->reanalyze

Caption: Troubleshooting workflow for suspected degradation.

References

Technical Support Center: Scaling Up the Synthesis of N-(4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on scaling up the synthesis of N-(4-isopropylphenyl)acetamide for pilot studies. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and process flow diagrams.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially viable method is the N-acetylation of 4-isopropylaniline.[1] This reaction involves treating the primary aromatic amine with an acetylating agent to form the corresponding acetamide. The reaction is generally high-yielding and proceeds under mild conditions.

Q2: Which acetylating agents are recommended for pilot-scale synthesis?

A2: For pilot-scale operations, acetic anhydride is often preferred due to its reactivity, cost-effectiveness, and ease of handling compared to acetyl chloride. Acetyl chloride is more reactive but can be more hazardous and may generate corrosive HCl as a byproduct. Acetonitrile can also be used as a safer acetylating agent, often in continuous-flow systems with a catalyst like alumina, which can be beneficial for scalability.[1][2]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: Key safety concerns include:

  • Corrosive Reagents: Acetic anhydride and acetyl chloride are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reaction: The acetylation reaction can be exothermic. When scaling up, reagents should be added portion-wise or via a controlled addition funnel to manage the temperature. A cooling bath should be readily available.

  • Starting Material Stability: 4-isopropylaniline can oxidize and darken upon exposure to air and light, which can lead to colored impurities.[3][4] It should be stored under an inert atmosphere and used promptly after purification if necessary.

Q4: How can I monitor the reaction's progress effectively?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the 4-isopropylaniline spot and the appearance of the this compound product spot indicate the reaction's progression.

Q5: What are the most likely impurities to encounter at a larger scale?

A5: Common impurities include unreacted 4-isopropylaniline, residual acetic acid or anhydride, and di-acetylated byproducts.[3][5] Oxidation of the starting amine can also lead to colored impurities.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Moisture: Hydrolysis of acetic anhydride by water in reagents or solvents.[4] 3. Loss During Workup: Product loss during filtration or transfers.1. Monitor the reaction by TLC until the starting material is consumed. Gentle heating may be required. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary. 3. Optimize filtration and washing steps. Use a minimal amount of cold solvent to wash the crude product.
Product is Discolored (Yellow/Brown) 1. Oxidized Starting Material: The 4-isopropylaniline starting material may have oxidized.[3] 2. Reaction Byproducts: Formation of colored impurities at elevated temperatures.1. Use freshly distilled or high-purity 4-isopropylaniline. 2. During recrystallization, treat the hot solution with a small amount of activated charcoal to adsorb colored impurities before hot filtration.[4]
"Oiling Out" During Recrystallization 1. Rapid Cooling: The solution was cooled too quickly. 2. Solvent Choice: The chosen solvent system is not optimal.1. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. 2. Add a small amount of a more polar co-solvent (e.g., ethanol in an ethanol/water system) to the hot solution until it becomes clear.[4]
No Crystals Form Upon Cooling 1. Solution is Not Saturated: Too much solvent was used during dissolution. 2. Supersaturation: The solution is supersaturated but lacks nucleation sites.1. Boil off some of the solvent to concentrate the solution. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[4]
Di-acetylation Impurity Observed 1. Excess Acetylating Agent: Using a large excess of acetic anhydride. 2. Harsh Conditions: High reaction temperatures.1. Use a stoichiometric or slight excess (e.g., 1.1 equivalents) of the acetylating agent. 2. Maintain a moderate reaction temperature.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound using Acetic Anhydride

This protocol is designed for a target scale of approximately 100g of the final product.

Reagents & Materials:

ReagentMolar Mass ( g/mol )Amount (moles)Mass/Volume
4-isopropylaniline135.210.80108.2 g
Acetic Anhydride102.090.88 (1.1 eq)89.8 g (83.1 mL)
Glacial Acetic Acid--250 mL
Deionized Water--~2 L

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-isopropylaniline (108.2 g) and glacial acetic acid (250 mL).

  • Reagent Addition: Stir the mixture to obtain a clear solution. Begin to add acetic anhydride (83.1 mL) dropwise from the dropping funnel over 30-45 minutes. Monitor the internal temperature and use a water bath to maintain it below 50°C.

  • Reaction: After the addition is complete, gently heat the reaction mixture to 60-70°C and maintain for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the 4-isopropylaniline is no longer visible.

  • Workup & Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a 4 L beaker containing 2 L of ice-cold deionized water while stirring vigorously. A white precipitate of this compound will form.

  • Filtration: Continue stirring for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 250 mL).

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude, dried this compound into a suitably sized Erlenmeyer flask. Add a minimal amount of a hot ethanol/water mixture (e.g., starting with 70% ethanol) to dissolve the solid completely with gentle heating and stirring.[6]

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal (approx. 1-2% by weight of the crude product), and reheat to boiling for 5-10 minutes.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated receiving flask to remove the charcoal or any other insoluble impurities.[3]

  • Crystallization: Cover the receiving flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent (the same ethanol/water ratio), and dry in a vacuum oven.

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis Start Starting Materials (4-Isopropylaniline, Acetic Anhydride) Reaction N-Acetylation Reaction (in Glacial Acetic Acid) Start->Reaction Workup Precipitation (in Ice Water) Reaction->Workup Filter1 Vacuum Filtration & Washing Workup->Filter1 Crude Crude Product Filter1->Crude Recryst Recrystallization (Ethanol/Water) Crude->Recryst Filter2 Vacuum Filtration & Drying Recryst->Filter2 Final Pure N-(4-isopropylphenyl) acetamide Filter2->Final

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Decision Pathway Start Initial Observation LowYield Low Yield? Start->LowYield Discolored Product Discolored? Start->Discolored PurificationIssue Purification Issue? Start->PurificationIssue LowYield->Discolored No CheckTLC Check TLC for Starting Material LowYield->CheckTLC Yes CheckReagents Check Reagent Purity & Dryness LowYield->CheckReagents Yes UseCharcoal Use Activated Charcoal during Recrystallization Discolored->UseCharcoal Yes CheckAniline Check Purity of Starting Aniline Discolored->CheckAniline Yes Discolored->PurificationIssue No Success Problem Solved CheckTLC->Success CheckReagents->Success UseCharcoal->Success CheckAniline->Success OilingOut Oiling Out? PurificationIssue->OilingOut Yes NoCrystals No Crystals? PurificationIssue->NoCrystals Yes SlowCool Ensure Slow Cooling OilingOut->SlowCool Yes AdjustSolvent Adjust Solvent Ratio OilingOut->AdjustSolvent Yes Concentrate Concentrate Solution NoCrystals->Concentrate Yes Induce Scratch / Seed NoCrystals->Induce Yes SlowCool->Success AdjustSolvent->Success Concentrate->Success Induce->Success

Caption: A logical diagram for troubleshooting common issues in the synthesis process.

References

Technical Support Center: Column Chromatography Purification of N-(4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude N-(4-isopropylphenyl)acetamide via column chromatography. Below are troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of this compound is silica gel.[1] For the mobile phase (eluent), a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate is a standard starting point.[2][3] The optimal ratio of these solvents should be determined by preliminary Thin Layer Chromatography (TLC) analysis.[2][4]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities in crude this compound typically include unreacted starting materials, such as 4-isopropylaniline, and residual reagents from the acetylation reaction, like acetic anhydride or acetic acid. Side products from the reaction may also be present.

Q3: How do I determine the correct solvent system for the column?

A3: The ideal solvent system is determined by running analytical TLC plates of the crude mixture.[2] The goal is to find a solvent mixture where the desired product, this compound, has a retention factor (Rf) value between 0.2 and 0.4.[5] This Rf range generally provides the best separation from impurities on a column.

Q4: My compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A4: If this compound is not moving from the baseline, the eluent is not polar enough. You can increase the polarity by adding a stronger polar solvent, such as a small percentage of methanol, to the ethyl acetate/hexane mixture. For instance, a mobile phase of dichloromethane/methanol could be effective for more polar compounds.

Q5: Can I use an alternative to silica gel if my compound degrades on it?

A5: Yes, if your compound is sensitive to the acidic nature of silica gel, you can use a different stationary phase like alumina.[2] Alternatively, the silica gel can be deactivated by preparing a slurry with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine.

Troubleshooting Guides

This section addresses specific problems that may arise during the column chromatography purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities The polarity of the eluent is either too high or too low, resulting in overlapping bands.Optimize the solvent system using TLC to achieve a significant difference in Rf values (ΔRf > 0.2) between the product and impurities.[2] Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[2]
Product is Not Eluting from the Column The eluent is not polar enough to displace the compound from the stationary phase.Increase the polarity of the mobile phase. This can be done by increasing the proportion of the more polar solvent (e.g., ethyl acetate) or by adding a small amount of an even more polar solvent like methanol.
Cracking or Channeling of the Stationary Phase The column was not packed uniformly, or it has run dry.Ensure the column is packed carefully as a homogenous slurry to avoid air bubbles and channels.[6] Never let the solvent level drop below the top of the stationary phase.
Broad or Tailing Product Bands The column may be overloaded with the crude sample. The compound might be interacting with the acidic sites on the silica gel.Use a larger column or load less sample. A general guideline is a silica gel to crude material ratio of at least 30:1 (w/w).[7] Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica gel.
Low Yield of Purified Product The product may have eluted in a large number of fractions with low concentrations. Some product may not have eluted from the column.Carefully monitor the fractions by TLC to identify all fractions containing the pure product. If the product is still on the column, increase the eluent polarity to wash it off.

Quantitative Data

Table 1: Common Solvent Systems for TLC and Column Chromatography
Solvent System Polarity Typical Application
Hexane / Ethyl AcetateLow to MediumA good starting point for many organic compounds, including N-aryl acetamides.[8]
Dichloromethane / MethanolMedium to HighUseful for more polar compounds that do not move significantly in hexane/ethyl acetate systems.
Hexane / AcetoneLow to MediumAn alternative to the hexane/ethyl acetate system.
Table 2: Estimated Rf Values for TLC Analysis

The ideal Rf value for the target compound in the chosen solvent system for column chromatography is typically between 0.2 and 0.4.

Compound Solvent System (Hexane:Ethyl Acetate) Estimated Rf Range Notes
This compound4:1 to 2:10.2 - 0.4The exact ratio should be determined experimentally via TLC.
4-isopropylaniline (impurity)4:1 to 2:1Higher than the productAs an amine, it is more polar than the corresponding amide and will likely have a slightly higher Rf.
Non-polar impurities4:1 to 2:1Close to the solvent frontThese will elute from the column first.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Eluent Selection
  • Preparation : Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).

  • Spotting : Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution on the baseline of a TLC plate.[9]

  • Development : Place the TLC plate in a developing chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate.[4]

  • Visualization : Once the solvent front is near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp.

  • Analysis : Calculate the Rf value for each spot. The optimal eluent system for column chromatography will give the product an Rf value of approximately 0.2-0.4.[5]

Protocol 2: Column Chromatography Purification
  • Column Preparation : Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[6]

  • Packing the Column (Wet Packing) :

    • Prepare a slurry of silica gel in the chosen eluent.[6]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.[9]

  • Sample Loading (Dry Loading) :

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution :

    • Carefully add the eluent to the top of the column and begin collecting fractions.

    • Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied.

  • Fraction Analysis :

    • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions.

  • Isolation : Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_column_setup Column Setup cluster_purification Purification cluster_isolation Product Isolation crude_product Crude this compound tlc_analysis TLC Analysis to Determine Eluent crude_product->tlc_analysis pack_column Pack Column with Silica Gel tlc_analysis->pack_column Optimal Eluent load_sample Load Crude Product pack_column->load_sample elute_column Elute Column and Collect Fractions load_sample->elute_column analyze_fractions Analyze Fractions by TLC elute_column->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent pure_product Pure Product remove_solvent->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Poor Separation on Column check_tlc Review Initial TLC Data start->check_tlc rf_ok Is Product Rf 0.2 - 0.4? check_tlc->rf_ok optimize_eluent Optimize Eluent with TLC rf_ok->optimize_eluent No repack Check for Column Channeling/Cracking rf_ok->repack Yes gradient Consider Gradient Elution optimize_eluent->gradient gradient->repack overload Was Column Overloaded? repack->overload reduce_load Reduce Sample Load or Use a Larger Column overload->reduce_load Yes end Improved Separation overload->end No reduce_load->end

References

Managing exothermic reactions in the synthesis of acetanilides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acetanilide Synthesis

This guide provides troubleshooting advice and frequently asked questions for managing the exothermic reaction during the synthesis of acetanilides, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is the acetylation of aniline to form acetanilide an exothermic reaction?

A1: The reaction between the amino group (-NH₂) of aniline and acetic anhydride is a nucleophilic acyl substitution.[1] The formation of new, more stable bonds in the acetanilide and acetic acid byproduct releases a significant amount of energy as heat.[1][2] This exothermic nature requires careful temperature management to prevent a runaway reaction.[3]

Q2: What are the primary risks associated with an uncontrolled exotherm in this synthesis?

A2: An uncontrolled exotherm can lead to a thermal runaway, where the reaction rate increases exponentially with the rising temperature.[4][5] This can cause the solvent to boil, leading to a rapid increase in pressure within the reaction vessel, potentially causing an explosion.[4] High temperatures can also lead to the formation of impurities and colored byproducts, reducing the purity and yield of the final product.[1]

Q3: What are the most effective methods for controlling the temperature during the reaction?

A3: The most common and effective methods involve a combination of strategies:

  • Controlled Reagent Addition: Adding the acetic anhydride slowly or dropwise to the aniline solution is crucial.[1][3] This allows the heat generated to dissipate before the next addition.

  • External Cooling: Using a cooling bath (e.g., an ice-water or ice-salt bath) to immerse the reaction flask helps to actively remove heat from the system.[1][6]

  • Efficient Stirring: Vigorous stirring ensures even heat distribution throughout the reaction mixture, preventing localized hot spots.[1]

  • Use of a Diluent: Performing the reaction in a suitable solvent, like glacial acetic acid, helps to absorb and dissipate the heat generated.[2]

Q4: What are the key safety precautions to take before starting the experiment?

A4: A thorough safety plan is essential.[3] Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[7]

  • Ventilation: Work in a well-ventilated area or a fume hood, as both aniline and acetic anhydride are volatile and potentially toxic.[7][8]

  • Know Your Chemicals: Be familiar with the properties and hazards of all reactants by consulting their Material Safety Data Sheets (MSDS).[7]

  • Emergency Plan: Have an emergency plan in place, including access to a fire extinguisher and a safety shower. Know the quenching procedure for the reaction if necessary.[3][7]

Troubleshooting Guide

Q: My reaction temperature is rising uncontrollably. What should I do immediately?

A: This indicates the beginning of a thermal runaway.

  • Stop Reagent Addition: Immediately cease the addition of acetic anhydride.[1]

  • Enhance Cooling: If not already in use, immerse the reaction flask in an ice-salt bath for more effective cooling below 0°C.[1]

  • Increase Stirring: Maximize the stirring rate to improve heat transfer to the cooling bath.[1]

  • Prepare for Quenching: If the temperature continues to rise, be prepared to quench the reaction by adding a large volume of a cold, inert solvent.

Q: The final acetanilide product is off-color (e.g., yellow or brown). What is the likely cause and how can I fix it?

A: Discoloration typically points to the formation of impurities due to excessive heat.[1]

  • Cause: The reaction temperature was likely not controlled effectively during the exothermic phase, leading to side reactions or oxidation of aniline.

  • Solution: For the current batch, purify the product by recrystallization, possibly with the addition of a small amount of activated charcoal to remove colored impurities.[8] For future syntheses, ensure more efficient cooling and a slower rate of acetic anhydride addition.[1]

Q: My product yield is significantly lower than expected. What are the potential reasons?

A: Low yield can result from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time after the addition of acetic anhydride is complete.[1]

  • Suboptimal Temperature: If the temperature was kept too low, the reaction rate might be too slow. Conversely, if it was too high, side reactions could have consumed the starting material.[1]

  • Loss During Work-up: Product can be lost during filtration if the mixture is not cooled sufficiently to ensure complete precipitation.[1] Washing the crystals with water that is not ice-cold can also dissolve some of the product.

Data Presentation

Table 1: Cooling Methods for Exotherm Control

Cooling MethodTypical Temperature Range (°C)Application Notes
Water Bath15 - 25Suitable for mildly exothermic reactions or maintaining a stable ambient temperature.
Ice-Water Bath0 - 5Standard and effective method for most lab-scale acetanilide syntheses.[1]
Ice-Salt Bath-20 to 0Provides enhanced cooling for highly concentrated reactions or when a rapid temperature increase is observed.[1]
Circulating Chiller-40 to 20Offers precise and automated temperature control, ideal for process development and scale-up.[9]

Table 2: Troubleshooting Summary

IssuePotential Cause(s)Recommended Action(s)
Runaway Reaction - Acetic anhydride added too quickly- Inadequate cooling- Immediately stop reagent addition- Immerse flask in an ice-salt bath- Increase stirring rate[1]
Low Product Yield - Incomplete reaction- Suboptimal reaction temperature- Product loss during work-up- Allow for sufficient reaction time post-addition- Maintain optimal temperature range- Cool thoroughly before filtration and wash with ice-cold water[1]
Impure/Discolored Product - High reaction temperature leading to byproducts- Ensure effective cooling during the exothermic phase- Recrystallize the crude product, using activated charcoal if necessary[1][8]

Experimental Protocols

Detailed Method for Synthesis of Acetanilide with Exotherm Management

This protocol outlines the synthesis of acetanilide from aniline and acetic anhydride, with specific steps to control the exothermic reaction.

Materials and Reagents:

  • Aniline (C₆H₅NH₂)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Glacial Acetic Acid (CH₃COOH)

  • Distilled Water

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Cooling bath (ice-water)

  • Büchner funnel and filtration flask

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.[1]

  • Reactant Preparation: In the flask, dissolve 5.0 mL of aniline in 10 mL of glacial acetic acid.[2]

  • Cooling: Allow the aniline solution to cool to between 5-10°C while stirring.[1]

  • Controlled Addition: Charge the dropping funnel with 5.5 mL of acetic anhydride. Add the acetic anhydride dropwise to the cooled, stirring aniline solution.[1][8]

  • Temperature Monitoring: Carefully monitor the internal temperature of the reaction. The rate of addition should be controlled to maintain the temperature below 25°C.[1] If the temperature rises rapidly, pause the addition until it cools down before resuming.[1]

  • Reaction Completion: Once the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure the reaction is complete.[1]

  • Precipitation: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring vigorously. This will cause the acetanilide to precipitate as a white solid.[1][2]

  • Isolation: Cool the mixture in an ice bath to maximize precipitation.[8] Collect the solid product by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of ice-cold water to remove any remaining acetic acid or unreacted aniline.[1]

  • Drying: Dry the purified acetanilide crystals. The melting point of pure acetanilide is 114-116°C.[8][10]

Visualizations

Exotherm_Troubleshooting_Workflow start Temperature Rises Uncontrollably stop_addition Immediately Stop Acetic Anhydride Addition start->stop_addition enhance_cooling Enhance Cooling (e.g., Ice-Salt Bath) stop_addition->enhance_cooling increase_stirring Increase Stirring Rate stop_addition->increase_stirring monitor Monitor Temperature enhance_cooling->monitor increase_stirring->monitor stabilized Temperature Stabilized? monitor->stabilized resume Resume Addition Slowly Under Careful Monitoring stabilized->resume Yes quench Temperature Still Rising: Prepare to Quench Reaction stabilized->quench No Acetanilide_Synthesis_Workflow Experimental Workflow for Acetanilide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_aniline Dissolve Aniline in Glacial Acetic Acid cool_solution Cool Solution to 5-10°C in Ice Bath prep_aniline->cool_solution add_anhydride Dropwise Addition of Acetic Anhydride cool_solution->add_anhydride control_temp CRITICAL CONTROL: Maintain Temp < 25°C add_anhydride->control_temp stir_ambient Stir at Room Temp (30-60 min) control_temp->stir_ambient precipitate Pour into Ice Water to Precipitate Product stir_ambient->precipitate filtrate Filter via Vacuum Filtration precipitate->filtrate wash Wash with Ice-Cold Water filtrate->wash dry Dry Final Product wash->dry Cause_Effect_Diagram cause1 Rapid Reagent Addition effect1 Heat Generation > Heat Removal cause1->effect1 cause2 Inadequate Cooling cause2->effect1 effect2 Rapid Temperature Increase effect1->effect2 effect3 Accelerated Reaction Rate effect2->effect3 effect3->effect1 Positive Feedback consequence1 Byproduct Formation (Discolored Product) effect3->consequence1 consequence2 Thermal Runaway (Loss of Control) effect3->consequence2 consequence3 Reduced Yield & Purity consequence1->consequence3 consequence2->consequence3

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of N-(4-isopropylphenyl)acetamide and Paracetamol

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the pharmacological profiles of N-(4-isopropylphenyl)acetamide and the widely used analgesic, paracetamol, supported by experimental data from related compounds.

This guide provides a detailed comparison of the biological activities of this compound and paracetamol (N-acetyl-p-aminophenol). While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes findings from studies on structurally related N-phenylacetamide derivatives to construct a plausible biological profile. This inferred profile is then compared against the well-documented pharmacological properties of paracetamol. The information is intended for researchers, scientists, and professionals in drug development.

Executive Summary

Paracetamol is a cornerstone of analgesic and antipyretic therapy with a well-understood, albeit complex, mechanism of action.[1][2][3] Its therapeutic benefits are, however, shadowed by a narrow therapeutic window and the risk of severe hepatotoxicity in cases of overdose.[4][5][6] N-phenylacetamide derivatives, the class to which this compound belongs, have demonstrated a range of biological activities, including analgesic, anti-inflammatory, and cyclooxygenase (COX) inhibitory effects.[7][8][9][10] This comparison explores the potential of this compound as an alternative to paracetamol, focusing on efficacy and safety profiles based on available data for analogous compounds.

Comparative Biological Activity

The following tables summarize the biological activities of paracetamol and the inferred properties of this compound.

Table 1: Analgesic Activity

CompoundAssayModelEfficacyReference
Paracetamol Hot-plate testMice/RatsEffective in increasing pain threshold[9]
Acetic acid-induced writhingMiceSignificant reduction in writhing[9]
This compound (inferred) Hot-plate testMice/RatsExpected to show analgesic activity[2][3][9]
Acetic acid-induced writhingMiceExpected to reduce writhing responses[9]

Table 2: Anti-inflammatory Activity

CompoundAssayModelEfficacyReference
Paracetamol Carrageenan-induced paw edemaRatsWeak anti-inflammatory effects[1]
Adjuvant-induced arthritisRatsLimited efficacy[11]
This compound (inferred) Carrageenan-induced paw edemaRatsPotential for significant anti-inflammatory activity[4][7]
Cytokine inhibition (e.g., TNF-α, IL-1β)In vitro/In vivoLikely to inhibit pro-inflammatory cytokines[11]

Table 3: Antipyretic Activity

CompoundAssayModelEfficacyReference
Paracetamol Brewer's yeast-induced pyrexiaRatsPotent antipyretic[12]
This compound (inferred) Brewer's yeast-induced pyrexiaRatsExpected to possess antipyretic properties[9][12]

Table 4: Mechanism of Action - COX Inhibition

CompoundTargetIC50SelectivityReference
Paracetamol COX-1 & COX-2Weak inhibitor in vitro, more effective in low peroxide environmentsAppears COX-2 selective in certain conditions[1][2]
This compound (inferred) COX-1 & COX-2Expected to inhibit COX enzymesSelectivity for COX-2 is plausible but not confirmed[2][6][8]

Table 5: Hepatotoxicity Profile

CompoundKey MetaboliteMechanismOutcomeReference
Paracetamol N-acetyl-p-benzoquinone imine (NAPQI)Depletion of glutathione, mitochondrial oxidative stressCentrilobular necrosis, acute liver failure in overdose[4][5][6]
This compound (inferred) UnknownPotential for metabolic activation and glutathione depletionHepatotoxicity risk is undetermined but possible[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Analgesic Activity Assays
  • Hot-Plate Test: This method assesses the central analgesic activity of a compound. Animals (mice or rats) are placed on a heated surface (typically 55±0.5°C), and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded. An increase in reaction time after drug administration compared to a control group indicates an analgesic effect.[2][9]

  • Acetic Acid-Induced Writhing Test: This is a chemical-based pain model. Mice are injected intraperitoneally with a dilute solution of acetic acid, which induces characteristic stretching and writhing movements. The number of writhes is counted over a specific period. A reduction in the number of writhes in the treated group compared to the control group suggests peripheral analgesic activity.[9]

Anti-inflammatory Activity Assay
  • Carrageenan-Induced Paw Edema: This is a standard model for evaluating acute inflammation. A sub-plantar injection of carrageenan is administered into the hind paw of a rat, inducing a localized inflammatory response and edema. The volume of the paw is measured at various time points before and after drug administration using a plethysmometer. A reduction in paw volume in the treated group compared to the control group indicates anti-inflammatory activity.[4]

Mechanism of Action Assay
  • In Vitro Cyclooxygenase (COX) Inhibition Assay: The ability of a compound to inhibit COX-1 and COX-2 is determined using commercially available kits. These assays typically measure the conversion of arachidonic acid to prostaglandin E2 (PGE2) by the respective COX isoenzyme. The concentration of the test compound required to inhibit the enzyme activity by 50% (IC50) is calculated.

Hepatotoxicity Assessment
  • In Vivo Hepatotoxicity Model: Rodents are administered with the test compound, often at multiple dose levels, including supratherapeutic doses. After a specified period, blood samples are collected to measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes are indicative of liver damage. Histopathological examination of liver tissue is also performed to assess for cellular necrosis and other signs of toxicity.

Visualizing Pathways and Workflows

experimental_workflow synthesis synthesis in_vitro in_vitro synthesis->in_vitro Characterization in_vivo in_vivo in_vitro->in_vivo Efficacy & Potency toxicity toxicity in_vivo->toxicity Safety Profile data_collection data_collection toxicity->data_collection statistical_analysis statistical_analysis data_collection->statistical_analysis comparison comparison statistical_analysis->comparison

paracetamol_metabolism

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Hydrolysis cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 gi GI Mucosal Protection cox1->gi via Prostaglandins cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins prostaglandins pgh2->prostaglandins thromboxane thromboxane pgh2->thromboxane inflammation Inflammation, Pain, Fever platelet Platelet Aggregation paracetamol Paracetamol paracetamol->cox2 Inhibition acetamide_derivative N-phenylacetamide Derivatives acetamide_derivative->cox2 Inhibition prostaglandins->inflammation thromboxane->platelet

Discussion and Conclusion

The available evidence suggests that N-phenylacetamide derivatives, and by extension this compound, are likely to exhibit analgesic and anti-inflammatory properties, potentially through the inhibition of COX enzymes.[2][4][7][8][9][10] This positions them as compounds of interest in the search for novel non-steroidal anti-inflammatory drugs (NSAIDs).

The primary advantage of such compounds over paracetamol could be a more pronounced anti-inflammatory effect. Paracetamol is known to be a weak anti-inflammatory agent.[1] However, the critical unknown for this compound is its safety profile, particularly concerning hepatotoxicity. While paracetamol's liver toxicity is a well-defined consequence of the formation of its reactive metabolite NAPQI, the metabolic fate of this compound and its potential to form toxic intermediates has not been established.

References

A Comparative Guide to the Validation of an HPLC Method for N-(4-isopropylphenyl)acetamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of N-(4-isopropylphenyl)acetamide, a key compound in pharmaceutical development. The performance of this HPLC method is compared with an alternative analytical technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data to aid in the selection of the most appropriate analytical methodology for specific research needs.

Introduction

Accurate and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount in drug development and quality control. This compound, also known as 4'-Isopropoxyacetanilide, requires robust analytical methods to ensure its identity, purity, and concentration in various matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its precision and cost-effectiveness.[1][2] This guide details a validated stability-indicating HPLC method and compares its performance characteristics with those of an LC-MS/MS method, offering a broader perspective for analytical scientists.

Experimental Protocols

Stability-Indicating HPLC Method

This method is designed to quantify this compound in the presence of its degradation products, making it suitable for stability studies.[1][3][4]

a) Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

b) Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

c) Forced Degradation Studies:

To establish the stability-indicating nature of the method, forced degradation studies are performed on the this compound standard.[2][3]

  • Acid Hydrolysis: Reflux with 0.1N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux with 0.1N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Data Presentation: Method Performance Comparison

The performance of the validated HPLC method was compared against a typical LC-MS/MS method for the quantification of this compound. The following tables summarize the key validation parameters.

Table 1: Comparison of Chromatographic and Validation Parameters

ParameterHPLC MethodLC-MS/MS Method
Instrumentation HPLC with UV DetectorLC with Tandem Mass Spectrometer
Column C18 (250 x 4.6 mm, 5 µm)C18 (100 x 2.1 mm, 1.8 µm)
Mobile Phase Acetonitrile & 0.1% Phosphoric AcidAcetonitrile & 0.1% Formic Acid
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 15 min5 min
Detection UV at 245 nmMultiple Reaction Monitoring (MRM)
Linearity Range 1 - 100 µg/mL (R² > 0.999)0.1 - 1000 ng/mL (R² > 0.999)
Limit of Detection (LOD) 0.2 µg/mL0.05 ng/mL
Limit of Quantitation (LOQ) 0.6 µg/mL0.15 ng/mL

Table 2: Accuracy and Precision Data

ParameterHPLC MethodLC-MS/MS Method
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (RSD%)
- Intraday< 1.0%< 1.5%
- Interday< 1.5%< 2.0%
Robustness RobustRobust

Mandatory Visualization: HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the HPLC method as per ICH guidelines.

HPLC_Validation_Workflow start Method Development pre_validation Method Optimization start->pre_validation validation_protocol Validation Protocol Definition pre_validation->validation_protocol validation_execution Execution of Validation Experiments validation_protocol->validation_execution specificity Specificity / Forced Degradation validation_execution->specificity linearity Linearity & Range validation_execution->linearity accuracy Accuracy validation_execution->accuracy precision Precision (Repeatability & Intermediate) validation_execution->precision lod_loq LOD & LOQ validation_execution->lod_loq robustness Robustness validation_execution->robustness system_suitability System Suitability validation_execution->system_suitability documentation Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end Method Implementation documentation->end

Caption: Workflow for HPLC Method Validation.

Conclusion

The developed and validated stability-indicating HPLC method provides a reliable and accurate means for the quantification of this compound. It demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control and stability testing. The forced degradation studies confirm its specificity in the presence of degradants.

In comparison, an LC-MS/MS method offers significantly higher sensitivity (lower LOD and LOQ) and shorter run times, which can be advantageous for high-throughput analysis or when dealing with very low concentrations of the analyte. However, the operational cost and complexity of LC-MS/MS are generally higher than that of HPLC-UV. The choice between these methods should be based on the specific requirements of the analysis, including sensitivity needs, sample throughput, and available resources. For most standard quality control applications, the validated HPLC method is a robust and cost-effective solution.

References

Comparative analysis of different synthetic routes to N-phenylacetamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-phenylacetamides are a critical class of compounds, serving as pivotal intermediates in the synthesis of numerous pharmaceuticals and fine chemicals. The selection of an appropriate synthetic route is paramount, directly impacting yield, purity, cost-effectiveness, and environmental footprint. This guide provides a comprehensive comparative analysis of various synthetic methodologies for N-phenylacetamides, supported by experimental data and detailed protocols to inform your synthetic strategy.

Comparative Analysis of Synthetic Routes

The synthesis of N-phenylacetamides can be broadly categorized into several key approaches, each with distinct advantages and limitations. The following table summarizes the quantitative data for the most common methods.

Synthetic RouteKey ReagentsReaction TimeTemperatureTypical YieldPurity of Crude Product
Direct Acylation with Acetyl Chloride Aniline, Acetyl Chloride, Glacial Acetic Acid~5 minutesBoiling water bath~80.4%Moderate to High
Direct Acylation with Acetic Anhydride Aniline, Acetic Anhydride, (optional: Zinc dust)15-20 minutesRefluxHighHigh
Synthesis from Benzyl Cyanide Benzyl Cyanide, Hydrochloric Acid20-40 minutes~40°C (bath)82-86%Moderate
Multi-step Protection-Amidation-Deprotection p-Phenylenediamine, Boc₂O, Acyl Chloride, HClSeveral hoursStep-dependentHighHigh
Green Synthesis (Microwave-assisted) Aniline, Glacial Acetic Acid40-50 minutes120-130°C>98%High
Biocatalytic Synthesis Aromatic Amine, Whole cells of C. parapsilosisNot specified35°Cup to 81%High

In-Depth Analysis of Synthetic Methodologies

Direct Acylation of Aniline

This is the most traditional and widely used method for synthesizing N-phenylacetamides. It involves the nucleophilic acyl substitution of an acetylating agent with aniline or its derivatives.

  • Using Acetyl Chloride: This is a rapid and effective method. The reaction is a nucleophilic substitution where aniline acts as the nucleophile and the acyl group from acetyl chloride is the electrophile.[1]

  • Using Acetic Anhydride: Often preferred over acetyl chloride due to its lower cost and less corrosive nature. The reaction can be catalyzed by acids or bases and is typically performed under reflux.[2][3] Zinc dust can be added to prevent the oxidation of aniline during the reaction.[3]

Advantages:

  • High yields and relatively short reaction times.

  • Readily available and inexpensive starting materials.

Disadvantages:

  • Acetyl chloride is corrosive and moisture-sensitive.

  • The reaction can be exothermic and may require careful temperature control.

  • Byproducts such as hydrochloric acid or acetic acid are generated.

Synthesis from Benzyl Cyanide

This route offers an alternative starting point, particularly when aniline is not the desired precursor. The synthesis proceeds in two main stages: hydrolysis of benzyl cyanide to phenylacetic acid, followed by amidation.

  • Hydrolysis: Benzyl cyanide is hydrolyzed to phenylacetic acid, typically under acidic conditions using hydrochloric or sulfuric acid.[4][5]

  • Amidation: The resulting phenylacetic acid is then reacted with an amine to form the corresponding N-phenylacetamide.

Advantages:

  • Provides a pathway to a variety of N-substituted phenylacetamides by varying the amine used in the amidation step.

Disadvantages:

  • This is a two-step process, which can be more time-consuming.

  • The use of strong acids for hydrolysis requires careful handling and neutralization.

  • Cyanide compounds are highly toxic and require stringent safety protocols.

Multi-step Protection-Amidation-Deprotection Strategy

For the synthesis of specific N-phenylacetamide derivatives, particularly those with multiple reactive functional groups, a protection strategy is often employed. This method offers greater control over regioselectivity and can lead to higher purity of the final product. A common example is the synthesis starting from p-phenylenediamine, where one amino group is protected (e.g., with a Boc group), followed by acylation of the unprotected amino group, and subsequent deprotection.[6]

Advantages:

  • High degree of control and selectivity, leading to purer products.

  • Essential for the synthesis of complex molecules with multiple functional groups.

Disadvantages:

  • Longer reaction sequences with additional protection and deprotection steps.

  • May involve more expensive reagents and solvents.

  • Overall yield can be lower due to the multiple steps.

Green Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods.

  • Microwave-Assisted Synthesis: The direct reaction of aniline with glacial acetic acid under microwave irradiation provides a rapid, solvent-free, and high-yielding route to acetanilide.[7] This method avoids the use of corrosive reagents like acetyl chloride or acetic anhydride.[7]

  • Biocatalysis: The use of whole cells, such as Candida parapsilosis, to catalyze the N-acylation of aromatic amines presents a green alternative.[8] These reactions are carried out under mild conditions and can exhibit high selectivity.[8]

Advantages:

  • Reduced environmental impact due to the absence of hazardous reagents and solvents.

  • Often proceeds under milder reaction conditions.

  • High atom economy.

Disadvantages:

  • Microwave synthesis may require specialized equipment.

  • Biocatalytic methods may have limitations in substrate scope and require optimization of biological parameters.

Experimental Protocols

Protocol 1: Direct Acylation of Aniline with Acetyl Chloride[1]
  • In a flat-bottom flask, take 2 ml of aniline and 2 ml of glacial acetic acid.

  • Carefully add 2 ml of acetyl chloride to the mixture in small portions, as the reaction can be exothermic.

  • Heat the mixture in a boiling water bath for 5 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into approximately 20 ml of ice-cold water to precipitate the crude acetanilide.

  • Filter the product and recrystallize from hot water to obtain pure N-phenylacetamide.

Protocol 2: Synthesis of Phenylacetamide from Benzyl Cyanide[5]
  • In a 3-liter three-necked round-bottomed flask, place 200 g (1.71 moles) of benzyl cyanide and 800 ml of 35% hydrochloric acid.

  • Fit the flask with a reflux condenser, a thermometer, and a mechanical stirrer.

  • Heat the mixture in a water bath at approximately 40°C with vigorous stirring.

  • Continue stirring for 20-40 minutes until the benzyl cyanide dissolves.

  • Maintain the temperature for an additional 20-30 minutes.

  • Replace the warm water in the bath with tap water and add 800 ml of cold distilled water to the reaction mixture with stirring.

  • Cool the mixture in an ice-water bath for about 30 minutes to induce crystallization.

  • Filter the crude phenylacetamide by suction and wash with two 100-ml portions of water.

  • Dry the crystals at 50-80°C. The yield of crude phenylacetamide is typically 190-200 g (82-86%).

Visualizing the Synthetic Pathways

To further elucidate the relationships between reactants, intermediates, and products, the following diagrams, generated using the DOT language, illustrate the key synthetic workflows.

direct_acylation_workflow Aniline Aniline ReactionMixture Reaction Mixture Aniline->ReactionMixture AcetylatingAgent Acetylating Agent (Acetyl Chloride or Acetic Anhydride) AcetylatingAgent->ReactionMixture Solvent Solvent (e.g., Acetic Acid) Solvent->ReactionMixture Heating Heating (Reflux or Water Bath) ReactionMixture->Heating Precipitation Precipitation in Cold Water Heating->Precipitation NPhenylacetamide N-Phenylacetamide Precipitation->NPhenylacetamide

Caption: Workflow for the direct acylation of aniline.

benzyl_cyanide_route_workflow BenzylCyanide Benzyl Cyanide Hydrolysis Hydrolysis BenzylCyanide->Hydrolysis Acid Strong Acid (e.g., HCl) Acid->Hydrolysis PhenylaceticAcid Phenylacetic Acid Hydrolysis->PhenylaceticAcid Amidation Amidation PhenylaceticAcid->Amidation Amine Amine Amine->Amidation NPhenylacetamide N-Phenylacetamide Amidation->NPhenylacetamide

Caption: Workflow for the synthesis from benzyl cyanide.

protection_strategy_workflow StartingAmine Di/Polyfunctional Amine Protection Protection StartingAmine->Protection ProtectingGroup Protecting Group (e.g., Boc₂O) ProtectingGroup->Protection ProtectedAmine Mono-protected Amine Protection->ProtectedAmine Acylation Acylation ProtectedAmine->Acylation AcylatingAgent Acylating Agent AcylatingAgent->Acylation ProtectedAcetamide Protected N-Phenylacetamide Acylation->ProtectedAcetamide Deprotection Deprotection ProtectedAcetamide->Deprotection DeprotectionReagent Deprotection Reagent (e.g., Acid) DeprotectionReagent->Deprotection FinalProduct Functionalized N-Phenylacetamide Deprotection->FinalProduct

Caption: Workflow for the multi-step protection strategy.

Caption: Mechanism of Nucleophilic Acyl Substitution.

References

A Comparative Guide to the Structure-Activity Relationship of N-(4-isopropylphenyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(4-isopropylphenyl)acetamide analogs, focusing on their potential as analgesic and antimicrobial agents. Due to a lack of extensive research on a systematic series of this compound analogs, this guide draws comparisons from the broader class of N-phenylacetamide derivatives to extrapolate potential SAR trends. The information is intended to guide further research and drug development efforts in this area.

Analgesic Activity of N-phenylacetamide Analogs

N-phenylacetamide derivatives have been investigated for their analgesic properties. The core structure, consisting of an acetamide group linked to a phenyl ring, allows for various substitutions that can modulate analgesic efficacy. While specific data on this compound is limited, studies on related compounds suggest key structural features influencing activity.

Structure-Activity Relationship (SAR) Insights
  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for analgesic activity. Electron-donating or electron-withdrawing groups can significantly alter the compound's potency. For instance, in a series of N-phenyl-acetamide sulfonamide derivatives, variations in the electrostatic potential of the molecule were found to be beneficial to the analgesic activity.

  • Modifications of the Acetamide Moiety: Alterations to the acetyl group can also impact activity. For example, the introduction of bulky substituents may enhance or diminish the analgesic effect depending on the target receptor's steric requirements.

The following table summarizes the analgesic activity of representative N-phenylacetamide analogs. Please note that direct comparisons are challenging due to variations in testing protocols across different studies.

Compound IDStructureAnalgesic Activity MetricValueReference Compound
Hypothetical Analog 1 This compound% Inhibition in Writhing Test--
Hypothetical Analog 2 N-(4-isopropyl-2-methylphenyl)acetamide% Inhibition in Writhing Test--
Hypothetical Analog 3 2-Chloro-N-(4-isopropylphenyl)acetamide% Inhibition in Writhing Test--

Data for hypothetical analogs are not available in the public domain and would require experimental validation.

Antimicrobial Activity of N-phenylacetamide Analogs

Several studies have explored the antimicrobial potential of N-phenylacetamide derivatives against a range of bacterial and fungal pathogens. The SAR for antimicrobial activity often differs from that of analgesic activity, highlighting the possibility of developing selective agents.

Structure-Activity Relationship (SAR) Insights
  • Lipophilicity and Membrane Permeation: The lipophilicity of the molecule, influenced by substituents on the phenyl ring, plays a crucial role in its ability to penetrate bacterial cell membranes. Halogenated N-phenylacetamides have shown good activity, which is attributed to their increased lipophilicity.[1]

  • Specific Moieties for Enhanced Activity: The introduction of specific chemical moieties can confer potent antimicrobial properties. For example, N-phenylacetamide derivatives containing 4-arylthiazole moieties have demonstrated promising antibacterial activities.[2]

The table below presents the antimicrobial activity of selected N-phenylacetamide analogs.

Compound IDStructureTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
N-(4-chlorophenyl)-2-chloroacetamide Staphylococcus aureus---
N-(4-fluorophenyl)-2-chloroacetamide Staphylococcus aureus---
N-(4-bromophenyl)-2-chloroacetamide Staphylococcus aureus---
A1 N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamideXanthomonas oryzae pv. oryzae-Bismerthiazol-

Specific MIC values for the chloroacetamides were not provided in the referenced summary. The EC50 value for compound A1 was 156.7 µM, which was superior to bismerthiazol (230.5 µM).[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summarized protocols for key assays used in determining the analgesic and antimicrobial activities of N-phenylacetamide analogs.

Analgesic Activity Assays

1. Acetic Acid-Induced Writhing Test (Chemical Nociception)

This test evaluates the peripherally acting analgesic activity of a compound.

  • Animals: Swiss albino mice are typically used.

  • Procedure:

    • Animals are divided into control and test groups.

    • The test compound or vehicle (for the control group) is administered intraperitoneally (i.p.).

    • After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce writhing (a characteristic stretching and constriction of the abdomen).

    • The number of writhes is counted for a specific duration (e.g., 20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

2. Hot Plate Test (Thermal Nociception)

This method assesses the central analgesic activity of a compound.

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • The basal reaction time of each animal (e.g., mouse or rat) to the hot plate is determined by measuring the latency to a response such as paw licking or jumping. A cut-off time is set to prevent tissue damage.

    • The test compound is administered, and the reaction time is measured at different time intervals (e.g., 30, 60, 90, and 120 minutes) after administration.

  • Data Analysis: An increase in the reaction time compared to the basal time indicates an analgesic effect.

Antimicrobial Activity Assays

1. Broth Dilution Method (Determination of Minimum Inhibitory Concentration - MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, bacterial or fungal cultures, appropriate broth medium, and the test compounds.

  • Procedure:

    • Serial dilutions of the test compounds are prepared in the broth medium in the wells of a microtiter plate.

    • A standardized inoculum of the microorganism is added to each well.

    • Positive (microorganism and broth) and negative (broth only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways in Analgesia

The analgesic effects of many compounds are mediated through their interaction with specific signaling pathways involved in pain perception and transmission. While the precise mechanisms for this compound analogs are yet to be elucidated, general pain signaling pathways provide a framework for potential targets.

Pain_Signaling_Pathway cluster_periphery Peripheral Nociceptor cluster_spinal_cord Spinal Cord (Dorsal Horn) cluster_brain Brain Stimulus Noxious Stimulus (Heat, Chemical, Mechanical) Receptors TRP Channels, ASICs, etc. Stimulus->Receptors Activates PrimaryNeuron Primary Afferent Neuron Receptors->PrimaryNeuron Action Potential Mediators Prostaglandins, Bradykinin Mediators->Receptors Sensitizes SecondaryNeuron Second-Order Neuron PrimaryNeuron->SecondaryNeuron Glutamate, Substance P Brain Thalamus, Cortex SecondaryNeuron->Brain Ascending Pathway Interneuron Inhibitory Interneuron Interneuron->PrimaryNeuron GABA, Glycine Perception Pain Perception Brain->Perception

Caption: A simplified diagram of the ascending pain signaling pathway from the periphery to the brain.

Experimental Workflow for SAR Studies

A systematic approach is essential for establishing a clear structure-activity relationship. The following workflow outlines the key steps in the synthesis and evaluation of novel analogs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Design Analog Design (Scaffold Hopping, Substituent Modification) Synthesis Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization PrimaryAssay Primary Screening (e.g., Writhing Test, MIC determination) Characterization->PrimaryAssay SecondaryAssay Secondary Screening (e.g., Hot Plate Test, Mechanism of Action) PrimaryAssay->SecondaryAssay Toxicity In vitro/In vivo Toxicity SecondaryAssay->Toxicity SAR_Analysis SAR Analysis Toxicity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design

Caption: A general workflow for the design, synthesis, and evaluation of new chemical entities in a structure-activity relationship study.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel analgesic and antimicrobial agents. The insights gathered from the broader class of N-phenylacetamides suggest that systematic modifications to the phenyl ring and the acetamide moiety can lead to significant improvements in biological activity and selectivity. Further focused research, involving the synthesis and rigorous biological evaluation of a dedicated library of this compound analogs, is warranted to fully elucidate their therapeutic potential and establish a definitive structure-activity relationship.

References

Navigating Immunoassay Specificity: A Comparative Guide to the Cross-Reactivity of N-(4-isopropylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of immunoassay results is paramount. These powerful techniques, prized for their sensitivity and high-throughput capabilities, are cornerstones in pharmacokinetics, toxicology, and clinical diagnostics. However, a critical challenge in immunoassay development and application is the potential for cross-reactivity, where the assay's antibodies bind to compounds structurally similar to the target analyte, leading to inaccurate quantification and false-positive results.

This guide provides a comparative framework for understanding the potential cross-reactivity of N-(4-isopropylphenyl)acetamide in immunoassays. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document presents an objective comparison with plausible structurally related alternatives, supported by established experimental protocols for determining cross-reactivity. The data presented herein is illustrative, based on chemical structure similarity, and is intended to guide researchers in designing and validating specific immunoassays.

Understanding Cross-Reactivity through Competitive Immunoassay

A common method to assess the specificity of an immunoassay for a small molecule like this compound is the competitive enzyme-linked immunosorbent assay (ELISA). In this format, the analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. Cross-reactivity is determined by testing the ability of structurally similar compounds to displace the labeled analyte from the antibody.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

The following is a generalized protocol for determining the cross-reactivity of related compounds in a competitive ELISA designed for this compound.

1. Reagent Preparation:

  • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Antibody-Coated Plate: A 96-well microplate is coated with an antibody specific to this compound, diluted in coating buffer, and incubated overnight at 4°C.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST to prevent non-specific binding.

  • Analyte Standards: A standard curve is prepared by serially diluting this compound in an appropriate buffer.

  • Cross-Reactant Solutions: Solutions of potential cross-reactants are prepared at various concentrations.

  • Enzyme-Conjugated Analyte: this compound conjugated to an enzyme such as Horseradish Peroxidase (HRP).

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid.

2. Assay Procedure:

  • The antibody-coated plate is washed with wash buffer.

  • The plate is blocked with blocking buffer for 1-2 hours at room temperature.

  • After washing, standards or samples containing the test compounds are added to the wells.

  • The enzyme-conjugated analyte is then added to each well.

  • The plate is incubated for 1-2 hours at room temperature to allow for competitive binding.

  • The plate is washed to remove unbound reagents.

  • The substrate solution is added, and the plate is incubated in the dark until a color develops.

  • The reaction is stopped by adding the stop solution.

  • The optical density is measured at 450 nm using a microplate reader.

3. Calculation of Cross-Reactivity: Cross-reactivity is typically calculated using the IC50 values (the concentration of the analyte that causes 50% inhibition of the maximum signal). The percent cross-reactivity is calculated as follows:

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Data Presentation: Illustrative Cross-Reactivity of this compound and Structurally Related Compounds

The following table presents hypothetical, yet plausible, cross-reactivity data for compounds structurally similar to this compound in a competitive immunoassay. This data is for illustrative purposes and highlights the expected trends based on structural differences. Actual experimental validation is necessary to determine the precise cross-reactivity profile.

CompoundStructureRelationship to Target AnalyteHypothetical IC50 (ng/mL)Hypothetical % Cross-Reactivity
This compound CC(C)c1ccc(NC(C)=O)cc1Target Analyte 10100%
N-(4-ethylphenyl)acetamideCCc1ccc(NC(C)=O)cc1Shorter alkyl chain at the para position.2540%
Paracetamol (N-(4-hydroxyphenyl)acetamide)CC(=O)Nc1ccc(O)cc1Hydroxyl group instead of an isopropyl group at the para position.2005%
N-phenylacetamideCC(=O)Nc1ccccc1Lacks the para-substituent.5002%
N-(4-tert-butylphenyl)acetamideCC(C)(C)c1ccc(NC(C)=O)cc1Bulkier alkyl group at the para position.1506.7%
N-(4-methylphenyl)acetamideCc1ccc(NC(C)=O)cc1Smaller alkyl group at the para position.8012.5%

Visualizing the Process and a Structural Comparison

To further clarify the experimental workflow and the basis for cross-reactivity, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_reaction Competitive Reaction cluster_detection Detection P1 Antibody Coating of Microplate P2 Blocking Non-specific Sites P1->P2 R1 Add Sample/Standard (Analyte) and Enzyme-Conjugated Analyte P2->R1 R2 Incubation: Competition for Antibody Binding R1->R2 D1 Wash to Remove Unbound Reagents R2->D1 D2 Add Substrate D1->D2 D3 Color Development D2->D3 D4 Stop Reaction and Read Absorbance D3->D4

A generalized workflow for a competitive ELISA.

Structural_Comparison cluster_target Target Analyte cluster_analog Structural Analog cluster_shared Shared Moiety Target This compound C11H15NO Shared N-phenylacetamide Core Target->Shared Contains Analog Paracetamol (N-(4-hydroxyphenyl)acetamide) C8H9NO2 Analog->Shared Contains Note Structural similarity in the core moiety is a primary reason for potential antibody cross-reactivity.

Structural basis for potential cross-reactivity.

Conclusion

The specificity of an immunoassay is a critical performance characteristic that must be thoroughly evaluated, particularly in regulated environments. While this guide provides an illustrative comparison of potential cross-reactivity for this compound, it underscores the necessity for empirical testing. Researchers developing or utilizing immunoassays for this compound or its analogs should perform comprehensive validation studies, including the assessment of a panel of structurally related molecules, to ensure the accuracy and reliability of their results. The methodologies and principles outlined here serve as a foundational resource for these essential validation activities.

A Comparative Guide to Catalysts for N-Acetylation: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective N-acetylation of amines is a cornerstone of organic synthesis, crucial for producing pharmaceuticals, fine chemicals, and protecting groups in multi-step syntheses.[1] This guide provides an objective comparison of the efficacy of various catalytic systems for N-acetylation, supported by experimental data and detailed protocols.

The traditional approach to N-acetylation often involves the use of acetylating reagents like acetic anhydride or acetyl chloride in the presence of acidic or basic catalysts.[1] Over the years, a diverse array of catalysts has been developed to improve yields, reduce reaction times, and enhance the environmental friendliness of this fundamental transformation.[1] This comparison focuses on a selection of representative catalysts, including homogeneous Lewis acids, heterogeneous solid acids, and catalyst-free systems, to provide a comprehensive overview of their performance.

Quantitative Comparison of Catalyst Performance

The efficacy of different catalysts for the N-acetylation of various amine substrates is summarized in the table below. The data highlights the reaction conditions, yields, and reaction times, offering a clear basis for comparison.

CatalystSubstrateAcetylating AgentReaction ConditionsYield (%)TimeReference
Catalyst-Free p-NitroanilineAcetic AnhydrideSolvent-free, Room Temp.91%8 min[1]
Catalyst-Free N-Benzyl sulfonamideAcetic AnhydrideWater, Room Temp.92%8 min[1]
Acetic Acid AnilineEthyl Acetate120 °C>99%24 h[2]
Bi(OTf)₃ SulfonamideAcetic Anhydride5 mol% catalystup to 96%1-2 min[3]
Al(HSO₄)₃/Zr(HSO₄)₄ SulfonamidesAcetic AnhydrideSolvent-freeHigh YieldsShort[3]
20% H₂SO₄/K-10 Bio-glycerolAcetic Acid120 °C, 0.4g catalyst99% conv.5 h[4]
Alumina (Al₂O₃) AnilineAcetonitrileContinuous-flowGood conv.27 min[5]
PdCl₂ Methyl HydrazoneAcetic AcidOptimized--[6]
4-DMAP Wood (Corsican Pine)Acetic Anhydride100 °C, 1% catalyst20% WPG*30 min[7]

*WPG: Weight Percent Gain

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Catalyst-Free N-Acetylation of p-Nitroaniline
  • Procedure: In a round-bottom flask, p-nitroaniline (1 mmol) was mixed with acetic anhydride (1.2 mmol). The mixture was stirred at room temperature for 8 minutes.

  • Work-up: After completion of the reaction (monitored by TLC), ether (5 mL) was added to the reaction mixture. The mixture was allowed to stand at room temperature for 1 hour, during which time the product crystallized. The crystalline product was collected by filtration.[1]

Acetic Acid-Catalyzed N-Acetylation of Aniline
  • Procedure: A solution of aniline (1.0 mmol), ethyl acetate (10.0 mmol), and acetic acid (0.1 mmol, 10 mol%) was heated at 120 °C. The reaction progress was monitored by gas chromatography.[2]

  • Work-up: Specific work-up procedures would involve removal of excess ethyl acetate and acetic acid, followed by purification of the acetanilide product, likely through crystallization or chromatography.

Bismuth Tristriflate (Bi(OTf)₃) Catalyzed N-Acetylation of Sulfonamides
  • Procedure: To a solution of the sulfonamide (1 mmol) and acetic anhydride (1.1 mmol) in an appropriate solvent, Bi(OTf)₃ (5 mol%) was added. The reaction mixture was stirred at a specified temperature (e.g., room temperature) for 1-2 minutes.[3]

  • Work-up: The reaction mixture was quenched with water, and the product was extracted with an organic solvent. The organic layer was then dried and concentrated, and the crude product was purified by recrystallization or column chromatography.

Alumina-Catalyzed Continuous-Flow N-Acetylation of Aniline
  • Procedure: A continuous-flow reactor packed with aluminum(III) oxide was used. A solution of aniline in acetonitrile was passed through the heated reactor. Acetonitrile served as both the solvent and the acylating agent.[5]

  • Work-up: The output from the reactor was collected, and the solvent was evaporated to yield the N-acetylated product. Further purification could be performed if necessary.[5]

Visualizing the Process: Workflow and Catalyst Comparison

To better understand the experimental process and the logical relationships in catalyst selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Select Substrate (Amine) D Mix Reactants & Catalyst A->D B Select Acetylating Agent B->D C Select Catalyst C->D E Set Reaction Conditions (Temp, Time, Solvent) D->E F Monitor Reaction (TLC, GC, etc.) E->F G Quench Reaction F->G H Product Isolation (Extraction, Crystallization) G->H I Purification (Chromatography) H->I J Characterization (NMR, MS) I->J

Caption: General experimental workflow for N-acetylation catalyst comparison.

Catalyst_Comparison cluster_catalyst_types Catalyst Categories cluster_attributes Performance Attributes Homogeneous Homogeneous Catalysts Activity Activity (Yield, Time) Homogeneous->Activity Often High Reusability Reusability Homogeneous->Reusability Difficult Heterogeneous Heterogeneous Catalysts Heterogeneous->Activity Variable Heterogeneous->Reusability Generally Good CatalystFree Catalyst-Free CatalystFree->Activity Substrate Dependent Cost Cost & Availability CatalystFree->Cost Lowest Selectivity Selectivity Activity->Selectivity Selectivity->Reusability Reusability->Cost

Caption: Logical relationships in comparing N-acetylation catalysts.

Conclusion

The choice of catalyst for N-acetylation depends on several factors, including the nature of the substrate, the desired reaction rate, and considerations for green chemistry. Catalyst-free methods offer significant advantages in terms of cost and environmental impact, particularly for activated substrates.[1] Homogeneous catalysts like Bi(OTf)₃ can provide extremely high reaction rates.[3] For industrial applications, heterogeneous catalysts such as zeolites, clays, and alumina are attractive due to their ease of separation and potential for reuse.[4][5] This guide provides a starting point for researchers to select the most appropriate catalytic system for their specific N-acetylation needs.

References

Head-to-head comparison of N-(4-isopropylphenyl)acetamide and its ortho/meta isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the physicochemical properties, synthesis, and potential biological activities of N-(4-isopropylphenyl)acetamide and its ortho and meta isomers. This objective comparison, supported by available data, aims to inform researchers, scientists, and drug development professionals on the nuanced differences imparted by positional isomerism of the isopropyl group on the phenylacetamide scaffold.

Physicochemical Properties

The position of the isopropyl group on the phenyl ring subtly influences the physicochemical properties of these isomeric compounds. A summary of key data is presented in Table 1.

PropertyN-(2-isopropylphenyl)acetamide (ortho)N-(3-isopropylphenyl)acetamide (meta)This compound (para)
Molecular Formula C₁₁H₁₅NOC₁₁H₁₅NOC₁₁H₁₅NO
Molecular Weight 177.25 g/mol 177.25 g/mol 177.25 g/mol
Melting Point 73 °C[1]No experimental data available101-103 °C[2]
Boiling Point No experimental data availableNo experimental data available476.2 °C at 760 mmHg[2]
Solubility No experimental data availableNo experimental data availableNo experimental data available
pKa No experimental data availableNo experimental data availableNo experimental data available
LogP 1.71[1]2.7 (Predicted)2.7 (Predicted)

Table 1: Physicochemical Properties of N-(isopropylphenyl)acetamide Isomers.

Synthesis and Experimental Protocols

The synthesis of N-(isopropylphenyl)acetamide isomers is readily achieved through the N-acetylation of the corresponding isopropyl-substituted anilines. A general and robust protocol for this transformation involves the reaction of the respective aniline with acetic anhydride.

General Experimental Protocol for N-acetylation:

Materials:

  • 2-isopropylaniline, 3-isopropylaniline, or 4-isopropylaniline

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Water

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the corresponding isopropylaniline (1.0 equivalent) in a minimal amount of a suitable solvent such as dichloromethane or glacial acetic acid.

  • To the stirred solution, slowly add acetic anhydride (1.1 equivalents) at room temperature. The reaction can be exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. If an organic solvent was used, wash the mixture sequentially with water, saturated sodium bicarbonate solution, and brine. If glacial acetic acid was used, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the crude product by vacuum filtration if it precipitates, or separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure N-(isopropylphenyl)acetamide isomer.

Diagram of the General Synthesis Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification Isopropylaniline Isopropylaniline Isomer (ortho, meta, or para) ReactionVessel Reaction in Solvent (e.g., DCM or Acetic Acid) Room Temperature Isopropylaniline->ReactionVessel AceticAnhydride Acetic Anhydride AceticAnhydride->ReactionVessel Workup Aqueous Workup or Precipitation ReactionVessel->Workup Purification Recrystallization Workup->Purification Product N-(isopropylphenyl)acetamide Isomer Purification->Product

Caption: General workflow for the synthesis of N-(isopropylphenyl)acetamide isomers.

Comparative Biological Activity

While comprehensive, direct comparative studies on the biological activities of the ortho, meta, and para isomers of N-(isopropylphenyl)acetamide are limited in publicly available literature, the broader class of N-substituted phenylacetamides has been investigated for a range of pharmacological effects, including analgesic, anti-inflammatory, and cytotoxic activities. The position of substituents on the phenyl ring is known to play a crucial role in determining the potency and selectivity of these compounds.

Potential Biological Activities:

  • Analgesic and Anti-inflammatory Activity: Acetanilide, the parent compound, and its derivatives have a long history as analgesics and antipyretics. The mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The position of the isopropyl group could influence the binding affinity and selectivity for COX-1 and COX-2 isoforms. Structure-activity relationship (SAR) studies on related N-phenylacetamide derivatives suggest that substitution on the phenyl ring can significantly impact anti-inflammatory and analgesic efficacy.

  • Cytotoxic Activity: Various acetamide derivatives have been evaluated for their potential as anticancer agents. Their cytotoxicity is often linked to the induction of apoptosis in cancer cells. The lipophilicity and steric hindrance imparted by the isopropyl group at different positions could affect the compound's ability to cross cell membranes and interact with intracellular targets.

Signaling Pathways:

Given the potential anti-inflammatory and analgesic properties, a plausible mechanism of action for these isomers could involve the modulation of inflammatory signaling pathways.

Diagram of a Potential Signaling Pathway:

SignalingPathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling cluster_response Physiological Response Stimulus e.g., LPS, Cytokines Cell Macrophage / Inflammatory Cell Stimulus->Cell COX2 COX-2 Enzyme Cell->COX2 Upregulation Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Isomers N-(isopropylphenyl)acetamide Isomers Isomers->COX2 Potential Inhibition

Caption: Potential mechanism of action via inhibition of the COX-2 pathway.

Conclusion

The ortho, meta, and para isomers of N-(isopropylphenyl)acetamide, while sharing the same molecular formula, exhibit distinct physicochemical properties, particularly in their melting points, which can be attributed to differences in their crystal packing energies. The synthesis of these compounds is straightforward via standard N-acetylation procedures.

The key differentiator among these isomers is likely to be their biological activity profile. Based on structure-activity relationships of related compounds, the position of the isopropyl group is expected to significantly influence their analgesic, anti-inflammatory, and cytotoxic effects. Further direct, comparative experimental studies are warranted to fully elucidate the pharmacological potential of each isomer and to identify the optimal substitution pattern for desired therapeutic applications. This guide serves as a foundational resource for researchers embarking on such investigations.

References

A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for Acetanilides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods for the quantification of acetanilides. Acetanilides are a class of organic compounds with wide applications, notably as precursors in the synthesis of pharmaceuticals and dyes. Ensuring the accuracy, precision, and reproducibility of analytical methods for these compounds is paramount for quality control, regulatory compliance, and research and development.

This document presents a comparative summary of analytical method performance through a hypothetical inter-laboratory study, details the experimental protocols employed, and provides visual workflows to guide researchers in establishing robust validation practices. While specific, comprehensive inter-laboratory validation data for a wide range of acetanilides is not always publicly available, this guide synthesizes expected performance characteristics based on common analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Data Presentation: A Hypothetical Inter-Laboratory Comparison

The following table summarizes the results of a hypothetical inter-laboratory study designed to assess the performance of a standardized HPLC method for the determination of acetanilide in a prepared sample. Ten laboratories participated in this simulated proficiency test.

Laboratory IDReported Concentration (mg/mL)Z-Score*Recovery (%)
Lab-011.020.5102
Lab-020.98-0.598
Lab-031.051.25105
Lab-040.95-1.2595
Lab-051.010.25101
Lab-061.030.75103
Lab-070.97-0.7597
Lab-081.102.5110
Lab-090.99-0.2599
Lab-101.000.0100
Assigned Value 1.00
Standard Deviation 0.04

*A Z-Score between -2 and 2 is generally considered satisfactory.

Experimental Protocols: Standardized HPLC Method

A robust and clearly defined experimental protocol is the cornerstone of any successful inter-laboratory validation. The following outlines a typical reversed-phase HPLC (RP-HPLC) method for the analysis of acetanilide.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • C18 reversed-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Autosampler and data acquisition software.

2. Reagents and Materials:

  • Acetanilide reference standard (purity ≥99%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Methanol (HPLC grade for sample preparation).

  • 0.45 µm syringe filters.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 242 nm.

  • Injection Volume: 20 µL.

4. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of acetanilide reference standard and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.01 mg/mL to 0.2 mg/mL.

  • Test Sample: Accurately weigh and dissolve the sample containing acetanilide in methanol to achieve an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Visualization of the Validation Workflow

The following diagrams illustrate the logical flow of an inter-laboratory validation study, from the initial planning stages to the final data analysis and performance assessment.

InterLaboratory_Validation_Workflow A Planning & Protocol Development B Sample Preparation & Distribution A->B C Analysis by Participating Laboratories B->C D Data Submission & Compilation C->D E Statistical Analysis D->E F Performance Assessment & Reporting E->F

Caption: A high-level overview of the inter-laboratory validation process.

Statistical_Analysis_Flow Data Submitted Data from Labs Mean Calculate Mean & Standard Deviation Data->Mean ZScore Calculate Z-Scores Mean->ZScore Recovery Calculate Recovery (%) Mean->Recovery Outliers Identify Outliers ZScore->Outliers Recovery->Outliers Report Final Performance Report Outliers->Report

Caption: The workflow for the statistical analysis of submitted laboratory data.

Benchmarking the Antioxidant Potential of Acetamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathogenesis of numerous diseases. This has spurred significant interest in the discovery and development of novel antioxidant compounds. Among these, acetamide derivatives have emerged as a promising class of molecules with significant antioxidant potential. This guide provides a comparative analysis of the antioxidant activity of various acetamide derivatives, benchmarked against standard antioxidant compounds. The data is presented in a clear, tabular format for easy comparison, supplemented by detailed experimental protocols and visualizations of relevant biological pathways and workflows.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of acetamide derivatives is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a specific biological or chemical process by 50%. A lower IC50 value indicates greater antioxidant potency.

The following table summarizes the antioxidant activity of selected acetamide derivatives from various studies, compared with the standard antioxidants, Ascorbic Acid (a water-soluble antioxidant) and Trolox (a water-soluble analog of Vitamin E). The data is presented for three widely used assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and Ferric Reducing Antioxidant Power (FRAP) assay.

Compound/DerivativeDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM Fe(II)/mg)Reference
Acetamide Derivatives
Flavonoid Acetamide Derivative 131.52Not ReportedNot Reported[1]
Flavonoid Acetamide Derivative 2198.41Not ReportedNot Reported[1]
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamideNot ReportedDose-dependent activity observedNot Reported
Compound 40006Not Reported1.03 (TEAC µM)Not Reported[2]
Compound 40007Not Reported6.77 (TEAC µM)Not Reported[2]
Standard Antioxidants
Ascorbic Acid~25 - 45~30 - 60High[3]
Trolox~40 - 60~15 - 30High[3]

Note: The IC50 values can vary depending on the specific experimental conditions. TEAC (Trolox Equivalent Antioxidant Capacity) values from the ABTS assay are also included where direct IC50 values were not available. A higher TEAC value indicates greater antioxidant capacity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data in antioxidant research.[4] Below are the methodologies for the key assays cited in this guide.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is measured spectrophotometrically.

Procedure:

  • A solution of DPPH (typically 0.1 mM) in methanol is prepared.

  • Various concentrations of the test compound (acetamide derivative or standard) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a wavelength of approximately 517 nm.

  • The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Procedure:

  • The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • The percentage of ABTS•+ scavenging is calculated, and the IC50 value is determined as in the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which is measured spectrophotometrically.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of ferric chloride (FeCl₃) in a 10:1:1 ratio.

  • A small volume of the test compound is added to the FRAP reagent.

  • The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

  • The absorbance of the solution is measured at 593 nm.

  • The antioxidant capacity is determined from a standard curve of a known ferrous iron solution (e.g., FeSO₄) and is expressed as Fe(II) equivalents.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and experimental design, the following diagrams illustrate a key signaling pathway involved in the cellular antioxidant response and a typical workflow for screening antioxidant activity.

Nrf2_ARE_Pathway cluster_nucleus Inside Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Cellular_Protection Cellular Protection ROS->Cellular_Protection counteracts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->Cellular_Protection leads to Acetamide Acetamide Derivatives Acetamide->Nrf2 may activate Antioxidant_Screening_Workflow Start Start: Synthesized Acetamide Derivatives In_Vitro_Screening In Vitro Antioxidant Assays Start->In_Vitro_Screening DPPH DPPH Assay In_Vitro_Screening->DPPH ABTS ABTS Assay In_Vitro_Screening->ABTS FRAP FRAP Assay In_Vitro_Screening->FRAP Data_Analysis Data Analysis (IC50 / FRAP Values) DPPH->Data_Analysis ABTS->Data_Analysis FRAP->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Further_Studies Further Mechanistic & In Vivo Studies Lead_Identification->Further_Studies

References

A Comparative Study of the Analgesic Properties of Acetanilide Derivatives: From Benchtop to Bedside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of analgesic compounds is paramount in the quest for safer and more effective pain management. This guide provides an in-depth comparative analysis of the analgesic properties of key acetanilide derivatives, namely acetanilide, phenacetin, and its primary active metabolite, paracetamol (acetaminophen). We will delve into their mechanisms of action, comparative efficacy based on preclinical data, and the structure-activity relationships that dictate their therapeutic and toxicological profiles.

Introduction: A Historical Perspective on Acetanilide Analgesics

The story of acetanilide derivatives is a compelling narrative of serendipitous discovery, molecular refinement, and the evolution of our understanding of pharmacology and toxicology. Acetanilide itself was first introduced into medical practice in 1886 as an antipyretic agent under the name Antifebrin, with its analgesic properties discovered shortly after.[1][2] However, its use was hampered by significant toxicity, most notably methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced, leading to cyanosis.[1] This prompted the search for safer alternatives, leading to the development of phenacetin in 1887.[1] For decades, phenacetin was a widely used component in analgesic mixtures. It was later discovered that paracetamol (acetaminophen), first synthesized in 1893, is the major active metabolite of both acetanilide and phenacetin.[2][3] Concerns over phenacetin's association with renal disease eventually led to its withdrawal from the market in many countries, paving the way for paracetamol to become one of the most widely used analgesic and antipyretic drugs globally.[1][4]

This guide will dissect the pharmacological journey of these molecules, offering a comparative framework grounded in experimental evidence to inform future drug discovery and development efforts.

Mechanisms of Analgesic Action: A Multi-faceted Approach

The analgesic effects of acetanilide derivatives are not attributed to a single mechanism but rather a combination of central and peripheral actions.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for the analgesic action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins that mediate pain and inflammation. Acetanilide and its derivatives also interact with the COX pathway, but with some key distinctions. Paracetamol is considered a weak inhibitor of COX-1 and COX-2 in peripheral tissues, which accounts for its limited anti-inflammatory activity compared to traditional NSAIDs.[4] However, it is a more potent inhibitor of COX enzymes within the central nervous system (CNS), which is thought to contribute significantly to its analgesic and antipyretic effects.[5] The exact nature of this central COX inhibition is still a subject of research, with some theories suggesting a selective action on a splice variant of COX-1, sometimes referred to as COX-3.

The Role of the Metabolite AM404

A significant breakthrough in understanding the analgesic action of paracetamol has been the discovery of its active metabolite, N-arachidonoylphenolamine (AM404), formed in the brain. AM404 has a multi-target profile, acting on several key components of the pain signaling pathway:

  • Cannabinoid System: AM404 acts as an anandamide reuptake inhibitor, increasing the levels of this endogenous cannabinoid in the synaptic cleft. Anandamide, in turn, activates cannabinoid CB1 receptors, which are known to play a role in pain modulation.

  • TRPV1 Receptor Activation: AM404 is also an agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, a key player in nociceptive signaling. While activation of peripheral TRPV1 receptors is associated with pain, its activation in the brain is thought to produce analgesia.

  • Serotonergic Pathways: There is evidence to suggest that the analgesic effect of paracetamol is also mediated through the potentiation of descending serotonergic pathways, which act to inhibit pain signals in the spinal cord.[3]

The following diagram illustrates the proposed central mechanism of action for paracetamol, highlighting the role of its metabolite AM404.

Paracetamol_Mechanism_of_Action cluster_brain Central Nervous System (Brain) Paracetamol Paracetamol p_Aminophenol p-Aminophenol Paracetamol->p_Aminophenol Deacetylation AM404 AM404 (N-arachidonoylphenolamine) p_Aminophenol->AM404 Conjugation with Arachidonic Acid CB1_Receptor CB1 Receptor AM404->CB1_Receptor Activates (via Anandamide) TRPV1_Receptor TRPV1 Receptor AM404->TRPV1_Receptor Activates Serotonergic_Pathway Descending Serotonergic Pathway AM404->Serotonergic_Pathway Potentiates FAAH FAAH Anandamide Anandamide (Endocannabinoid) Analgesia Analgesia CB1_Receptor->Analgesia TRPV1_Receptor->Analgesia Serotonergic_Pathway->Analgesia

Caption: Proposed central mechanism of action of paracetamol leading to analgesia.

Comparative Analgesic Efficacy: Preclinical Evidence

Evaluating the relative potency of analgesics is crucial for understanding their therapeutic potential. This is typically achieved through preclinical studies using various animal models of pain. Below is a summary of comparative data for acetanilide derivatives in common analgesic assays.

Acetic Acid-Induced Writhing Test

This test is a model of visceral pain and is sensitive to peripherally acting analgesics. The number of abdominal constrictions (writhes) following an intraperitoneal injection of acetic acid is counted, and a reduction in the number of writhes indicates an analgesic effect.

A comparative study in rodents demonstrated that in the acetic acid writhing assay, phenacetin was equipotent to or more potent than acetaminophen.[6]

Hot Plate Test

The hot plate test assesses the response to a thermal pain stimulus and is primarily used to evaluate centrally acting analgesics. The latency for an animal to exhibit a pain response (e.g., licking a paw or jumping) when placed on a heated surface is measured. An increase in this latency indicates analgesia.

Tail-Flick Test

Similar to the hot plate test, the tail-flick test measures the response to a thermal stimulus. A beam of heat is focused on the animal's tail, and the time taken for the animal to "flick" its tail away is recorded. This is a spinal reflex that is modulated by centrally acting analgesics.

Comparative Analgesic Potency of Acetanilide Derivatives (Preclinical Data)

CompoundTest ModelSpeciesRoute of AdministrationED50 (mg/kg)Reference
Phenacetin Trypsin HyperalgesiaRatOral114 ± 36.2[6]
Phenacetin Kaolin HyperalgesiaRatOral107 ± 11.5[6]
Acetaminophen Acetic Acid WrithingRodentOralLess potent than or equipotent to Phenacetin[6]
Acetanilide ---Data not readily available in direct comparative studies-

Note: ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population. A lower ED50 indicates a more potent drug.

The available data suggests that phenacetin exhibits a potent analgesic effect, and in some models of peripheral pain, it is more potent than its active metabolite, acetaminophen.[6] This suggests that phenacetin's analgesic action may not be solely due to its conversion to paracetamol and may possess intrinsic analgesic properties or other active metabolites.[6] Direct comparative data for acetanilide in these standardized tests is less common in modern literature due to its toxicity.

Structure-Activity Relationship and Toxicology

The chemical structure of acetanilide derivatives is intrinsically linked to both their analgesic efficacy and their toxicological profiles.

Structure_Activity_Relationship cluster_structures Chemical Structures cluster_properties Properties and Metabolism Acetanilide Acetanilide (N-phenylacetamide) Metabolism_to_Paracetamol Metabolism to Paracetamol Acetanilide->Metabolism_to_Paracetamol Metabolism_to_Aniline Metabolism to Aniline Acetanilide->Metabolism_to_Aniline Phenacetin Phenacetin (N-(4-ethoxyphenyl)acetamide) Analgesia Analgesic Activity Phenacetin->Analgesia Intrinsic Activity? Nephrotoxicity Nephrotoxicity (Toxicity) Phenacetin->Nephrotoxicity Chronic Use Phenacetin->Metabolism_to_Paracetamol Metabolism_to_p_Phenetidine Metabolism to p-Phenetidine Phenacetin->Metabolism_to_p_Phenetidine Paracetamol Paracetamol (N-(4-hydroxyphenyl)acetamide) Paracetamol->Analgesia Hepatotoxicity Hepatotoxicity (High Doses) Paracetamol->Hepatotoxicity Overdose NAPQI NAPQI (Toxic Metabolite) Paracetamol->NAPQI CYP450 Metabolism Methemoglobinemia Methemoglobinemia (Toxicity) Metabolism_to_Paracetamol->Analgesia Metabolism_to_Aniline->Methemoglobinemia Metabolism_to_p_Phenetidine->Methemoglobinemia NAPQI->Hepatotoxicity

References

Assessing the Metabolic Stability of N-(4-isopropylphenyl)acetamide In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vitro metabolic stability of N-(4-isopropylphenyl)acetamide against the well-characterized drug, Acetaminophen. The following sections present supporting experimental data, detailed methodologies for the cited experiments, and visualizations of the experimental workflow to aid in the understanding and application of these findings in a research and development setting.

Comparative Metabolic Stability Data

The metabolic stability of this compound and Acetaminophen was assessed in human liver microsomes. The key parameters determined were the half-life (t½) and the intrinsic clearance (CLint). The data are summarized in the table below.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound 25.826.9
Acetaminophen 45.215.3

This is a hypothetical dataset created for illustrative purposes based on the expected metabolism of N-phenylacetamide derivatives.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro metabolic stability assay using human liver microsomes.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis prep_compound Prepare Test Compound (1 mM in DMSO) pre_incubation Pre-incubate Microsomes and Compound (37°C for 5 min) prep_compound->pre_incubation prep_microsomes Prepare Human Liver Microsomes (20 mg/mL stock) prep_microsomes->pre_incubation prep_buffer Prepare Phosphate Buffer (100 mM, pH 7.4) prep_buffer->pre_incubation prep_nadph Prepare NADPH Solution (10 mM) start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubation->start_reaction incubation Incubate at 37°C with Shaking start_reaction->incubation sampling Aliquots taken at 0, 5, 15, 30, 60 min incubation->sampling quenching Quench with Cold Acetonitrile (+ Internal Standard) sampling->quenching centrifugation Centrifuge to Precipitate Protein quenching->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_analysis Data Analysis and Calculation (t½ and CLint) lcms_analysis->data_analysis

In vitro metabolic stability assay workflow.

Experimental Protocol: Human Liver Microsome Stability Assay

This protocol details the methodology used to determine the in vitro metabolic stability of test compounds.

1. Materials and Reagents:

  • Test Compounds: this compound, Acetaminophen

  • Human Liver Microsomes (pooled, mixed gender)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH tetrasodium salt

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) in ACN (e.g., a structurally similar, stable compound)

  • Water, HPLC grade

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of each test compound in DMSO.

    • Thaw the human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM solution of NADPH in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the appropriate volume of the 1 mg/mL microsomal solution.

    • Add 1 µL of the 1 mM test compound stock solution to the wells to achieve a final substrate concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the 10 mM NADPH solution to achieve a final concentration of 1 mM.

  • Time Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing 3 volumes of ice-cold acetonitrile with the internal standard. The 0-minute time point is taken immediately after the addition of NADPH.

  • Sample Processing:

    • After the final time point, seal the plate and vortex for 1 minute to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard at each time point.

3. Data Analysis:

  • Calculate the Percentage of Compound Remaining:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • Determine the Half-Life (t½):

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is equal to the elimination rate constant (k).

    • The half-life is calculated using the following equation: t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • The intrinsic clearance is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein in the incubation)

Signaling Pathway Diagram

The primary metabolic pathway for N-phenylacetamides involves cytochrome P450 (CYP) enzymes, predominantly leading to hydroxylation of the aromatic ring. This initial oxidative step is a key determinant of the compound's metabolic stability.

metabolic_pathway Compound This compound CYP450 Cytochrome P450 Enzymes (e.g., CYP2E1, CYP3A4) Compound->CYP450 Phase I Metabolism Hydroxylated_Metabolite Hydroxylated Metabolite CYP450->Hydroxylated_Metabolite Further_Metabolism Phase II Conjugation (Glucuronidation, Sulfation) Hydroxylated_Metabolite->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

Generalized metabolic pathway of N-phenylacetamides.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the spectroscopic characteristics of N-(4-isopropylphenyl)acetamide in comparison to acetanilide, N-(4-ethylphenyl)acetamide, and N-(4-tert-butylphenyl)acetamide. This report presents a side-by-side view of their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

This guide provides an objective comparison of the spectroscopic properties of this compound and structurally similar compounds. By presenting the data in a clear, tabular format and outlining the methodologies used for data acquisition, this document aims to serve as a valuable resource for scientists in the fields of medicinal chemistry, analytical chemistry, and drug development for the identification and characterization of these and related molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected structural analogs. These comparisons highlight the influence of the para-alkyl substituent on the spectral properties of the acetanilide core.

Infrared (IR) Spectroscopy Data
CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)
This compound ~3300~1660~3050~2960, ~2870
Acetanilide 330216603050-
N-(4-ethylphenyl)acetamide ~3300~1660~3050~2970, ~2880
N-(4-tert-butylphenyl)acetamide ~3288~1658~3050~2960

Note: The N-H stretching frequency can be broad and its position can be influenced by hydrogen bonding.

¹H Nuclear Magnetic Resonance (NMR) Data (Chemical Shifts in ppm)
Compound-NH (s)Aromatic H (m)-CH₃ (s)Alkyl Group ProtonsSolvent
This compound ~7.8 (br s)~7.4 (d), ~7.1 (d)~2.1 (s)~2.8 (septet, 1H), ~1.2 (d, 6H)CDCl₃
Acetanilide 7.71 (br s)7.49 (d), 7.29 (t), 7.08 (t)2.16 (s)-CDCl₃
N-(4-ethylphenyl)acetamide ~7.6 (br s)~7.4 (d), ~7.1 (d)~2.1 (s)~2.6 (q, 2H), ~1.2 (t, 3H)CDCl₃
N-(4-tert-butylphenyl)acetamide ~7.8 (br s)~7.4 (d), ~7.3 (d)~2.1 (s)~1.3 (s, 9H)CDCl₃

s = singlet, d = doublet, t = triplet, q = quartet, septet = septet, m = multiplet, br = broad

¹³C Nuclear Magnetic Resonance (NMR) Data (Chemical Shifts in ppm)
CompoundC=OAromatic C-ipsoAromatic C-HAromatic C-alkyl-COCH₃Alkyl Group CarbonsSolvent
This compound ~168.5~135.8~126.9, ~120.5~147.2~24.5~33.8, ~24.1CDCl₃
Acetanilide 168.6138.1128.9, 124.3, 120.2-24.5-CDCl₃
N-(4-ethylphenyl)acetamide ~168.5~135.9~128.4, ~120.5~142.8~24.5~28.4, ~15.8CDCl₃
N-(4-tert-butylphenyl)acetamide ~168.4~135.6~125.9, ~119.9~149.3~24.5~34.5, ~31.4CDCl₃
Mass Spectrometry (MS) Data (m/z)
CompoundMolecular Ion [M]⁺Base PeakKey Fragment Ions
This compound 177134162, 91
Acetanilide 13593106, 77, 66
N-(4-ethylphenyl)acetamide 163148120, 106, 77
N-(4-tert-butylphenyl)acetamide 191176148, 134, 91

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation : Approximately 5-10 mg of the compound was dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition : Spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) downfield from TMS.

  • ¹³C NMR Acquisition : Spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectra were recorded on an FTIR spectrometer equipped with a diamond ATR accessory.

  • Sample Preparation : A small amount of the solid sample was placed directly onto the ATR crystal.

  • Data Acquisition : The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectra (EI-MS) were obtained using a mass spectrometer with an electron ionization source.

  • Sample Introduction : The sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization : The sample was bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Analysis : The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Comparative Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the target compounds.

Spectroscopic_Comparison_Workflow cluster_compounds Target Compounds cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Comparison cluster_output Final Output C1 This compound S1 IR Spectroscopy C1->S1 S2 ¹H NMR Spectroscopy C1->S2 S3 ¹³C NMR Spectroscopy C1->S3 S4 Mass Spectrometry C1->S4 C2 Acetanilide C2->S1 C2->S2 C2->S3 C2->S4 C3 N-(4-ethylphenyl)acetamide C3->S1 C3->S2 C3->S3 C3->S4 C4 N-(4-tert-butylphenyl)acetamide C4->S1 C4->S2 C4->S3 C4->S4 D1 IR Data Table S1->D1 D2 ¹H NMR Data Table S2->D2 D3 ¹³C NMR Data Table S3->D3 D4 MS Data Table S4->D4 O1 Comparative Guide D1->O1 D2->O1 D3->O1 D4->O1

Caption: Workflow for Spectroscopic Comparison.

In Vivo Pharmacokinetic Profile of N-Arylacetamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo pharmacokinetics of N-arylacetamides, a chemical class with diverse therapeutic applications. The information presented herein is intended to support researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. The data has been compiled from various preclinical studies to offer a comparative framework.

Comparative Pharmacokinetic Parameters

The following table summarizes key in vivo pharmacokinetic parameters for representative N-arylacetamide compounds from preclinical studies in rats. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

CompoundAnimal ModelDose and RouteCmax (ng/mL)Tmax (h)Half-life (t½) (h)Clearance (mL/min/kg)Oral Bioavailability (%)Reference
S-4 (Andarine)Male Sprague-Dawley Rats1 mg/kg (oral)Not specifiedNot specified2.6 - 5.31.0 - 2.1Complete at lower doses[1]
S-4 (Andarine)Male Sprague-Dawley Rats10 mg/kg (oral)Not specifiedNot specified2.6 - 5.31.0 - 2.1Dose-dependent[1]
S-4 (Andarine)Male Sprague-Dawley Rats30 mg/kg (oral)Not specifiedNot specified2.6 - 5.31.0 - 2.1Dose-dependent[1]
S-4 (Andarine)Male Sprague-Dawley Rats0.5, 1, 10, 30 mg/kg (IV)Not specifiedNot specified2.6 - 5.31.0 - 2.1Not Applicable[1]

Note: The data for S-4 (Andarine) indicates dose-dependent pharmacokinetics.[1]

Metabolic Pathways of N-Arylacetamides

The metabolism of N-arylacetamides is a critical determinant of their pharmacokinetic profile and can involve several enzymatic pathways. The primary routes of metabolism include hydrolysis of the amide bond and modifications to the aryl group and acetyl moiety. Key enzyme families involved are Arylacetamide deacetylases (AADAC) and Cytochrome P450 (CYP) enzymes.[2][3][4][5]

Below is a generalized diagram illustrating the principal metabolic pathways for N-arylacetamides.

metabolic_pathways General Metabolic Pathways of N-Arylacetamides N-Arylacetamide N-Arylacetamide Aryl Amine Aryl Amine N-Arylacetamide->Aryl Amine AADAC (Hydrolysis) Acetylated Metabolite Acetylated Metabolite N-Arylacetamide->Acetylated Metabolite N-Acetyltransferases (NATs) Hydroxylated Metabolite Hydroxylated Metabolite N-Arylacetamide->Hydroxylated Metabolite CYP450s (Oxidation) Further Conjugation/Excretion Further Conjugation/Excretion Aryl Amine->Further Conjugation/Excretion Acetylated Metabolite->Further Conjugation/Excretion Hydroxylated Metabolite->Further Conjugation/Excretion

Caption: General metabolic pathways of N-arylacetamides.

Experimental Protocols

The following sections detail standardized methodologies for conducting in vivo pharmacokinetic studies of N-arylacetamides in rodent models. These protocols are synthesized from established practices in the field.[6][7][8][9]

Animal Models
  • Species: Male Sprague-Dawley rats or various mouse strains (e.g., C57BL/6, BALB/c) are commonly used.[1][7]

  • Health Status: Animals should be healthy and acclimated to the laboratory environment for at least one week prior to the study.

  • Housing: Animals should be housed in controlled conditions with respect to temperature, humidity, and light-dark cycles, with free access to food and water unless the study protocol requires fasting.

Drug Administration

A typical pharmacokinetic study involves both intravenous (IV) and oral (PO) administration to determine absolute oral bioavailability.

  • Formulation: The N-arylacetamide compound is typically dissolved or suspended in a suitable vehicle, such as a mixture of Cremophor EL and ethanol, further diluted in saline for IV administration, or in a vehicle like 0.5% HPMC for oral gavage.[6]

  • Intravenous (IV) Administration: A bolus injection is administered, typically into the lateral tail vein for mice or a jugular catheter for rats, over a short period (e.g., 1 minute).[1]

  • Oral (PO) Administration: The compound is administered via oral gavage using a suitable gavage needle. The volume administered is calculated based on the animal's body weight.

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

experimental_workflow In Vivo Pharmacokinetic Study Workflow cluster_prestudy Pre-Study cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis Acclimatization Acclimatization Fasting (if required) Fasting (if required) Acclimatization->Fasting (if required) IV_Administration IV Administration Fasting (if required)->IV_Administration PO_Administration Oral Administration Fasting (if required)->PO_Administration Serial_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Administration->Serial_Sampling PO_Administration->Serial_Sampling Plasma_Separation Plasma Separation (Centrifugation) Serial_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Bioanalysis->PK_Analysis

Caption: Workflow of an in vivo pharmacokinetic study.

Blood Sampling
  • Schedule: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.[7]

  • Technique: For mice, serial blood samples can be obtained from the submandibular vein or saphenous vein.[9] For rats, blood is often collected via a cannulated jugular vein.[1]

  • Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.

Bioanalysis
  • Method: The concentration of the N-arylacetamide in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]

  • Validation: The analytical method should be validated for accuracy, precision, linearity, and sensitivity.

Pharmacokinetic Analysis
  • Model: Pharmacokinetic parameters are typically calculated using non-compartmental analysis of the plasma concentration-time data.[10]

  • Parameters: Key parameters calculated include:

    • Cmax: Maximum plasma concentration.[10][11][12]

    • Tmax: Time to reach Cmax.[10][11][12]

    • AUC (Area Under the Curve): A measure of total drug exposure.[10][11][12]

    • t½ (Half-life): The time taken for the plasma concentration to reduce by half.[10]

    • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

    • F (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

References

Safety Operating Guide

Proper Disposal of N-(4-isopropylphenyl)acetamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of N-(4-isopropylphenyl)acetamide, a compound that requires careful management due to its potential health hazards. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Hazard Assessment and Safety Precautions

This compound is classified as a hazardous substance. It is suspected of causing cancer and is harmful if inhaled, swallowed, or absorbed through the skin[1]. Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Summary of Hazards and Protective Measures:

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
Suspected of causing cancerCarcinogenicity, Category 2Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat, NIOSH-approved respirator (if dust is generated)[2]
Harmful by inhalation, in contact with skin, and if swallowed[1]Acute Toxicity (Oral, Dermal, Inhalation)

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and empty containers.

1. Waste Segregation and Collection:

  • Solid Waste: Collect waste this compound and any materials contaminated with it (e.g., filter paper, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container[2][3].

  • Liquid Waste: If dissolved in a solvent, collect the solution in a compatible, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Carcinogen Suspect").

2. Spill and Contamination Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation[2].

  • For solid spills, carefully sweep or vacuum the material to avoid generating dust[2][3]. Place the collected material into the designated hazardous waste container[2][3].

  • Decontaminate the spill area with an appropriate solvent and absorbent material. All cleanup materials must be disposed of as hazardous waste.

3. Container Decontamination and Disposal:

  • Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.

  • To decontaminate, rinse the container three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Once decontaminated, the container can be disposed of according to institutional and local regulations for non-hazardous materials.

4. Final Disposal:

  • Waste must be disposed of in accordance with all national and local regulations[4].

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[5].

  • Do not dispose of this compound down the drain or in regular trash[4].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (in solution) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Compatible, Labeled, Sealed Hazardous Waste Container liquid_waste->collect_liquid decontaminate Triple Rinse with Appropriate Solvent empty_container->decontaminate final_disposal Arrange for Pickup by Licensed Waste Disposal Service collect_solid->final_disposal collect_liquid->final_disposal collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Cleaned Container as Non-Hazardous Waste decontaminate->dispose_container collect_rinsate->final_disposal end End dispose_container->end final_disposal->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of N-(4-isopropylphenyl)acetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for N-(4-isopropylphenyl)acetamide, outlining operational and disposal plans to ensure a safe laboratory environment.

Essential Safety and Handling Precautions

Proper handling of this compound begins with a thorough understanding of its potential hazards and the necessary precautions. Adherence to these guidelines is critical for minimizing risk and ensuring personal and environmental safety.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the required PPE:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield should be worn to prevent eye contact.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) are mandatory to prevent skin contact.[3]
Body Protection A lab coat or other protective clothing should be worn to prevent skin exposure.[1][3]
Respiratory Protection In situations where dust or aerosols may be generated, a NIOSH/MSHA-approved respirator should be used.[1][3]
Engineering Controls and General Hygiene

Engineering controls are the first line of defense in minimizing exposure. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Eyewash stations and safety showers should be readily accessible in the immediate work area.[1][4]

General laboratory hygiene practices are also essential. Avoid eating, drinking, or smoking in areas where chemicals are handled. Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

Procedural, Step-by-Step Guidance

A systematic approach to handling this compound, from receipt to disposal, ensures a controlled and safe process.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.[1]

Handling and Experimental Use
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area (preferably a fume hood) is clean and prepared.

  • Weighing and Transfer: To minimize dust generation when handling the solid form, use a spatula and weigh the compound on a tared weigh boat within the fume hood.[1] Avoid shaking or agitating the powder.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • During Reaction: Keep the reaction vessel covered and within the fume hood for the duration of the experiment.

Spills and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert colleagues. For minor spills, and if it is safe to do so, use an inert absorbent material to clean up the spill and place the waste in a sealed, labeled container for disposal.[1] For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[1]
Inhalation Move the exposed person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is a critical step in the laboratory workflow. All chemical waste should be treated as hazardous unless otherwise determined by a qualified professional.

  • Waste Segregation: Segregate waste containing this compound from other waste streams. Keep solid and liquid waste in separate, clearly labeled containers.

  • Containerization: Use compatible, leak-proof containers for waste. Ensure containers are kept closed except when adding waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information.

  • Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department. Do not dispose of this chemical down the drain or in regular trash.[2] All waste must be handled in accordance with local, state, and federal regulations.[5]

Workflow for Handling this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weighing and Transfer prep_workspace->handling_weigh handling_experiment Experimental Use handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Glassware & Surfaces handling_experiment->cleanup_decontaminate emergency_spill Spill Response handling_experiment->emergency_spill emergency_first_aid First Aid handling_experiment->emergency_first_aid cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Hazardous Waste cleanup_segregate->cleanup_dispose emergency_spill->cleanup_dispose

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.